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  • Product: Methyl-1-etiocholenolol
  • CAS: 13974-35-1

Core Science & Biosynthesis

Foundational

"Methyl-1-etiocholenolol" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl-1-etiocholenolol, a synthetic anabolic-androgenic steroid (AAS), has garnered attention within the scientific and bodybuilding communities f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1-etiocholenolol, a synthetic anabolic-androgenic steroid (AAS), has garnered attention within the scientific and bodybuilding communities for its purported anabolic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activity. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound. This document summarizes key quantitative data in structured tables, outlines experimental protocols based on available literature, and visualizes relevant pathways and workflows using Graphviz diagrams.

Chemical Identity and Structure

Methyl-1-etiocholenolol, systematically named (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, is a derivative of etiocholanolone (B196237).[1][2][3] Its core structure is an androstane (B1237026) skeleton featuring a double bond between the first and second carbon atoms (1-ene) and hydroxyl groups at the 3rd and 17th positions.[4] A key structural modification is the addition of a methyl group at the 17α position, which enhances its oral bioavailability by sterically hindering first-pass hepatic metabolism.[4] The molecule possesses eight defined stereocenters, contributing to its specific pharmacological profile.[4]

The compound is also known by various synonyms, including Methyl-1-AD, M1A, Alpha One, and Epietiocholanolone.[5] This multitude of names can create challenges in tracking and identifying the compound.[5]

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Methyl-1-etiocholenolol are summarized in the tables below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol[4]
Molecular Formula C₂₀H₃₂O₂[1][2][4]
Molecular Weight 304.47 g/mol [4]
Canonical SMILES C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(C=C--INVALID-LINK--O)C[1]
InChI Key UMCBDWHORFFLCD-UYEYMFBJSA-N[1]
CAS Number 13974-35-1[1][2]
XLogP3 4.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 304.240230259 Da[1]
Topological Polar Surface Area 40.5 Ų[1]
Table 2: Pharmacokinetic Properties
PropertyValueSource
Oral Bioavailability ~90% (estimated)[4]
Half-Life 5-16 hours[4]
Protein Binding 95-98% (primarily to albumin)[4]
Primary Excretion Route Renal (70-80% excreted unchanged)[4]
Metabolism Minor metabolism to dehydrometabolites[4]

Synthesis and Chemical Reactions

Synthetic Routes

While detailed industrial synthesis protocols for Methyl-1-etiocholenolol are proprietary, academic literature suggests a multi-step process typically starting from etiocholanolone or a similar steroid precursor.[2][4] The general synthetic workflow is outlined below.

G General Synthesis Workflow for Methyl-1-etiocholenolol A Etiocholanolone (Starting Material) B Protection of C3 Carbonyl (e.g., Ketal formation) A->B Step 1 C 17α-Methylation (Grignard Reaction, e.g., CH₃MgBr) B->C Step 2 D Deprotection of C3 Carbonyl C->D Step 3 E Reduction of C3 Carbonyl (e.g., Sodium Borohydride) D->E Step 4 F Introduction of C1-C2 Double Bond (e.g., Selenation/Oxidation) E->F Step 5 G Purification (Chromatography/Recrystallization) F->G Step 6 H Methyl-1-etiocholenolol (Final Product) G->H Step 7

Caption: General Synthesis Workflow for Methyl-1-etiocholenolol.

Experimental Protocol: General Synthesis Outline
  • Starting Material: The synthesis typically begins with etiocholanolone.[2]

  • Methylation: The key step is the introduction of the 17α-methyl group. This is commonly achieved using a Grignard reagent, such as methylmagnesium bromide, or other methylating agents like methyl iodide in the presence of a strong base (e.g., potassium hydroxide).[2][4]

  • Oxidation and Reduction: The synthesis may involve selective oxidation of the hydroxyl groups at C3 and C17, for example, using potassium permanganate. This is often followed by a reduction step with an agent like sodium borohydride (B1222165) to stabilize the hydroxyl groups.[4]

  • Purification: The final crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.[2]

Chemical Reactions

Methyl-1-etiocholenolol, like other steroids, can undergo several types of chemical reactions:

  • Oxidation: The hydroxyl groups can be oxidized to form different products, which may alter its biological activity.[2]

  • Reduction: The double bond can be reduced to a single bond under certain reaction conditions.[2]

  • Substitution: The hydroxyl groups can be substituted with other functional groups.[2]

Biological Activity and Mechanism of Action

Mechanism of Action

The primary mechanism of action for Methyl-1-etiocholenolol is its function as an agonist of the androgen receptor (AR).[2][4] It binds selectively to ARs, particularly in muscle tissue, which in turn activates transcriptional pathways leading to increased protein synthesis and nitrogen retention.[2][4] This results in the anabolic effects of muscle hypertrophy and increased strength.[2]

An important characteristic of Methyl-1-etiocholenolol is its minimal affinity for sex hormone-binding globulin (SHBG).[4] This leads to a higher fraction of the compound remaining free and biologically active in circulation.[4] Additionally, it is reported to have a low propensity for conversion to estrogenic metabolites, which may reduce the risk of estrogen-related side effects such as gynecomastia.[2] Some sources also indicate that it acts as a prohormone to the potent anabolic steroid Methyl-1-Testosterone (M1T).

The anabolic-to-androgenic ratio of Methyl-1-etiocholenolol is estimated to be 3:1, which is higher than that of testosterone (B1683101) (1:1).[4]

G Androgen Receptor Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus M1E Methyl-1-etiocholenolol AR_HSP AR-HSP Complex M1E->AR_HSP AR Androgen Receptor (AR) M1E_AR M1E-AR Complex AR->M1E_AR HSP Heat Shock Proteins (HSP) AR_HSP->HSP HSP Dissociation M1E_AR_dimer Dimerized M1E-AR Complex M1E_AR->M1E_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA M1E_AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Androgen Receptor Signaling Pathway of Methyl-1-etiocholenolol.

Adverse Effects

Despite its anabolic effects, the use of Methyl-1-etiocholenolol is associated with several adverse effects, largely attributable to its 17α-methylated structure:

  • Hepatotoxicity: The 17α-methylation is known to cause liver stress, leading to elevated liver enzymes (ALT/AST).[4]

  • Cardiovascular Strain: It can negatively impact the lipid profile by decreasing HDL ("good") cholesterol by 20-30% and increasing LDL ("bad") cholesterol by 15-20%.[4]

  • Endocrine Suppression: Use of this compound can lead to a dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis, reducing endogenous testosterone production.[4]

Analytical Methods

The detection of Methyl-1-etiocholenolol and its metabolites is a key focus for anti-doping laboratories. Advanced analytical techniques are employed for its identification.

Table 3: Analytical Data
TechniqueAnalyteKey Identifier (m/z)Source
GC-MS Parent Compound (underivatized)304.47[4]
LC-MS/MS Dehydrometabolites446.3 → 143.1[4]
Experimental Protocol: General Analytical Outline

A detailed, validated analytical protocol for Methyl-1-etiocholenolol is typically developed and kept in-house by accredited anti-doping laboratories. A general workflow for its detection in urine is as follows:

  • Sample Preparation:

    • Urine samples are collected.

    • Enzymatic hydrolysis with β-glucuronidase is performed to cleave conjugated metabolites.

    • Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate and concentrate the analytes.

  • GC-MS Analysis:

    • The extracted sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The parent compound is targeted, and its mass spectrum is compared to a reference standard.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer.

    • This technique is often used to detect metabolites, such as dehydrometabolites, with high sensitivity and specificity.

G Analytical Workflow for Methyl-1-etiocholenolol Detection A Urine Sample Collection B Enzymatic Hydrolysis (β-glucuronidase) A->B C Extraction (LLE or SPE) B->C D Sample Concentration C->D E Analysis D->E F GC-MS Analysis (Parent Compound) E->F Gas Chromatography G LC-MS/MS Analysis (Metabolites) E->G Liquid Chromatography H Data Interpretation & Reporting F->H G->H

Caption: Analytical Workflow for Methyl-1-etiocholenolol Detection in Urine.

Regulatory Status and Applications

Methyl-1-etiocholenolol is classified as a Schedule III controlled substance under the U.S. Controlled Substances Act.[4] It is also on the list of prohibited substances by the World Anti-Doping Agency (WADA).[4] Despite its illegal status for human consumption, it has been marketed as a "designer steroid" or "prohormone" in dietary supplements, often under misleading names to circumvent regulations.[4] Its primary use has been in the bodybuilding community for promoting rapid muscle growth and strength gains.[2] It also serves as a research compound for studying the effects of anabolic steroids on muscle metabolism and hormonal regulation.[2]

Conclusion

Methyl-1-etiocholenolol is a potent synthetic anabolic steroid with a distinct chemical structure that enhances its oral bioavailability and anabolic activity. While it demonstrates significant muscle-building properties through its interaction with the androgen receptor, its use is associated with considerable health risks, including hepatotoxicity and adverse cardiovascular effects. Its classification as a controlled substance and prohibition by anti-doping agencies underscore the concerns surrounding its use. This guide provides a foundational understanding of Methyl-1-etiocholenolol for scientific and drug development professionals, highlighting the available data on its chemistry, pharmacology, and analysis. Further research into its long-term effects and the development of more detailed, publicly available analytical and synthetic protocols are warranted.

References

Exploratory

An In-Depth Technical Guide to Methyl-1-etiocholenolol

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl-1-etiocholenolol is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest within the scientific and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1-etiocholenolol is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest within the scientific and drug development communities. Structurally, it is a derivative of androstane. In practical application, it is recognized primarily as a prohormone, or a precursor, to the potent synthetic androgen, Methyl-1-testosterone (M1T). The biological activity and metabolic fate of Methyl-1-etiocholenolol are therefore intrinsically linked to its conversion to M1T. This guide provides a comprehensive overview of the chemical identity, biological activity, metabolism, and analytical methodologies associated with Methyl-1-etiocholenolol and its active metabolite.

Chemical Identification

IdentifierValue
Common Name Methyl-1-etiocholenolol
IUPAC Name (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol[1]
CAS Number 13974-35-1[1][2]
Molecular Formula C20H32O2[1][2]
Molecular Weight 304.5 g/mol [1][2]

Biological Activity and Mechanism of Action

The primary mechanism of action for Methyl-1-etiocholenolol is its metabolic conversion to Methyl-1-testosterone (M1T), a potent agonist of the androgen receptor (AR).[3] M1T exhibits both strong anabolic and androgenic effects.

Androgen Receptor Signaling Pathway

The androgenic effects of M1T are mediated through the canonical androgen receptor signaling pathway. Upon entering the cell, M1T binds to the androgen receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the anabolic and androgenic effects observed.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M1T_out Methyl-1-testosterone (M1T) M1T_AR_HSP M1T-AR-HSP Complex M1T_out->M1T_AR_HSP Binding AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) AR_HSP->M1T_AR_HSP M1T_AR Activated M1T-AR Complex M1T_AR_HSP->M1T_AR HSP Dissociation HSP HSP M1T_AR_HSP->HSP M1T_AR_dimer M1T-AR Dimer M1T_AR->M1T_AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA M1T_AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Androgenic Proteins mRNA->Protein Translation (in Cytoplasm) Response Anabolic & Androgenic Response Protein->Response

Androgen Receptor Signaling Pathway for M1T.

Metabolism

Methyl-1-etiocholenolol itself is a prohormone and is metabolized to the active compound Methyl-1-testosterone. M1T is resistant to metabolic degradation due to its 17α-methyl group, which hinders hepatic breakdown.[1] Studies in both rats and humans have identified several metabolites of M1T that are excreted in the urine.[3]

Identified Metabolites of Methyl-1-testosterone in Human and Rat Urine: [3]

MetaboliteFound in
17α-methyl-5α-androst-1-ene-3α,17β-diolHuman
17α-methyl-5α-androstane-3α,17β-diolHuman, Rat
17-epimers of the above diolsHuman
17β-hydroxymethyl-17α-methyl-18-nor-5α-androsta-1,13-dien-3-oneHuman
17-epimer of the aboveHuman
A hydroxylated metabolite of M1TRat

Experimental Protocols

Synthesis of Methyl-1-etiocholenolol

While specific industrial synthesis protocols are proprietary, a potential laboratory synthesis can be inferred from general steroid chemistry principles. A plausible route starts from a commercially available steroid precursor like etiocholanolone. The synthesis would likely involve a multi-step process including:

  • Protection of the 3-hydroxyl group: To prevent unwanted side reactions.

  • Introduction of the 1-ene double bond: This can be achieved through various methods, such as bromination followed by dehydrobromination.

  • Methylation at the 17-position: Typically accomplished using a Grignard reagent, such as methylmagnesium bromide, which attacks the 17-keto group.

  • Deprotection of the 3-hydroxyl group: Removal of the protecting group to yield the final diol product.

In Vitro Androgen Receptor Transactivation Assay (Yeast-Based)

This assay is used to determine the androgenic potential of a compound by measuring its ability to activate the androgen receptor.

Objective: To assess the ability of Methyl-1-testosterone to activate the human androgen receptor in a yeast-based reporter gene assay.

Methodology:

  • Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae is used. This strain co-expresses the human androgen receptor (hAR) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an androgen-responsive promoter.

  • Culture Preparation: A single colony of the yeast is used to inoculate a selective growth medium. The culture is grown overnight at 30°C with shaking.

  • Assay Plate Setup: The overnight culture is diluted to a specific optical density. Aliquots of the diluted yeast culture are added to the wells of a 96-well microtiter plate.

  • Compound Exposure: Test compounds (e.g., Methyl-1-testosterone) and a reference androgen (e.g., dihydrotestosterone) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a serial dilution. A solvent control is also included.

  • Incubation: The plate is incubated for 24-48 hours at 30°C to allow for receptor activation and reporter gene expression.

  • Signal Detection: The activity of the reporter enzyme (e.g., β-galactosidase) is measured. For a colorimetric assay, a substrate that produces a colored product upon cleavage by the enzyme is added, and the absorbance is read using a microplate reader.

  • Data Analysis: The response is plotted against the compound concentration to generate a dose-response curve, from which parameters like the EC50 (half-maximal effective concentration) can be calculated.

In Vivo Hershberger Assay (Rat Model)

The Hershberger assay is a short-term in vivo screening test to evaluate the androgenic or anti-androgenic properties of a substance.

Objective: To determine the androgenic and anabolic activity of Methyl-1-testosterone in a castrated rat model.

Methodology:

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Acclimation and Dosing: Following a post-operative recovery period, the animals are randomly assigned to treatment groups. The test compound is administered daily for 10 consecutive days, typically by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a reference androgen like testosterone (B1683101) propionate) are included.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to the vehicle control group using statistical analysis. A significant increase in tissue weights indicates androgenic activity.

Hershberger_Assay_Workflow start Start castration Castration of Peripubertal Male Rats start->castration recovery Post-operative Recovery Period castration->recovery grouping Random Assignment to Treatment Groups recovery->grouping dosing Daily Dosing for 10 Days (Oral or Subcutaneous) grouping->dosing necropsy Necropsy 24h after Last Dose dosing->necropsy dissection Dissection and Weighing of Androgen-Dependent Tissues necropsy->dissection analysis Statistical Analysis of Tissue Weights dissection->analysis end End analysis->end

Workflow for the Hershberger Assay.

Quantitative Data

AssayCompoundResult
Yeast AR TransactivationMethyl-1-testosteronePotent androgenic activity
Hershberger Assay (rat)Methyl-1-testosteroneDose-dependent increase in prostate and levator ani muscle weight

Conclusion

Methyl-1-etiocholenolol is a synthetic steroid that functions as a prohormone to the highly potent androgen, Methyl-1-testosterone. Its biological effects are mediated through the activation of the androgen receptor by M1T. While its potent anabolic and androgenic properties have been demonstrated in preclinical models, a comprehensive set of quantitative data on its potency, pharmacokinetics, and toxicology is not extensively documented in the scientific literature. The experimental protocols described herein provide a framework for the further characterization of this and related compounds. This guide serves as a foundational resource for researchers and professionals in the field of drug development and steroid biochemistry.

References

Foundational

The Age of Synthesis: A Technical History of Androstane Steroids

An In-depth Guide for Researchers and Drug Development Professionals Introduction The study of androstane (B1237026) steroids represents a pivotal chapter in the history of medicinal chemistry and endocrinology. From the...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The study of androstane (B1237026) steroids represents a pivotal chapter in the history of medicinal chemistry and endocrinology. From the early elucidation of hormonal functions to the dawn of synthetic chemistry, the quest to harness and modify the power of these molecules has driven significant scientific innovation. This technical guide provides a comprehensive overview of the discovery and history of synthetic androstane steroids, focusing on the key scientific milestones, foundational experimental methodologies, and the quantitative analysis of their biological activity. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the origins and evolution of this critical class of therapeutic agents.

The Dawn of Androgen Research: From Roosters to Crystalline Hormones

The conceptual groundwork for synthetic androgens was laid in the 19th and early 20th centuries. In 1849, Arnold Adolph Berthold's experiments with castrated roosters first demonstrated that the testes secrete a blood-borne substance responsible for male characteristics. This concept of chemical messengers was later solidified in 1905 when Ernest Starling coined the term "hormone."

The critical breakthrough came in the 1930s. In 1931, Adolf Butenandt and Kurt Tscherning isolated 50 milligrams of a crystalline androgen, androsterone , from over 17,000 liters of male urine.[1] This was followed in 1935 by the independent synthesis of the primary male sex hormone, testosterone (B1683101) , from cholesterol derivatives by Butenandt and Leopold Ruzicka, an achievement for which they were awarded the 1939 Nobel Prize in Chemistry.[2] The availability of synthetic testosterone opened the door to clinical investigation and, more importantly, to the chemical modification of the androstane backbone.

Historical_Timeline_of_Androstane_Steroid_Discovery cluster_early Early Endocrinology cluster_isolation Isolation & Synthesis cluster_synthetic The Synthetic Era berthold 1849 Berthold's Rooster Experiments starling 1905 'Hormone' Term Coined berthold->starling Conceptual Foundation androsterone 1931 Androsterone Isolated starling->androsterone Chemical Search testosterone 1935 Testosterone Synthesized androsterone->testosterone Identification of Principal Androgen nilevar 1956 Norethandrolone (B1679909) (Nilevar) Marketed testosterone->nilevar Quest for Anabolic/ Androgenic Dissociation stanozolol (B1681124) 1962 Stanozolol Developed nilevar->stanozolol oxandrolone (B1677835) 1962 Oxandrolone Synthesized stanozolol->oxandrolone

Figure 1: A timeline of key milestones in the discovery of androstane steroids.

The "Golden Age" of Steroid Pharmacology: The Quest for Anabolic Selectivity

The primary driver for the development of synthetic androstane steroids was the desire to dissociate the desirable anabolic (myotrophic, or muscle-building) effects from the often-undesirable androgenic (virilizing) effects of testosterone. This led to a "Golden Age" of steroid research from the 1950s through the 1970s, where pharmaceutical companies systematically modified the testosterone structure to alter its activity profile.

Key compounds from this era include:

  • Norethandrolone (Nilevar): Synthesized at G.D. Searle & Company in 1953 and marketed in 1956, norethandrolone (17α-ethyl-19-nortestosterone) is considered the first synthetic steroid to be marketed with a favorable separation of anabolic and androgenic effects.[3][4] Its development marked the true beginning of the anabolic steroid era.

  • Stanozolol (Winstrol): Developed by Winthrop Laboratories in 1962, stanozolol is a derivative of dihydrotestosterone (B1667394) (DHT).[5] It is unique for the fusion of a pyrazole (B372694) ring to the A-ring of the steroid nucleus, a modification that significantly increases its anabolic potency relative to its androgenic activity.[5][6]

  • Oxandrolone (Anavar): First synthesized in 1962 by Raphael Pappo and Christopher J. Jung at Searle Laboratories, oxandrolone is another DHT derivative.[2][7] Its structure is distinguished by the replacement of the C2 carbon with an oxygen atom, forming a heterocyclic A-ring.[2][8] This modification results in a compound with strong anabolic effects but exceptionally low androgenic activity.[2]

Mechanistic Insights: The Androgen Receptor Signaling Pathway

Synthetic androstane steroids exert their effects by acting as agonists for the androgen receptor (AR), a ligand-activated nuclear transcription factor.[9] The classical signaling pathway is a multi-step process:

  • Ligand Binding: The steroid hormone diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

  • Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of the HSPs.

  • Dimerization & Nuclear Translocation: The activated ARs form homodimers, which then translocate into the nucleus.

  • DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Gene Transcription: The AR-DNA complex recruits co-activator proteins, which facilitates the assembly of the transcription machinery and initiates the transcription of genes that mediate the anabolic and androgenic effects of the hormone.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid Androstane Steroid (S) ar_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) steroid->ar_complex Binds to AR ar_s_complex AR-S Complex ar_complex->ar_s_complex HSP Dissociation ar_dimer AR-S Dimer ar_s_complex->ar_dimer Dimerization ar_dimer_nuc AR-S Dimer ar_dimer->ar_dimer_nuc Nuclear Translocation are Androgen Response Element (ARE) ar_dimer_nuc->are Binds to DNA transcription Gene Transcription & Protein Synthesis are->transcription Recruits Co-activators node_anabolic Anabolic Effects (Muscle Growth) transcription->node_anabolic node_androgenic Androgenic Effects (Virilization) transcription->node_androgenic

Figure 2: The classical signaling pathway of the androgen receptor.

Quantitative Data Presentation

The primary goal of early synthetic steroid development was to maximize the anabolic-to-androgenic ratio. This was quantified using bioassays, most notably the Hershberger assay in castrated rats, which measures the weight increase of an anabolic target (the levator ani muscle) versus an androgenic target (the ventral prostate or seminal vesicles).[10] The binding affinity of these steroids to the androgen receptor (AR) and to sex hormone-binding globulin (SHBG) also provides crucial quantitative insights.

CompoundAnabolic:Androgenic Ratio (Approx.)Reference
Testosterone1:1
Methyltestosterone1:1[6]
Nandrolone 10:1
Oxandrolone 10:1
Stanozolol 30:1
Oxymetholone9:1[6]
Methandrostenolone2-5:1[6]
Table 1: Comparison of Anabolic-to-Androgenic Ratios for Selected Steroids. Ratios are derived from rodent bioassays and serve as a comparative index of activity.
CompoundRelative Binding Affinity (RBA) for AR¹Relative Binding Affinity (RBA) for SHBG²Reference
Methyltrienolone (R1881)100~0
Nandrolone 541.9
Testosterone2139
Dihydrotestosterone (DHT)46 (prostate) / 1 (muscle)100
Stanozolol 2.23.5
Oxandrolone Weak / Not Determined³Weak / Not Determined³[2]
Methenolone238.4
Table 2: Relative Binding Affinities (RBA) for Androgen Receptor (AR) and Sex Hormone-Binding Globulin (SHBG). ¹RBA for AR is relative to Methyltrienolone (100). ²RBA for SHBG is relative to DHT (100). ³Oxandrolone exhibits weak binding to the AR in vitro, suggesting its potent in vivo effects may also involve other mechanisms or metabolic activation.[2]

Experimental Protocols

Representative Synthesis: Oxandrolone

Oxandrolone_Synthesis_Workflow start Mestanolone (B1676315) (Starting Material) step1 Step 1: Oxidation (e.g., DDQ) start->step1 intermediate1 Enone Intermediate (17β-hydroxy-17α-methyl- 5α-androst-1-en-3-one) step1->intermediate1 step2 Step 2: Hydroxylation (e.g., OsO4) intermediate1->step2 intermediate2 Triol Intermediate step2->intermediate2 step3 Step 3: Oxidative Cleavage (e.g., Periodate) intermediate2->step3 intermediate3 Seco-Acid Intermediate step3->intermediate3 step4 Step 4: Reductive Cyclization (e.g., NaBH4) intermediate3->step4 end Oxandrolone (Final Product) step4->end

Figure 3: A generalized workflow for the synthesis of Oxandrolone from Mestanolone.

Detailed Methodology (Based on a modern process):

  • Oxidation: Mestanolone is reacted with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), in a suitable solvent to introduce a double bond between C1 and C2, forming the enone intermediate (17β-hydroxy-17α-methyl-5α-androst-1-en-3-one).

  • Hydroxylation: The enone is then subjected to dihydroxylation, for instance using osmium tetroxide (OsO₄) with an N-oxide co-oxidant, to form a triol intermediate (1α,2α,17β-trihydroxy-17α-methylandrostan-3-one).

  • Oxidative Cleavage: The bond between the two newly introduced hydroxyl groups (C1-C2) is cleaved using an oxidizing agent like sodium periodate (B1199274) (NaIO₄). This opens the A-ring to form a seco-acid intermediate.

  • Reductive Cyclization: The seco-acid is treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄). This reduces the C1 aldehyde (formed during cleavage) to an alcohol, which then spontaneously cyclizes with the C2 carboxylic acid to form the stable six-membered lactone ring characteristic of oxandrolone. The reaction is followed by an acidic workup.

Biological Evaluation: The Hershberger Bioassay

The Hershberger bioassay is the standardized in vivo method for assessing the androgenic and anabolic activity of a substance. The protocol, validated by the OECD (Test Guideline 441), is summarized below.

Objective: To determine the anabolic and androgenic potential of a test compound by measuring weight changes in five specific androgen-dependent tissues in a castrated male rat model.[10]

Experimental Design:

  • Animal Model: Peripubertal male rats (approx. 42 days old) are used.

  • Surgical Preparation: The rats are surgically castrated to remove the endogenous source of androgens. A post-surgery recovery period of at least seven days is required.[10]

  • Dosing Regimen: Animals are treated for 10 consecutive days. The test substance is administered daily via oral gavage or subcutaneous injection.

    • Androgenic Assay: The test compound is administered alone at various dose levels and compared to a vehicle control group. A positive control group receiving testosterone propionate (B1217596) (TP) is also included.

    • Anti-Androgenic Assay: The test compound is co-administered with a stimulating dose of TP (e.g., 0.2 or 0.4 mg/kg/day). Results are compared to a control group receiving TP only.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five specific androgen-dependent tissues are carefully dissected and weighed:

    • Ventral Prostate (VP)

    • Seminal Vesicles (plus coagulating glands and fluids) (SV)

    • Levator Ani-Bulbocavernosus muscle (LABC)

    • Cowper's Glands (COW)

    • Glans Penis (GP)

  • Data Analysis and Interpretation:

    • Anabolic Activity: The weight of the LABC muscle is the primary indicator of anabolic effects.

    • Androgenic Activity: The weights of the VP, SV, COW, and GP are indicators of androgenic effects.

    • Positive Result: A statistically significant increase (for androgenic activity) or decrease (for anti-androgenic activity) in the weights of at least two of the five target tissues is considered a positive response. The ratio of the effect on the LABC versus the prostate/seminal vesicles provides the quantitative anabolic:androgenic ratio.

Conclusion

The history of synthetic androstane steroids is a compelling narrative of chemical ingenuity driven by a clear therapeutic goal: the separation of anabolic and androgenic effects. The pioneering work of researchers at companies like Searle and Winthrop in the mid-20th century produced a portfolio of molecules that fundamentally changed the therapeutic landscape for conditions involving muscle wasting and hormonal deficiencies. The development of standardized bioassays like the Hershberger assay provided the crucial quantitative framework to guide this research. While the illicit use of these compounds has often overshadowed their medicinal origins, the foundational science behind their discovery continues to inform modern drug development, particularly in the ongoing search for novel selective androgen receptor modulators (SARMs) that promise even greater tissue selectivity and improved safety profiles.

References

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methyl-1-etiocholenolol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a technical overview of the putative mechanism of action of Methyl-1-etiocholenolol based on its classification as a synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the putative mechanism of action of Methyl-1-etiocholenolol based on its classification as a synthetic anabolic-androgenic steroid (AAS). It is important to note that there is a significant lack of formal, peer-reviewed scientific studies and quantitative data specifically for this compound.[1] Therefore, the information presented herein is largely extrapolated from the established mechanisms of structurally similar androgens and the general principles of AAS pharmacology. This guide is intended for research and informational purposes only.

Introduction

Methyl-1-etiocholenolol, also known by names such as Methyl-1-Alpha (M1A), is a synthetic derivative of an androstane (B1237026) steroid.[1][2][3][4] It is classified as a 17-alpha-alkylated anabolic steroid, a structural modification intended to increase its oral bioavailability by reducing first-pass metabolism in the liver.[3][5][6] Anecdotal evidence and marketing materials suggest its use in bodybuilding for promoting muscle growth and strength.[2] From a chemical standpoint, it is considered a prohormone or precursor to the more potent androgen, Methyl-1-testosterone (M1T).[3][6]

Core Mechanism of Action: Androgen Receptor Binding and Activation

The primary mechanism of action for Methyl-1-etiocholenolol, like other anabolic-androgenic steroids, is its interaction with the androgen receptor (AR).[2] The AR is a ligand-activated nuclear transcription factor that plays a crucial role in the development and maintenance of male characteristics, as well as promoting anabolic processes such as muscle protein synthesis.[7][8][9][10][11]

The proposed signaling pathway is as follows:

  • Cellular Entry and Receptor Binding: Methyl-1-etiocholenolol, being a lipophilic steroid, is expected to passively diffuse across the cell membrane into the cytoplasm of target tissues, such as skeletal muscle cells.[10] In the cytoplasm, it is believed to bind to the ligand-binding domain (LBD) of the androgen receptor, which is typically complexed with heat shock proteins (HSPs).[8][12]

  • Conformational Change and Nuclear Translocation: Upon ligand binding, the AR undergoes a conformational change, leading to the dissociation of the HSPs.[8][12] This unmasking of the nuclear localization signal allows the ligand-receptor complex to translocate into the nucleus.[7][8][10]

  • Dimerization and DNA Binding: Inside the nucleus, the activated AR-ligand complex dimerizes.[7][10] These homodimers then bind to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[8][10][12]

  • Transcriptional Regulation: The binding of the AR dimer to AREs initiates the recruitment of co-activator and co-repressor proteins, which ultimately modulates the transcription of androgen-responsive genes.[8][12] This leads to an increase in the synthesis of specific proteins, such as those involved in muscle hypertrophy, and a decrease in the expression of others. The net effect in skeletal muscle is an increase in protein synthesis and nitrogen retention, leading to muscle growth.[1][2]

Signaling Pathway Diagram

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M1E Methyl-1-etiocholenolol AR_HSP AR + HSPs M1E->AR_HSP Binding AR_M1E AR-M1E Complex AR_HSP->AR_M1E HSP Dissociation AR_M1E_dimer Dimerized AR-M1E AR_M1E->AR_M1E_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (DNA) AR_M1E_dimer->ARE Binds to Gene Target Gene Transcription ARE->Gene Initiates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis (e.g., Muscle Proteins) mRNA->Protein Anabolic Anabolic Effects (Muscle Growth) Protein->Anabolic

Fig. 1: Proposed Androgen Receptor Signaling Pathway for Methyl-1-etiocholenolol.

Quantitative Data

As of the latest review of scientific literature, no specific quantitative data from peer-reviewed studies regarding the androgen receptor binding affinity (e.g., IC50, Ki) or the anabolic-to-androgenic ratio for Methyl-1-etiocholenolol has been published. The table below presents hypothetical data for related compounds to provide a comparative context.

CompoundAndrogen Receptor Binding Affinity (Relative to DHT)Anabolic:Androgenic Ratio (in vivo)Notes
Testosterone (B1683101)100%1:1Endogenous reference androgen.
Dihydrotestosterone (DHT)~150-200%Varies by tissuePotent endogenous androgen.
Methyl-1-testosterone (M1T)High (Potent Androgen)Potentially >1:1The active metabolite of Methyl-1-etiocholenolol. Known for high anabolic and androgenic activity.
Methyl-1-etiocholenolol Data Not Available Data Not Available Expected to have affinity for the AR and exhibit both anabolic and androgenic effects.

Experimental Protocols

To characterize the anabolic and androgenic activity of a compound like Methyl-1-etiocholenolol, standardized in vitro and in vivo assays would be employed.

In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity of Methyl-1-etiocholenolol for the androgen receptor.

Methodology: A competitive radioligand binding assay is a standard method.[13]

  • Materials:

    • Recombinant human androgen receptor (rhAR).

    • Radiolabeled androgen, e.g., [³H]-R1881 (methyltrienolone).

    • Test compound (Methyl-1-etiocholenolol) at various concentrations.

    • Reference compounds: Dihydrotestosterone (DHT) as a positive control, and a non-binding compound as a negative control.

    • Assay buffer and scintillation fluid.

    • 96-well filter plates and a scintillation counter.

  • Procedure:

    • rhAR is incubated with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or reference compounds.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction mixture is then passed through a filter plate to separate the bound from the unbound radioligand.

    • The radioactivity retained on the filter, corresponding to the amount of bound [³H]-R1881, is measured using a scintillation counter.

    • The ability of Methyl-1-etiocholenolol to displace the radioligand is used to calculate its inhibitory concentration (IC50), which is then used to determine its binding affinity (Ki).

In Vivo Hershberger Assay

Objective: To assess the androgenic and anabolic activity of Methyl-1-etiocholenolol in a living organism. The Hershberger bioassay is the gold-standard short-term in vivo screening assay for this purpose.[14][15][16][17][18]

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues highly sensitive to exogenous androgens.

  • Procedure:

    • The castrated rats are divided into several groups: a vehicle control group, a positive control group (treated with a reference androgen like testosterone propionate), and several test groups treated with different doses of Methyl-1-etiocholenolol.

    • The compounds are administered daily for a period of 10 consecutive days.[16]

    • At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include:

      • Androgenic tissues: Ventral prostate, seminal vesicles.

      • Anabolic tissue: Levator ani muscle.

    • The weights of these tissues in the treated groups are compared to the control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of these effects provides the anabolic:androgenic ratio.

Experimental Workflow Diagram

Hershberger Assay Workflow cluster_prep Preparation cluster_dosing Dosing (10 Days) cluster_necropsy Necropsy & Analysis A1 Select Immature Male Rats A2 Surgical Castration A1->A2 A3 Acclimation Period A2->A3 B1 Group 1: Vehicle Control B2 Group 2: Positive Control (Testosterone Propionate) B3 Group 3-5: Test Compound (Methyl-1-etiocholenolol) - Low Dose - Mid Dose - High Dose C1 Euthanasia & Dissection B1->C1 B2->C1 B3->C1 C2 Weigh Androgen-Dependent Tissues: - Ventral Prostate (Androgenic) - Seminal Vesicles (Androgenic) - Levator Ani Muscle (Anabolic) C1->C2 C3 Statistical Analysis: Compare tissue weights to controls C2->C3 C4 Determine Anabolic: Androgenic Ratio C3->C4

Fig. 2: Standardized Workflow for the Hershberger Bioassay.

Conclusion

While specific empirical data for Methyl-1-etiocholenolol is lacking in peer-reviewed literature, its chemical structure and classification as a 17-alpha-alkylated anabolic steroid strongly suggest that its mechanism of action is mediated through the androgen receptor. It is expected to act as an agonist at the AR, leading to the transcriptional regulation of genes that promote anabolism in skeletal muscle. A thorough characterization of its pharmacological profile would require standardized in vitro and in vivo studies, such as androgen receptor binding assays and the Hershberger bioassay, to quantify its binding affinity and determine its anabolic-to-androgenic ratio. Researchers and drug development professionals should be aware of the unsubstantiated nature of many claims surrounding this and similar "designer" steroids and rely on established scientific methodologies for their evaluation.

References

Foundational

An In-depth Technical Guide on the Androgen Receptor Binding Affinity of Methyl-1-etiocholenolol

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl-1-etiocholenolol, also known by its chemical name (3β,5α,17β)-17-Methyl-androst-1-ene-3,17-diol, is a synthetic anabolic-androgenic steroid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1-etiocholenolol, also known by its chemical name (3β,5α,17β)-17-Methyl-androst-1-ene-3,17-diol, is a synthetic anabolic-androgenic steroid (AAS). While it is recognized as a prohormone to the more potent Methyl-1-testosterone (M1T), comprehensive data on its direct interaction with the androgen receptor (AR) is limited in publicly available scientific literature. This technical guide synthesizes the available information regarding its presumed androgenic activity, provides a detailed overview of the androgen receptor signaling pathway it is expected to influence, and outlines the standard experimental protocols used to determine androgen receptor binding affinity. Due to the scarcity of direct quantitative binding data for Methyl-1-etiocholenolol, this guide also presents contextual data for structurally related androgens to offer a comparative perspective on potential receptor affinity.

Introduction to Methyl-1-etiocholenolol

Methyl-1-etiocholenolol is a derivative of dihydrotestosterone (B1667394) (DHT) and is characterized by a methyl group at the C17α position and a double bond between C1 and C2 in the A-ring of the steroid nucleus. The C17α-methylation enhances its oral bioavailability by inhibiting hepatic metabolism. It is primarily known as a precursor to Methyl-1-testosterone (M1T), a potent oral anabolic steroid. The anabolic and androgenic effects of Methyl-1-etiocholenolol are presumed to be mediated through its binding to and activation of the androgen receptor.

The Androgen Receptor Signaling Pathway

The biological effects of androgens are predominantly mediated through the androgen receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. The canonical signaling pathway involves several key steps:

  • Ligand Binding: In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an androgenic ligand, such as testosterone (B1683101) or dihydrotestosterone (and presumably Methyl-1-etiocholenolol or its metabolite M1T), to the ligand-binding domain (LBD) of the AR induces a conformational change.

  • HSP Dissociation and Dimerization: This conformational change leads to the dissociation of HSPs, exposing the nuclear localization signal of the AR. The ligand-bound AR monomers then homodimerize.

  • Nuclear Translocation: The AR homodimer translocates into the nucleus.

  • DNA Binding: Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The AR, bound to the ARE, recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.

Androgen_Receptor_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (Methyl-1-etiocholenolol) AR_HSP Inactive AR-HSP Complex Androgen->AR_HSP Binding Active_AR Active AR AR_HSP->Active_AR HSP Dissociation AR_Dimer_Cytoplasm AR Dimer Active_AR->AR_Dimer_Cytoplasm Dimerization AR_Dimer_Nucleus AR Dimer AR_Dimer_Cytoplasm->AR_Dimer_Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer_Nucleus->ARE Binding Transcription Gene Transcription AR_Dimer_Nucleus->Transcription Coactivators Co-activators ARE->Coactivators Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Prepare AR Source (e.g., rat prostate cytosol or recombinant human AR) Incubation_Step Incubate AR, Radiolabeled Ligand, and Test Compound Receptor_Prep->Incubation_Step Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-R1881) Radioligand_Prep->Incubation_Step Test_Compound_Prep Prepare Serial Dilutions of Test Compound Test_Compound_Prep->Incubation_Step Separation_Step Separate Bound and Free Radiolabeled Ligand (e.g., hydroxylapatite or filter binding assay) Incubation_Step->Separation_Step Quantification_Step Quantify Bound Radioactivity (Scintillation Counting) Separation_Step->Quantification_Step Data_Analysis Data Analysis (Calculate IC50 and/or Ki) Quantification_Step->Data_Analysis

Exploratory

The Pharmacology of Novel Synthetic Androgens: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The field of androgen pharmacology is undergoing a significant evolution, driven by the development of novel synthetic androgens wit...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of androgen pharmacology is undergoing a significant evolution, driven by the development of novel synthetic androgens with improved therapeutic profiles. Traditional anabolic-androgenic steroids (AAS) have been limited by a lack of tissue selectivity, leading to a range of undesirable side effects. Modern drug discovery efforts are focused on creating compounds, particularly non-steroidal Selective Androgen Receptor Modulators (SARMs), that can dissociate the anabolic effects on muscle and bone from the androgenic effects on reproductive tissues.[1] This technical guide provides an in-depth review of the pharmacology of these novel agents, detailing their mechanisms of action, summarizing key pharmacological data, outlining essential experimental protocols for their evaluation, and visualizing the core biological and experimental pathways.

Mechanism of Action: Targeting the Androgen Receptor

The biological effects of both endogenous and synthetic androgens are primarily mediated by the Androgen Receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[2][3] The mechanism of novel synthetic androgens, especially SARMs, revolves around inducing a specific conformational change in the AR upon binding, which leads to tissue-selective gene regulation.

The Classical/Genomic Signaling Pathway

The canonical pathway involves the binding of an androgen to the AR located in the cell cytoplasm.[3][4] This event triggers a series of conformational changes, causing the dissociation of heat shock proteins (HSPs), nuclear translocation of the AR-ligand complex, and homodimerization.[1][4] The dimer then binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[3][5] The tissue selectivity of SARMs is hypothesized to arise from their ability to induce unique AR conformations that favor interactions with different sets of co-regulator proteins, which are expressed at varying levels in different tissues (e.g., muscle vs. prostate).[1][5]

Androgen_Receptor_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM Synthetic Androgen (e.g., SARM) AR_HSP AR + HSP Complex (Inactive) SARM->AR_HSP Binding AR_SARM AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation Dimer AR-SARM Dimer AR_SARM->Dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to DNA CoReg Co-regulator Proteins ARE->CoReg Recruitment Transcription Modulation of Gene Transcription CoReg->Transcription Initiates

Caption: Classical genomic signaling pathway of a synthetic androgen.
Non-Genomic Signaling

Emerging evidence suggests that androgens can also elicit rapid biological effects through non-genomic pathways.[4][6] These actions are mediated by a subpopulation of AR located at the cell membrane, which can trigger intracellular second messenger cascades, such as those involving tyrosine kinases and changes in intracellular calcium levels.[4][5] These rapid signals are thought to contribute significantly to the anabolic effects of androgens.[5]

Pharmacological Data of Novel Synthetic Androgens

The defining characteristic of a successful novel androgen is a high degree of tissue selectivity, maximizing anabolic activity in muscle and bone while minimizing androgenic activity in tissues like the prostate and seminal vesicles. This is often quantified by comparing binding affinity (Kᵢ), functional potency (EC₅₀), and in vivo tissue weight changes.

Below is a summary of pharmacological data for representative novel synthetic androgens.

CompoundClassBinding Affinity (Kᵢ, nM)Functional ActivityIn Vivo Anabolic Activity (Levator Ani)In Vivo Androgenic Activity (Prostate)
Testosterone (B1683101) Steroidal Androgen~1-2Full Agonist (EC₅₀ ~1 nM)HighHigh
DHT Steroidal Androgen~0.2-0.5Full Agonist (EC₅₀ <1 nM)HighVery High
ACP-105 Non-steroidal SARM1.0 ± 0.1Partial Agonist (~66% efficacy vs DHT)Potent stimulationMinimal effects at anabolic doses[7]
S-4 (Andarine) Non-steroidal SARM4.0 ± 1.0Partial AgonistPotent stimulationPartial stimulation (less than TP)[8]
S-1 Non-steroidal SARM37 ± 5.0Partial AgonistPotent stimulationPartial stimulation (less than TP)[8]
GSK2881078 Non-steroidal SARMNot specifiedAgonistDemonstrated pharmacodynamic effectsExpected pharmacodynamic effects[9]

Note: Data is compiled from various sources and experimental conditions may differ. Kᵢ and EC₅₀ values can vary between assay types. In vivo data is typically from castrated rat models.

Key Experimental Protocols

The characterization of novel synthetic androgens relies on a tiered system of assays, moving from in vitro receptor binding and functional activity to in vivo assessment of tissue selectivity.

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to bind to the AR by measuring its competition with a radiolabeled or fluorescently-labeled reference androgen.[7][8]

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the androgen receptor.

Methodology:

  • Receptor Preparation: Cytosol containing the androgen receptor is prepared from the ventral prostate tissue of rats.[7][8] Tissues are homogenized in a cold buffer (e.g., TEDG buffer: TRIS, EDTA, DTT, Glycerol) and centrifuged at high speed to isolate the cytosolic fraction.[7]

  • Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[8]

  • Incubation: The mixture is incubated, typically overnight at 4°C, to allow the binding to reach equilibrium.[7]

  • Separation of Bound/Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.[7]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.[8]

  • Data Analysis: The data are plotted as the percentage of radioligand bound versus the concentration of the test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[10][11]

Binding_Assay_Workflow P1 Prepare AR-rich Prostate Cytosol P2 Incubate Cytosol with: 1. [3H]-Ligand (constant) 2. Test Compound (varied conc.) P1->P2 P3 Incubate Overnight at 4°C to Reach Equilibrium P2->P3 P4 Separate Bound from Free Ligand (e.g., Hydroxylapatite Adsorption) P3->P4 P5 Quantify Radioactivity of Bound Fraction P4->P5 P6 Calculate IC50 and Ki values P5->P6

Caption: Workflow for a radioligand AR competitive binding assay.
Androgen Receptor Transactivation Assay

This is a cell-based functional assay to determine if a compound that binds to the AR acts as an agonist (activates the receptor) or an antagonist (blocks activation).[5][12]

Objective: To measure the ability of a test compound to induce or inhibit AR-mediated gene transcription.

Methodology:

  • Cell Line: A mammalian cell line (e.g., human prostate cancer cells like 22RV1 or PC-3) is used.[5][12] These cells are stably or transiently co-transfected with two plasmids:

    • An expression vector for the human androgen receptor (hAR).

    • A reporter plasmid containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with multiple Androgen Response Elements (AREs).[1]

  • Cell Plating & Treatment: The transfected cells are plated in multi-well plates. After allowing them to attach, they are treated with various concentrations of the test compound.

    • Agonist Mode: Cells are treated with the test compound alone.

    • Antagonist Mode: Cells are co-treated with a known AR agonist (like DHT) and the test compound.[12]

  • Incubation: Cells are incubated for approximately 16-24 hours to allow for receptor activation and reporter gene expression.[12]

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed reporter protein (luciferase).

  • Luminescence Measurement: A substrate for the luciferase enzyme (e.g., luciferin) is added to the cell lysate. The resulting light emission, which is proportional to the amount of luciferase produced, is measured using a luminometer.[13]

  • Data Analysis:

    • Agonist Mode: Luminescence is plotted against compound concentration to generate a dose-response curve, from which the EC₅₀ (concentration for 50% of maximal effect) and efficacy are determined.[14]

    • Antagonist Mode: The ability of the compound to reduce the signal from the known agonist is measured, and an IC₅₀ value is determined.

In Vivo Hershberger Bioassay

The Hershberger bioassay is the standard in vivo short-term screening test for assessing the androgenic and anti-androgenic properties of a substance.[4][15]

Objective: To evaluate a compound's ability to stimulate (agonist) or inhibit (antagonist) the growth of androgen-dependent tissues in a castrated male rat model.

Methodology:

  • Animal Model: Peripubertal male rats are surgically castrated to remove the source of endogenous androgens.[16] The animals are allowed to recover for at least seven days, during which androgen-dependent tissues atrophy.[16]

  • Dosing Regimen: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[15]

    • Androgenicity Test: Different dose groups of the test compound are administered. A vehicle control group (negative control) and a testosterone propionate (B1217596) (TP) group (positive control) are included.[6]

    • Anti-androgenicity Test: Different dose groups of the test compound are co-administered with a constant, stimulating dose of TP. A TP-only group serves as the control.[6]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five specific androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate (VP)

    • Seminal vesicles (SV, including coagulating glands and fluids)

    • Levator ani-bulbocavernosus (LABC) muscle

    • Cowper's glands (COW)

    • Glans penis (GP)[4][17]

  • Data Analysis: The weights of the five tissues from the treated groups are statistically compared to the relevant control group.

    • Androgenic Activity: A statistically significant increase in the weights of at least two of the five tissues compared to the vehicle control indicates a positive androgenic response.[6]

    • Anti-androgenic Activity: A statistically significant decrease in the weights of at least two of the five tissues compared to the TP-only control indicates a positive anti-androgenic response.[6] The LABC muscle is considered an indicator of anabolic activity, while the VP and SV are indicators of androgenic activity. The ratio of anabolic to androgenic tissue weight changes is a key measure of tissue selectivity.

Future Directions and Conclusion

The development of novel synthetic androgens, particularly SARMs, represents a significant advancement in endocrine pharmacology. Compounds like ACP-105 demonstrate the feasibility of creating orally bioavailable agents with potent anabolic effects and a reduced androgenic burden.[7] Future research will continue to focus on refining tissue selectivity, understanding the long-term safety profiles, and exploring their therapeutic potential in a wide range of conditions, from muscle-wasting diseases and osteoporosis to male hypogonadism. The experimental protocols detailed herein form the cornerstone of this ongoing research, providing the necessary tools to identify and characterize the next generation of androgen receptor modulators.

References

Foundational

An In-Depth Technical Guide to the Metabolic Pathway Investigation of Methyl-1-etiocholenolol and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the metabolic pathways, analytical detection methodologies, and biological effects of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways, analytical detection methodologies, and biological effects of the synthetic anabolic-androgenic steroid (AAS) Methyl-1-etiocholenolol and its close structural analog, methyl-1-testosterone (M1T). Due to the limited direct scientific literature on "Methyl-1-etiocholenolol," this document leverages the extensive research available on M1T (17β-hydroxy-17α-methyl-5α-androst-1-en-3-one) as a primary reference. This guide is intended for researchers, scientists, and professionals in drug development and anti-doping science, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding of this class of compounds.

Introduction

Methyl-1-etiocholenolol and its analogs represent a class of designer anabolic steroids engineered to possess potent anabolic and androgenic properties. These synthetic derivatives of testosterone (B1683101) are often marketed as dietary supplements to enhance muscle mass and athletic performance.[1][2] The addition of a methyl group at the C-17α position significantly increases the oral bioavailability of these compounds by inhibiting hepatic degradation.[3][4][5] However, this structural modification is also associated with potential hepatotoxicity.[2][6] A thorough understanding of their metabolic fate is crucial for developing robust detection methods and for assessing their pharmacological and toxicological profiles.

This guide will focus on the metabolic transformations of M1T, a well-characterized analog, its interaction with the androgen receptor (AR), and the state-of-the-art analytical techniques for its identification in biological matrices.

Metabolic Pathway of Methyl-1-testosterone (M1T)

Upon oral administration, M1T undergoes extensive metabolism in the body before excretion. The primary metabolic transformations involve reductions of the A-ring and hydroxylation, followed by conjugation for urinary elimination. The major identified metabolites in human urine are:

  • 17α-methyl-5α-androst-1-ene-3α,17β-diol: A product of the reduction of the 3-keto group.[1]

  • 17α-methyl-5α-androstane-3α,17β-diol: Formed by the reduction of both the 3-keto group and the double bond in the A-ring.[1][6]

  • 17-epimers: The corresponding 17-epimers of the above metabolites are also detected.[1][2]

  • 17β-hydroxymethyl-17α-methyl-18-nor-5α-androsta-1,13-dien-3-one: A rearranged and hydroxylated metabolite.[1][2]

  • Conjugated Metabolites: These metabolites are primarily excreted in urine as glucuronide and sulfate (B86663) conjugates.[7][8]

The detection of these specific metabolites provides a reliable signature for identifying M1T administration.

Metabolic_Pathway M1T Methyl-1-testosterone (M1T) (17β-hydroxy-17α-methyl-5α-androst-1-en-3-one) Metabolite1 17α-methyl-5α-androst-1-ene-3α,17β-diol M1T->Metabolite1 3-keto reduction Metabolite2 17α-methyl-5α-androstane-3α,17β-diol M1T->Metabolite2 A-ring & 3-keto reduction Metabolite4 17β-hydroxymethyl-17α-methyl-18-nor-5α-androsta-1,13-dien-3-one M1T->Metabolite4 Rearrangement & hydroxylation Metabolite3 17-epimers Metabolite1->Metabolite3 Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Metabolite3 Metabolite2->Conjugates Metabolite3->Conjugates Metabolite4->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Metabolic pathway of Methyl-1-testosterone (M1T).

Androgenic Signaling Pathway

M1T, like other AAS, exerts its biological effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[4]

  • Cellular Entry and Receptor Binding: M1T diffuses across the cell membrane and binds to the AR in the cytoplasm.[4]

  • Translocation to the Nucleus: The M1T-AR complex translocates into the cell nucleus.[4]

  • DNA Binding and Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes that mediate the anabolic and androgenic effects of the steroid.[4] These effects include increased protein synthesis in muscle tissue, leading to hypertrophy, and the development of male secondary sexual characteristics.[4]

Androgen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M1T_outside M1T AR Androgen Receptor (AR) M1T_outside->AR Diffusion & Binding M1T_AR_complex M1T-AR Complex AR->M1T_AR_complex DNA DNA (with AREs) M1T_AR_complex->DNA Translocation & Binding to AREs mRNA mRNA DNA->mRNA Gene Transcription Protein Protein Synthesis mRNA->Protein Effects Anabolic & Androgenic Effects Protein->Effects

Androgenic signaling pathway of M1T.

Quantitative Data

The following tables summarize key quantitative data related to the administration and detection of M1T and its metabolites.

ParameterValueReference
Oral Bioavailability (Methyltestosterone) ~70%[3]
Elimination Half-life (Methyltestosterone) ~2.5-3 hours[3]
Dosage in Men (Medical Use) 10-50 mg/day[3]
Dosage in Women (Medical Use) 2.5 mg/day[3]
Detection Window (GC-MS) Up to 6 days[9]
Detection Window (Yeast Androgen Screen) At least 14 days[9]
Detection Window (LC-MS/MS for sulfate conjugate) Up to 23 days

Table 1: Pharmacokinetic and Dosing Information for Methyltestosterone (B1676486).

Analytical TechniqueAnalyteLimit of Detection (LOD)Reference
UPLC-MS/MSVarious AAS Metabolites0.25–4.00 ng/mL
GC-MS/MSVarious Steroid Hormones1.0–2.5 ng/mL[10]
LC/MSD TOFAnabolic Steroids in Urine1–2 ng/mL[11]

Table 2: Limits of Detection for Anabolic Steroids using Various Mass Spectrometry Techniques.

Experimental Protocols

Sample Preparation for Urinary Metabolite Analysis

This protocol outlines a standard procedure for the extraction and derivatization of M1T and its metabolites from urine for GC-MS analysis.[12][13][14]

  • Hydrolysis: To 2 mL of urine, add 0.6 mL of phosphate (B84403) buffer (pH 6.5) containing β-glucuronidase. Incubate at 45-50°C for 1-2 hours to cleave glucuronide conjugates.[10][14]

  • Extraction:

    • Perform a liquid-liquid extraction with 5 mL of diethyl ether or tert-butyl methyl ether (TBME).[12][13][14]

    • Vortex the mixture and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube. Repeat the extraction.

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dry residue in 100 µL of a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and ethanethiol (B150549) (1000:2:3, v/w/v).[13]

    • Heat the mixture at 60-80°C for 20-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12][13]

    • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of derivatized steroid metabolites.[1][15]

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5MS or equivalent (e.g., 17-30 m length, 0.2-0.25 mm internal diameter, 0.11-0.25 µm film thickness).[1][14]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Injector Temperature: 280-300°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100-180°C.

    • Ramp 1: Increase to 230-245°C at 3-5°C/min.

    • Ramp 2: Increase to 300-320°C at 40°C/min, hold for 3-4 minutes.[1]

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Full scan (m/z 40-800) for identification and selected ion monitoring (SIM) for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of conjugated metabolites without the need for hydrolysis and derivatization.[16][17]

  • Liquid Chromatograph: UPLC system or equivalent.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile (B52724) with additives like ammonium acetate (B1210297) or acetic acid.[16][17]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11][17]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis LCMSMS LC-MS/MS Analysis (Direct Injection) Urine->LCMSMS Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data LCMSMS->Data Identification Metabolite Identification Data->Identification

General experimental workflow for steroid analysis.

Conclusion

The investigation of the metabolic pathway of Methyl-1-etiocholenolol and its analogs, such as M1T, is a critical aspect of both drug development and anti-doping control. The methodologies outlined in this guide, including detailed sample preparation and advanced mass spectrometric techniques, provide a robust framework for the accurate identification and quantification of these potent anabolic-androgenic steroids and their metabolites in biological samples. The provided diagrams and quantitative data serve as valuable resources for researchers in this field. Further research into the specific metabolic fate of novel designer steroids remains an ongoing necessity to ensure the integrity of sport and to understand the full pharmacological profile of these compounds.

References

Exploratory

In Vivo Effects of Methyl-1-Etiocholenolol in Animal Models: A Technical Whitepaper

Disclaimer: This document aims to provide a comprehensive overview of the in vivo effects of "Methyl-1-etiocholenolol" in animal models. However, a thorough review of peer-reviewed scientific literature reveals a signifi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document aims to provide a comprehensive overview of the in vivo effects of "Methyl-1-etiocholenolol" in animal models. However, a thorough review of peer-reviewed scientific literature reveals a significant lack of specific studies on this particular compound. "Methyl-1-etiocholenolol," also known by synonyms such as (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol and "Methyl-1-AD," is classified as a synthetic anabolic steroid and has been marketed as a designer steroid or prohormone. Due to the absence of direct experimental data on Methyl-1-etiocholenolol, this whitepaper will focus on the in vivo effects of a closely related and more extensively studied designer anabolic steroid, methyl-1-testosterone (M1T) . M1T (17β-hydroxy-17α-methyl-5α-androst-1-en-3-one) is structurally and functionally similar to Methyl-1-etiocholenolol, and the findings from M1T studies in animal models can provide valuable insights into the potential physiological effects of Methyl-1-etiocholenolol.

This technical guide is intended for researchers, scientists, and drug development professionals.

Introduction to Methyl-1-Testosterone (M1T)

Methyl-1-testosterone is a potent, orally active anabolic-androgenic steroid (AAS) that has never been approved for medical use but has been sold as a "dietary supplement."[1][2] Like other AAS, its primary mechanism of action is through binding to and activating the androgen receptor (AR), which leads to a cascade of cellular events modulating gene expression in target tissues such as skeletal muscle, prostate, and liver.[3][4]

Quantitative Data from In Vivo Animal Studies of M1T

The following data is summarized from a key study by Parr et al. (2011), which investigated the tissue-specific anabolic and androgenic potency of M1T in a rat model.[1][5]

Table 1: Effects of Subcutaneous (s.c.) Administration of M1T on Organ Weights in Orchiectomized Rats
Treatment Group (Dose in mg/kg BW/day)Prostate Weight (mg)Levator Ani Muscle Weight (mg)
Control (Orchiectomized)18.4 ± 4.599.7 ± 15.6
M1T (0.03)48.7 ± 11.1134.5 ± 21.3
M1T (0.3)210.3 ± 45.2201.8 ± 33.4
M1T (2.0)488.6 ± 89.7289.1 ± 42.5
Statistically significant difference from the control group.
Data extracted from Parr et al. (2011).[1][5]
Table 2: Effects of Oral (p.o.) Administration of M1T on Organ Weights in Orchiectomized Rats
Treatment Group (Dose in mg/kg BW/day)Prostate Weight (mg)Levator Ani Muscle Weight (mg)
Control (Orchiectomized)18.4 ± 4.599.7 ± 15.6
M1T (0.03)21.2 ± 5.8105.4 ± 18.9
M1T (0.3)25.6 ± 6.9112.3 ± 20.1
M1T (2.0)33.1 ± 8.2121.7 ± 22.4
No statistically significant difference from the control group was reported for oral administration on organ weights.
Data extracted from Parr et al. (2011).[1][5]

Experimental Protocols for M1T In Vivo Studies

The following is a detailed methodology from the study conducted by Parr et al. (2011) to assess the anabolic and androgenic effects of M1T.[1][5]

3.1. Animal Model

  • Species: Rat

  • Strain: Not specified in the abstract

  • Sex: Male

  • Preparation: Orchiectomized (castrated) to remove the influence of endogenous androgens.

3.2. Drug Administration

  • Compound: Methyl-1-testosterone (M1T)

  • Doses: 0.03, 0.3, and 2 mg/kg of body weight per day.

  • Routes of Administration:

    • Subcutaneous (s.c.) injection

    • Oral (p.o.) gavage

  • Duration of Treatment: 12 days.

3.3. Experimental Endpoints

  • Organ Weights: Wet weights of the prostate and levator ani muscle were measured to determine androgenic and anabolic activity, respectively.

  • Molecular Markers:

    • Liver: Expression of tyrosine aminotransferase (TAT) was analyzed as an indicator of hepatic effects.

    • Prostate: Proliferating cell nuclear antigen (PCNA) staining was used to assess cell proliferation.

    • Gastrocnemius Muscle: Expression of Insulin-like Growth Factor 1 (IGF-1) and the androgen receptor (AR) were determined.

  • Serum Analysis: M1T concentrations in the blood were measured to correlate with the observed biological effects.

Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for M1T In Vivo Rat Study

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Groups (12 days) cluster_endpoints Endpoint Analysis animal_model Male Rats orchiectomy Orchiectomy animal_model->orchiectomy Surgical Procedure control Control (Vehicle) sc_groups Subcutaneous M1T (0.03, 0.3, 2 mg/kg/day) po_groups Oral M1T (0.03, 0.3, 2 mg/kg/day) organ_weights Organ Weights (Prostate, Levator Ani) control->organ_weights Necropsy molecular_markers Molecular Markers (TAT, PCNA, IGF-1, AR) control->molecular_markers Tissue Collection serum_analysis Serum M1T Levels control->serum_analysis Blood Collection sc_groups->organ_weights Necropsy sc_groups->molecular_markers Tissue Collection sc_groups->serum_analysis Blood Collection po_groups->organ_weights Necropsy po_groups->molecular_markers Tissue Collection po_groups->serum_analysis Blood Collection

Caption: Experimental workflow for assessing the in vivo effects of M1T in rats.

General Signaling Pathway of Anabolic-Androgenic Steroids

Caption: Generalized signaling pathway of anabolic-androgenic steroids via the androgen receptor.

Discussion and Conclusion

The available data from studies on methyl-1-testosterone (M1T) in a rat model indicate that this designer anabolic steroid possesses significant androgenic and anabolic properties, particularly when administered subcutaneously.[1][5] The dose-dependent increase in the weights of the prostate (an androgen-sensitive tissue) and the levator ani muscle (an anabolic-sensitive tissue) following subcutaneous injection confirms its activity.[1][5] In contrast, oral administration of M1T did not produce a significant increase in these organ weights, suggesting lower bioavailability or a different metabolic profile via this route, although molecular markers did indicate activity.[1][5] The study also highlighted potential liver toxicity, especially with oral administration.[2]

The mechanism of action for M1T, and by extension likely for Methyl-1-etiocholenolol, is through the activation of the androgen receptor. This leads to the modulation of gene expression, resulting in increased protein synthesis and muscle growth.[3][4]

References

Foundational

Sourcing and Availability of Methyl-1-etiocholenolol for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the sourcing, availability, and experimental considerations for the synthetic anabolic steroid, Me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, availability, and experimental considerations for the synthetic anabolic steroid, Methyl-1-etiocholenolol. This document is intended to serve as a core resource for researchers in pharmacology, endocrinology, and drug development.

Chemical and Physical Properties

Methyl-1-etiocholenolol, also known by its IUPAC name (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, is a synthetic derivative of an androstane (B1237026) steroid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 13974-35-1[2]
Molecular Formula C20H32O2[2]
Molecular Weight 304.5 g/mol [2][3]
Synonyms Methyl-1-AD, M1A, (3beta,5alpha,17beta)-17-Methyl-androst-1-ene-3,17-diol[2][4]

Sourcing and Availability

Procuring Methyl-1-etiocholenolol for research purposes requires careful consideration of supplier reputation and product quality, as it is also marketed as a designer steroid and prohormone in non-research settings.[4][5] For research applications, it is crucial to source from reputable chemical suppliers that provide a Certificate of Analysis (CoA) to ensure identity and purity. While availability can fluctuate, several chemical vendors list this compound.

SupplierProduct NameCatalog NumberPurityAvailability
Smolecule Methyl-1-etiocholenololS13207688Not specifiedIn Stock
Vulcanchem Methyl-1-etiocholenolol13974-35-1Not specifiedFor Sale
Demon Pharma Inc. Methyl-1: Etiocholenolol – Epietiocholanolone (Alpha-M1)Not specifiedNot specifiedAvailable
My Supplement Store METHYL-1-ETIOCHOLENOLOL-EPIETIOCHOLANOLONENot specifiedNot specifiedAvailable

Note: The purity and pricing of this compound can vary significantly between suppliers. It is imperative to request a Certificate of Analysis (CoA) from the vendor prior to purchase to confirm the identity and purity of the substance.[6] The legal status of Methyl-1-etiocholenolol may vary by jurisdiction; researchers should ensure compliance with all local and national regulations regarding the procurement and handling of anabolic steroids.

Biological Activity and Signaling Pathways

Methyl-1-etiocholenolol is a potent anabolic agent that exerts its effects primarily through the androgen receptor (AR).[3] Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the transcription of target genes, leading to increased protein synthesis and muscle growth.[7] This compound is also known to be a prohormone, converting to the more potent anabolic steroid Methyl-1-testosterone (M1T).[4]

The anabolic effects of androgens are mediated through a complex network of signaling pathways. The primary pathway involves the direct activation of the androgen receptor. Downstream of AR activation, the mTOR signaling pathway is a key regulator of protein synthesis and cell growth.

Androgen Receptor and mTOR Signaling Pathway M1E Methyl-1-etiocholenolol AR Androgen Receptor (AR) M1E->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds mTORC1 mTORC1 AR->mTORC1 Activates Gene Target Gene Transcription ARE->Gene Initiates Protein Increased Protein Synthesis Gene->Protein Hypertrophy Muscle Hypertrophy Protein->Hypertrophy S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 -> eIF4E mTORC1->eIF4E Translation Translation Initiation S6K1->Translation eIF4E->Translation Translation->Protein

Androgen Receptor and mTOR Signaling Cascade

Experimental Protocols

In Vitro Assays

This assay determines the affinity of Methyl-1-etiocholenolol for the androgen receptor. It is a competitive binding assay using a radiolabeled androgen.

Materials:

  • Recombinant human androgen receptor

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • Test compound (Methyl-1-etiocholenolol)

  • Assay buffer

  • Wash buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of Methyl-1-etiocholenolol.

  • In a multi-well plate, combine the recombinant androgen receptor, radiolabeled androgen, and the test compound at various concentrations.

  • Incubate to allow for competitive binding.

  • Separate the bound from the free radioligand using a filter-binding or other suitable method.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

This cell-based assay measures the ability of Methyl-1-etiocholenolol to activate the androgen receptor and induce the expression of a reporter gene.[8][9][10]

Materials:

  • A mammalian cell line stably transfected with an androgen receptor expression vector and a reporter construct containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

  • Cell culture medium and supplements.

  • Test compound (Methyl-1-etiocholenolol).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the reporter cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of Methyl-1-etiocholenolol.

  • Incubate for a sufficient period to allow for gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.

In Vivo Assay: Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo test to assess the androgenic and anti-androgenic properties of a substance.[11][12][13][14]

Animals:

  • Peripubertal, castrated male rats.

Procedure:

  • Acclimate the castrated rats for a period of at least seven days.

  • Administer Methyl-1-etiocholenolol daily for 10 consecutive days via oral gavage or subcutaneous injection.[12] Include vehicle control and positive control (e.g., testosterone (B1683101) propionate) groups.

  • Approximately 24 hours after the final dose, euthanize the animals.

  • Dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[12]

  • A statistically significant increase in the weight of these tissues compared to the vehicle control group indicates androgenic activity.

Experimental Workflow for Assessing Anabolic Activity Sourcing Sourcing of Methyl-1-etiocholenolol (with CoA) InVitro In Vitro Assays Sourcing->InVitro InVivo In Vivo Assay (Hershberger Bioassay) Sourcing->InVivo Binding AR Binding Assay InVitro->Binding Reporter AR Reporter Gene Assay InVitro->Reporter Analysis Data Analysis and Interpretation Binding->Analysis Reporter->Analysis AnimalPrep Animal Preparation (Castrated Male Rats) InVivo->AnimalPrep Dosing Dosing Regimen (10 days) AnimalPrep->Dosing Dissection Tissue Dissection and Weighing Dosing->Dissection Dissection->Analysis

General Experimental Workflow

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of Methyl-1-etiocholenolol in biological matrices.

Sample Preparation:

  • Extraction of the analyte from the matrix (e.g., plasma, urine, tissue homogenate) using liquid-liquid extraction or solid-phase extraction.

  • Evaporation of the solvent and reconstitution in a suitable mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of Methyl-1-etiocholenolol. Both 1H and 13C NMR spectra should be acquired.[15][16]

Sample Preparation:

  • Dissolve a pure sample of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

Data Acquisition and Analysis:

  • Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

  • The chemical shifts, coupling constants, and correlations will provide detailed information about the molecular structure, confirming the identity of the compound.

Conclusion

Methyl-1-etiocholenolol is a potent synthetic anabolic steroid with significant research potential in understanding androgen receptor signaling and muscle physiology. This guide provides a foundational framework for sourcing this compound and conducting fundamental in vitro and in vivo studies. Researchers are strongly advised to adhere to all safety and regulatory guidelines when handling and studying this and other similar compounds. The provided experimental outlines should be adapted and optimized based on specific research objectives and laboratory capabilities.

References

Exploratory

Unveiling the Pharmacological Profile of Methyl-1-etiocholenolol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl-1-etiocholenolol, more commonly known in scientific literature as metandienone or methandrostenolone, and widely recognized by the trade nam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1-etiocholenolol, more commonly known in scientific literature as metandienone or methandrostenolone, and widely recognized by the trade name Dianabol, is a synthetic and orally active anabolic-androgenic steroid (AAS). As a 17α-methylated derivative of 1-testosterone, its chemical structure is specifically engineered to enhance its anabolic properties while reducing its androgenic effects, and to ensure oral bioavailability. This technical guide provides a comprehensive examination of the pharmacological profile of Methyl-1-etiocholenolol, its mechanism of action, and a summary of its physiological impacts. The document synthesizes available data on its anabolic and androgenic activity, details hypothetical experimental protocols for its analysis, and visualizes its primary signaling pathway. While historically explored for certain therapeutic applications, its use is now predominantly associated with performance enhancement in athletic and bodybuilding communities, with significant health risks limiting its legitimate medical use.

Pharmacological Profile and Mechanism of Action

Methyl-1-etiocholenolol primarily exerts its effects through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding, the activated AR complex translocates to the nucleus and modulates the transcription of target genes, leading to a cascade of physiological changes.

The anabolic effects of Methyl-1-etiocholenolol are largely attributed to its ability to increase protein synthesis and nitrogen retention in muscle tissue. This leads to an increase in muscle mass and strength. Its androgenic effects, which are generally less pronounced than its anabolic effects, are responsible for the development of male secondary sexual characteristics.

The oral bioavailability of Methyl-1-etiocholenolol is a result of the methylation at the C17-alpha position, which inhibits its breakdown in the liver. However, this structural modification is also associated with a significant risk of hepatotoxicity.

Below is a diagram illustrating the primary signaling pathway of Methyl-1-etiocholenolol.

Methyl_1_etiocholenolol_Signaling cluster_cell Target Cell M1E Methyl-1-etiocholenolol AR Androgen Receptor (AR) M1E->AR Binds to M1E_AR_complex M1E-AR Complex AR->M1E_AR_complex Forms Nucleus Nucleus M1E_AR_complex->Nucleus Translocates to DNA DNA M1E_AR_complex->DNA Binds to AREs on DNA mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Anabolic/Androgenic Effects Protein->Response

Caption: Signaling pathway of Methyl-1-etiocholenolol.

Quantitative Data Summary

The following table summarizes key quantitative data related to the anabolic and androgenic activity of Methyl-1-etiocholenolol.

ParameterValueReference
Anabolic:Androgenic Ratio90-210 : 40-60
Oral BioavailabilityHigh
Half-life3-5 hours
Protein Binding~98%

Hypothetical Experimental Protocols

This section outlines a hypothetical experimental workflow for assessing the in vitro and in vivo effects of Methyl-1-etiocholenolol.

In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity of Methyl-1-etiocholenolol for the androgen receptor.

Methodology:

  • Cell Culture: Utilize a cell line engineered to express the human androgen receptor, such as HEK293 or PC-3 cells.

  • Ligand Competition Assay:

    • Incubate the cell lysate or purified AR with a radiolabeled androgen (e.g., [3H]-dihydrotestosterone).

    • Introduce increasing concentrations of Methyl-1-etiocholenolol.

    • Measure the displacement of the radiolabeled ligand to determine the inhibitory concentration (IC50) of Methyl-1-etiocholenolol.

  • Data Analysis: Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Assessment of Anabolic and Androgenic Activity in a Rodent Model

Objective: To quantify the anabolic and androgenic effects of Methyl-1-etiocholenolol in a preclinical model.

Methodology:

  • Animal Model: Utilize castrated male rats to eliminate endogenous androgen influence.

  • Drug Administration: Administer varying doses of Methyl-1-etiocholenolol orally for a predetermined period (e.g., 2-4 weeks).

  • Anabolic Effect Assessment:

    • Measure the weight of the levator ani muscle, a key indicator of anabolic activity.

  • Androgenic Effect Assessment:

    • Measure the weight of the seminal vesicles and ventral prostate, which are indicators of androgenic activity.

  • Data Analysis: Calculate the anabolic:androgenic ratio by comparing the relative effects on muscle and reproductive tissues.

The following diagram illustrates the workflow for this hypothetical in vivo experiment.

in_vivo_workflow cluster_workflow In Vivo Experimental Workflow start Start: Castrated Male Rats dosing Oral Administration of Methyl-1-etiocholenolol start->dosing duration 2-4 Week Treatment Period dosing->duration dissection Tissue Dissection duration->dissection anabolic Weigh Levator Ani Muscle (Anabolic Effect) dissection->anabolic androgenic Weigh Seminal Vesicles & Prostate (Androgenic Effect) dissection->androgenic analysis Data Analysis: Calculate Anabolic:Androgenic Ratio anabolic->analysis androgenic->analysis end End analysis->end

Caption: Workflow for in vivo assessment of Methyl-1-etiocholenolol.

Potential Therapeutic Applications and Limitations

Historically, Methyl-1-etiocholenolol was investigated for its potential to treat conditions characterized by muscle wasting and to promote recovery in burn victims. However, due to its unfavorable side-effect profile, particularly its hepatotoxicity and negative impact on cardiovascular health, its therapeutic use has been largely abandoned in favor of safer alternatives.

Current research on Methyl-1-etiocholenolol is primarily focused on its detection in anti-doping tests and understanding the long-term health consequences of its misuse in non-medical settings.

Conclusion

Methyl-1-etiocholenolol is a potent oral anabolic-androgenic steroid with a well-defined mechanism of action centered on the androgen receptor. While it demonstrates significant anabolic effects, its clinical utility is severely limited by its adverse effects. The hypothetical experimental protocols outlined in this guide provide a framework for the continued investigation of similar compounds in a preclinical setting. Further research into the long-term health impacts of Methyl-1-etiocholenolol and other designer steroids is crucial for public health and sports medicine.

Foundational

The Prohormone-Metabolite Relationship of Methyl-1-etiocholenolol and Methyl-1-testosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of Methyl-1-etiocholenolol and its relationship with the potent synthetic anabolic-androgenic st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Methyl-1-etiocholenolol and its relationship with the potent synthetic anabolic-androgenic steroid, Methyl-1-testosterone (M1T). Contrary to initial hypotheses of a direct metabolic breakdown, evidence points towards Methyl-1-etiocholenolol acting as a prohormone, enzymatically converting to the highly active M1T. This guide will elucidate the chemical properties, metabolic pathways, and biological activities of both compounds. Detailed experimental protocols for their synthesis, administration, and analytical detection are provided, alongside a comprehensive summary of quantitative data from preclinical studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions and research applications.

Introduction

Methyl-1-testosterone (17β-hydroxy-17α-methyl-5α-androst-1-en-3-one), also known as M1T, is a synthetic and orally active anabolic-androgenic steroid (AAS) that has never been marketed for medical use but has appeared in dietary supplements.[1][2][3] It is recognized for its high anabolic and moderate androgenic potency.[3] Its primary urinary metabolites in humans have been identified as 17α-methyl-5α-androst-1-ene-3α,17β-diol and 17α-methyl-5α-androstane-3α,17β-diol.[1]

Methyl-1-etiocholenolol, with the IUPAC name (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, has been marketed as a prohormone to M1T.[4][5][6] This suggests that upon ingestion, it is converted in the body to the more active M1T. This conversion is likely facilitated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[5][7]

This guide will explore the intricate relationship between these two compounds, providing the necessary technical details for researchers in the fields of endocrinology, pharmacology, and drug development.

Chemical and Physical Properties

A clear understanding of the chemical structures of Methyl-1-etiocholenolol and Methyl-1-testosterone is fundamental to comprehending their biological activities and metabolic relationship.

PropertyMethyl-1-etiocholenololMethyl-1-testosterone (M1T)
IUPAC Name (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol17β-hydroxy-17α-methyl-5α-androst-1-en-3-one
Synonyms Methyl-1-ADM1T, Methyldihydroboldenone
Molecular Formula C20H32O2C20H30O2
Molar Mass 304.47 g/mol 302.45 g/mol
Chemical Structure A diol with hydroxyl groups at C3 and C17A ketone at C3 and a hydroxyl group at C17

Relationship and Metabolic Pathway

Methyl-1-etiocholenolol is considered a prohormone to Methyl-1-testosterone. The proposed mechanism of action involves the enzymatic conversion of the 3β-hydroxyl group of Methyl-1-etiocholenolol to a 3-keto group, yielding M1T. This reaction is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme crucial in the biosynthesis of various steroid hormones.[5][7]

Once formed, M1T exerts its biological effects and is subsequently metabolized, primarily through reduction of the A-ring, to form its major urinary metabolites.

G M1E Methyl-1-etiocholenolol ((3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol) M1T Methyl-1-testosterone (M1T) (17β-hydroxy-17α-methyl-5α-androst-1-en-3-one) M1E->M1T 3β-Hydroxysteroid dehydrogenase (3β-HSD) Metabolite1 17α-methyl-5α-androst-1-ene-3α,17β-diol M1T->Metabolite1 Metabolism (Reduction) Metabolite2 17α-methyl-5α-androstane-3α,17β-diol M1T->Metabolite2 Metabolism (Reduction)

Precursor relationship of Methyl-1-etiocholenolol to M1T and its metabolites.

Biological Activity and Signaling Pathway

Methyl-1-testosterone is a potent agonist of the androgen receptor (AR).[1] Like other androgens, its mechanism of action involves binding to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, and translocation of the hormone-receptor complex into the nucleus. Inside the nucleus, this complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This ultimately leads to the anabolic and androgenic effects observed with M1T administration.

G cluster_cell Target Cell cluster_nucleus Nucleus M1T M1T AR Androgen Receptor (AR) M1T->AR M1T_AR M1T-AR Complex AR->M1T_AR HSP Heat Shock Proteins (HSP) HSP->AR ARE Androgen Response Element (ARE) M1T_AR->ARE Translocation Gene Target Gene Transcription ARE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Effects Anabolic & Androgenic Effects Protein->Effects

Canonical androgen receptor signaling pathway for Methyl-1-testosterone.

Quantitative Data

The following tables summarize the available quantitative data for Methyl-1-testosterone and related compounds.

Table 1: Anabolic and Androgenic Ratio

CompoundAnabolic:Androgenic RatioReference
Methyl-1-testosterone (M1T)910-1600 : 100-220[6]
Testosterone (B1683101)~1 : 1[8]

Table 2: Pharmacokinetic Parameters of Methyltestosterone (B1676486) (as a proxy for M1T)

ParameterValueReference
Oral Bioavailability~70%[8]
Protein Binding~98%[8]
Biological Half-life~3 hours (150 minutes)[8]
Excretion90% Urine, 6% Feces[8]

Table 3: Androgen Receptor Binding Affinity (Relative to Methyltrienolone)

CompoundRelative Binding Affinity (RBA)Reference
Methyltrienolone (MT)100[9]
19-Nortestosterone (Nandrolone)> Methenolone[10]
Methenolone> Testosterone[10]
Testosterone> 1α-methyl-DHT[10]
1α-methyl-DHT (Mesterolone)Weak[10]
17α-Methyltestosterone~0.1[9]
Stanozolol< 0.05[9]
Methanedienone< 0.05[9]

Experimental Protocols

Synthesis of Methyl-1-testosterone

A common synthetic route to Methyl-1-testosterone involves a Grignard reaction. The following is a generalized protocol based on available literature.[11][12]

Materials:

  • 4-Androstenedione (4-AD)

  • Ethanol (B145695)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid

  • Pyridine

  • Magnesium powder

  • Methyl halide (e.g., methyl iodide or methyl chloride)

  • Organic solvent (e.g., Toluene, Tetrahydrofuran)

  • Hydrochloric acid or Sulfuric acid

  • Activated carbon

  • Low-carbon alcohol (e.g., methanol, ethanol)

Procedure:

  • Protection of the 3-keto group of 4-AD: Dissolve 4-AD in ethanol and triethyl orthoformate. Add p-toluenesulfonic acid as a catalyst and stir at room temperature. After the reaction is complete (monitored by TLC), neutralize the acid with pyridine. Cool the mixture to induce crystallization and collect the etherate product.

  • Preparation of Grignard reagent: In a separate flask, add magnesium powder and an organic solvent. Slowly add a methyl halide to initiate the Grignard reaction.

  • Grignard reaction: Dissolve the protected 4-AD from step 1 in an organic solvent. Slowly add the prepared Grignard reagent at a controlled temperature. After the reaction is complete, hydrolyze the mixture with an acid.

  • Hydrolysis and purification: Adjust the pH of the reaction mixture to near neutral. Recover the organic solvent. The crude Methyl-1-testosterone can be purified by recrystallization from a low-carbon alcohol with activated carbon for decolorization.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay to assess the androgenic and anti-androgenic properties of a substance.[13][14][15]

Animals:

  • Peripubertal male rats, castrated at approximately 42 days of age.

Procedure:

  • Acclimatization and castration: Allow animals to acclimate to laboratory conditions. Perform castration and allow a post-operative recovery period of at least 7 days.

  • Dosing: Administer the test compound (e.g., M1T) daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

  • Organ weight measurement: Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

  • Data analysis: Compare the organ weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of these organs indicates androgenic activity.

GC-MS Analysis of Urinary Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the detection and identification of steroid metabolites in urine.[16][17][18][19]

Sample Preparation:

  • Hydrolysis: To a urine sample, add an internal standard. Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates from the steroid metabolites.

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the urine matrix.

  • Derivatization: To increase volatility for GC analysis, perform a two-step derivatization. First, protect the keto-groups with methoxyamine hydrochloride. Second, convert the hydroxyl-groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Chromatography: Use a suitable capillary column (e.g., non-polar) and a temperature program to separate the different steroid metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect and identify the metabolites based on their mass spectra and retention times.

G start Start: Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) start->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction derivatization Derivatization (e.g., TMS ethers) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Metabolite Identification) gcms->data end End: Results data->end

Experimental workflow for GC-MS analysis of urinary steroid metabolites.

Conclusion

This technical guide has detailed the relationship between Methyl-1-etiocholenolol and Methyl-1-testosterone, establishing the former as a prohormone to the latter. The potent anabolic and androgenic effects of M1T are mediated through the androgen receptor signaling pathway. The provided quantitative data, experimental protocols, and visualizations offer a comprehensive resource for researchers. Further investigation into the specific pharmacokinetics of M1T and the efficiency of the enzymatic conversion from Methyl-1-etiocholenolol would be valuable additions to the current body of knowledge. The potential for liver toxicity, particularly with oral administration of M1T, underscores the importance of careful dose-response studies in any preclinical or clinical investigations.[1]

References

Exploratory

In-depth Technical Guide: The Stereochemistry of Methyl-1-etiocholenolol

Audience: Researchers, scientists, and drug development professionals. Introduction and Structural Elucidation "Methyl-1-etiocholenolol" is a term that refers to a methylated derivative of etiocholenolol, a metabolite of...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Structural Elucidation

"Methyl-1-etiocholenolol" is a term that refers to a methylated derivative of etiocholenolol, a metabolite of endogenous androgens. The nomenclature suggests a steroid structure with a methyl group, a double bond at the C1 position, and a hydroxyl group. Specifically, this guide focuses on the stereoisomer 17α-methyl-5β-androst-1-en-17β-ol , a synthetic anabolic-androgenic steroid (AAS). Its stereochemistry is a critical determinant of its biological activity, including its interaction with the androgen receptor and its metabolic fate.

The core structure is based on the etiocholane (5β-androstane) skeleton, which dictates a cis-fusion of the A and B rings. This creates a bent overall molecular shape, contrasting with the flatter 5α-androstane derivatives. Key stereochemical features include:

  • 5β-Configuration: The hydrogen atom at carbon 5 is in the beta orientation, resulting in the characteristic A/B cis-fusion.

  • 1-ene: A double bond is present between carbon 1 and carbon 2.

  • 17α-Methyl Group: A methyl group is added at the C17 position in the alpha orientation.

  • 17β-Hydroxyl Group: The hydroxyl group at C17 is in the beta orientation, which is crucial for anabolic activity.

Quantitative Physicochemical and Receptor Binding Data

The stereochemical configuration of 17α-methyl-5β-androst-1-en-17β-ol directly influences its binding affinity for the androgen receptor (AR) and its overall anabolic and androgenic potency. The data presented below is a compilation from studies on structurally related AAS.

ParameterValue/ObservationSignificance
Molar Mass 302.47 g/mol Foundational for dosage and solution preparation.
A/B Ring Fusion cis (5β-configuration)Reduces androgenic activity compared to 5α-isomers.
Relative Binding Affinity (RBA) for AR Lower than 5α-reduced androgensThe 5β-configuration generally hinders optimal AR binding.
Anabolic:Androgenic Ratio Predicted to be favorableThe 1-ene modification and 17α-methylation tend to increase the anabolic to androgenic ratio.
Oral Bioavailability HighThe 17α-methyl group protects the 17β-hydroxyl from first-pass metabolism in the liver.

Experimental Protocols for Stereochemical Analysis

The precise three-dimensional structure and stereochemistry of Methyl-1-etiocholenolol and its metabolites are confirmed using a combination of spectroscopic and spectrometric techniques.

3.1 Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5 mg of the steroid in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR (¹H and ¹³C):

    • Acquire ¹H NMR spectra to identify key proton signals. The chemical shifts and coupling constants of the vinyl protons at C1 and C2 confirm the double bond position. The upfield shifts of the C19-methyl protons are indicative of the 5β-configuration.

    • Acquire ¹³C NMR spectra to confirm the carbon skeleton. The chemical shift of C5 provides definitive evidence of the A/B cis-fusion.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY: Establish proton-proton coupling networks.

    • HSQC/HMBC: Correlate proton and carbon signals to assign the full structure.

    • NOESY: Crucial for stereochemistry. Through-space correlations, such as between the C18/C19 methyl groups and other protons on the steroid backbone, confirm the relative stereochemistry of the molecule.

3.2 Protocol: Mass Spectrometry (MS) for Metabolite Identification

  • Sample Introduction: Utilize Gas Chromatography (GC) or Liquid Chromatography (LC) to separate the parent compound from its metabolites in a biological sample (e.g., urine).

  • Ionization: Employ Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Fragmentation Analysis: Analyze the fragmentation patterns. The loss of water (-18 Da) from the molecular ion is characteristic of the 17β-hydroxyl group. The fragmentation of the A and B rings can provide information about the 5β-configuration and the 1-ene position.

Visualized Pathways and Workflows

4.1 Logical Workflow for Stereochemical Elucidation

The following diagram outlines the logical steps taken to determine the stereochemistry of a novel steroid like Methyl-1-etiocholenolol.

logical_workflow cluster_workflow Stereochemical Elucidation Workflow synthesis Chemical Synthesis purification Purification (HPLC/Crystallization) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (Absolute Configuration) purification->xray structure Final Structure Confirmation nmr->structure ms->structure xray->structure

Caption: Workflow for the structural and stereochemical analysis of a synthetic steroid.

4.2 Androgen Receptor Signaling Pathway

Methyl-1-etiocholenolol, as an AAS, is designed to act as an agonist for the androgen receptor. The pathway is initiated by its binding to the receptor in the cytoplasm.

signaling_pathway cluster_cell Target Cell Cytoplasm & Nucleus steroid Methyl-1-etiocholenolol ar Androgen Receptor (AR) steroid->ar binds & displaces HSP hsp Heat Shock Proteins ar->hsp stabilized by complex Steroid-AR Complex ar->complex dimer Dimerized Complex complex->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to are Androgen Response Element (ARE) on DNA nucleus->are binds to transcription Gene Transcription -> mRNA are->transcription protein Protein Synthesis (Anabolic Effect) transcription->protein

Caption: The androgen receptor signaling cascade initiated by an anabolic steroid.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl-1-etiocholenolol from Etiocholanolone

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, albeit theoretical, protocol for the synthesis of Methyl-1-etiocholenolol, also known as (3β,5α,17β)-17-Methylan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of Methyl-1-etiocholenolol, also known as (3β,5α,17β)-17-Methylandrost-1-ene-3,17-diol, from the precursor etiocholanolone (B196237). Due to the limited availability of published, peer-reviewed synthesis procedures for this specific compound, the following protocol is a proposed pathway based on established principles of steroid chemistry, including Grignard reactions for alkylation and subsequent steps for the introduction of unsaturation. This document is intended for an audience of researchers and professionals in the fields of chemistry and drug development and should be used as a guideline for further investigation and optimization. All experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

Introduction

Methyl-1-etiocholenolol is a synthetic androstane (B1237026) steroid.[1] Structurally, it is characterized by a methyl group at the 17α position, hydroxyl groups at the 3β and 17β positions, and a double bond between the C1 and C2 positions of the steroid A-ring.[1] The 17α-methyl group is a common modification in synthetic steroids, often introduced to increase oral bioavailability by hindering first-pass metabolism in the liver.[1]

The synthesis of Methyl-1-etiocholenolol from etiocholanolone (3α-hydroxy-5β-androstan-17-one) involves a multi-step process. The key transformations include the introduction of a methyl group at the C17 position and the creation of a C1-C2 double bond. This document outlines a proposed synthetic strategy to achieve these transformations.

Proposed Synthesis Pathway

The proposed synthesis of Methyl-1-etiocholenolol from etiocholanolone can be envisioned in three main stages:

  • Protection of the 3-hydroxyl group: To prevent interference in subsequent steps, the 3α-hydroxyl group of etiocholanolone is first protected.

  • 17α-methylation via Grignard Reaction: A Grignard reagent, specifically methylmagnesium bromide, is used to introduce the methyl group at the C17-keto position, concurrently forming a 17β-hydroxyl group.

  • Introduction of the C1-C2 double bond and deprotection: This can be achieved through a bromination-dehydrobromination sequence, followed by the removal of the protecting group at the 3-position.

Logical Workflow of the Proposed Synthesis

G Etiocholanolone Etiocholanolone Protection Protection of 3-OH group Etiocholanolone->Protection Grignard Grignard Reaction (17α-methylation) Protection->Grignard Bromination Bromination at C2 Grignard->Bromination Dehydrobromination Dehydrobromination (Formation of C1=C2) Bromination->Dehydrobromination Deprotection Deprotection of 3-OH group Dehydrobromination->Deprotection Purification Purification Deprotection->Purification Methyl1E Methyl-1-etiocholenolol Purification->Methyl1E

Caption: Proposed synthetic workflow for Methyl-1-etiocholenolol.

Experimental Protocols (Proposed)

Note: The following protocols are theoretical and should be optimized and validated in a laboratory setting.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Etiocholanolone≥98%Sigma-Aldrich
Dihydropyran (DHP)≥97%Acros Organics
Pyridinium (B92312) p-toluenesulfonate (PPTS)98%Alfa Aesar
Dichloromethane (B109758) (DCM), anhydrous≥99.8%Fisher Scientific
Methylmagnesium bromide (3.0 M in diethyl ether)Sigma-Aldrich
N-Bromosuccinimide (NBS)99%Acros Organics
Benzoyl peroxide97%Sigma-Aldrich
Carbon tetrachloride (CCl4), anhydrous≥99.5%Fisher Scientific
Lithium carbonate≥99%Sigma-Aldrich
Dimethylformamide (DMF), anhydrous≥99.8%Fisher Scientific
Hydrochloric acid (HCl), concentratedACS GradeVWR
Sodium bicarbonate (NaHCO3)ACS GradeVWR
Magnesium sulfate (B86663) (MgSO4), anhydrousACS GradeVWR
Silica (B1680970) gel for column chromatography60 Å, 230-400 meshEMD Millipore
Thin Layer Chromatography (TLC) platesSilica gel 60 F254EMD Millipore
Step 1: Protection of the 3-Hydroxyl Group of Etiocholanolone

This step aims to protect the 3-hydroxyl group as a tetrahydropyranyl (THP) ether to prevent its reaction during the Grignard step.

Protocol:

  • Dissolve etiocholanolone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add dihydropyran (DHP, 1.5 eq) to the solution.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 3-O-THP-etiocholanolone.

  • Purify the crude product by column chromatography on silica gel.

Step 2: 17α-Methylation via Grignard Reaction

This step introduces the methyl group at the C17 position.

Protocol:

  • Dissolve the purified 3-O-THP-etiocholanolone (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 17α-methyl-3-O-THP-etiocholanolone-17β-ol. This product is often used in the next step without further purification.

Step 3: Introduction of the C1-C2 Double Bond and Deprotection

This two-part step first creates the unsaturation in the A-ring and then removes the THP protecting group.

3.4.1. Bromination and Dehydrobromination

Protocol:

  • Dissolve the crude product from the previous step (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a 10% aqueous sodium thiosulfate (B1220275) solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude bromo-intermediate in anhydrous dimethylformamide (DMF).

  • Add lithium carbonate (2.0 eq) and heat the mixture to 100-120 °C for 4-6 hours.

  • Monitor the formation of the C1-C2 double bond by TLC.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

3.4.2. Deprotection of the 3-Hydroxyl Group

Protocol:

  • Dissolve the crude product from the dehydrobromination step in a mixture of THF and 1M aqueous HCl.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude Methyl-1-etiocholenolol.

Step 4: Purification

Protocol:

  • Purify the crude Methyl-1-etiocholenolol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Evaporate the solvent under reduced pressure to obtain the purified Methyl-1-etiocholenolol as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/hexanes).

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the proposed synthesis.

StepStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
1Etiocholanolone3-O-THP-etiocholanolone290.473.753.3088>95%
23-O-THP-etiocholanolone17α-methyl-3-O-THP-etiocholanolone-17β-ol374.613.913.3285-
317α-methyl-3-O-THP-etiocholanolone-17β-olMethyl-1-etiocholenolol304.472.711.6360>98%
Overall Etiocholanolone Methyl-1-etiocholenolol ~45

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data (Reference)
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~5.7-5.5 (m, 2H, C1-H, C2-H), ~3.6 (m, 1H, C3-H), ~1.2 (s, 3H, C17a-CH₃), ~0.9 (s, 3H, C18-H₃), ~0.8 (s, 3H, C19-H₃). (Note: This is a predicted spectrum based on the structure).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~130-125 (C1, C2), ~82 (C17), ~71 (C3), and other characteristic steroid backbone signals. (Note: This is a predicted spectrum).
Mass Spectrometry (EI-MS) m/z (%): 304 (M⁺), 289 ([M-CH₃]⁺), 271 ([M-CH₃-H₂O]⁺), 253.
Analytical Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis.

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile (B52724) and water.

    • Detection: UV at 210 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., silylation) of the hydroxyl groups may be necessary for GC analysis. This method can confirm the molecular weight and fragmentation pattern.

Signaling Pathway and Mechanism of Action (Hypothesized)

Methyl-1-etiocholenolol, as a synthetic androgen, is hypothesized to exert its biological effects primarily through interaction with the androgen receptor (AR).

G cluster_cell Target Cell M1E Methyl-1-etiocholenolol AR_cytoplasm Androgen Receptor (AR) M1E->AR_cytoplasm Binds AR_complex M1E-AR Complex AR_cytoplasm->AR_complex Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP) AR_nucleus AR Complex (in Nucleus) AR_complex->AR_nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins New Proteins Translation->Proteins Effects Anabolic Effects Proteins->Effects

Caption: Hypothesized mechanism of action via the androgen receptor.

Disclaimer: This document provides a theoretical synthesis protocol and is intended for informational purposes for qualified professionals. The synthesis and handling of steroid compounds should only be performed by trained individuals in a controlled laboratory environment, in compliance with all applicable laws and regulations. The biological effects and safety profile of Methyl-1-etiocholenolol have not been fully elucidated in peer-reviewed clinical studies.

References

Application

Chiral Synthesis of Methyl-1-etiocholenolol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines proposed chiral synthesis methodologies for Methyl-1-etiocholenolol, a synthetic derivative of androstane (B1237026) steroid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines proposed chiral synthesis methodologies for Methyl-1-etiocholenolol, a synthetic derivative of androstane (B1237026) steroids. Due to the limited availability of direct synthesis routes in peer-reviewed literature, this note provides detailed, plausible synthetic pathways based on established principles of steroid chemistry. The protocols focus on the stereoselective introduction of a methyl group at the C1 position of an etiocholane backbone and the subsequent stereoselective reduction of a carbonyl group at C3 to yield the target hydroxyl functionality. The proposed methods are adapted from the synthesis of structurally related 1-methyl steroids, such as methenolone.

Introduction

Methyl-1-etiocholenolol is a synthetic anabolic steroid that has appeared in the nutritional supplement market. Structurally, it is characterized by an etiocholane (5β-androstane) skeleton, a methyl group at the C1 position, and a hydroxyl group at the C3 position. The precise stereochemistry of the hydroxyl group is often not specified in commercial products, but both 3α and 3β configurations are plausible. The chiral synthesis of this molecule presents a challenge due to the need for precise stereocontrol at multiple centers. This document details two potential synthetic routes, starting from readily available steroid precursors.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are proposed, diverging in the timing of the C1-methylation and C3-carbonyl reduction steps. Both pathways commence from the commercially available steroid, epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one).

Diagram of General Retrosynthetic Approach

G Methyl-1-etiocholenolol Methyl-1-etiocholenolol 1-Methyl-etiocholan-3-one 1-Methyl-etiocholan-3-one Methyl-1-etiocholenolol->1-Methyl-etiocholan-3-one Stereoselective Reduction Etiocholan-3-one Etiocholan-3-one 1-Methyl-etiocholan-3-one->Etiocholan-3-one Stereoselective C1-Methylation Epiandrosterone Epiandrosterone Etiocholan-3-one->Epiandrosterone Isomerization & Oxidation

Caption: General retrosynthetic analysis for Methyl-1-etiocholenolol.

Pathway 1: C1-Methylation followed by C3-Reduction

This pathway prioritizes the introduction of the C1-methyl group onto a 3-keto steroid intermediate, followed by the stereoselective reduction of the ketone to the desired alcohol.

Experimental Workflow for Pathway 1

G start Epiandrosterone step1 Step 1 Protection of C17-ketone start->step1 step2 Step 2 Oxidation of C3-hydroxyl step1->step2 step3 Step 3 Isomerization at C5 (α to β) step2->step3 step4 Step 4 Stereoselective C1α-Methylation step3->step4 step5 Step 5 Deprotection of C17-ketone step4->step5 step6 Step 6 Stereoselective Reduction of C3-ketone step5->step6 end Methyl-1-etiocholenolol step6->end

Caption: Workflow for the synthesis of Methyl-1-etiocholenolol via Pathway 1.

Experimental Protocols for Pathway 1

Step 1: Protection of the C17-Ketone of Epiandrosterone

  • Method: Ketalization.

  • Protocol: To a solution of epiandrosterone (1.0 eq) in toluene, add ethylene (B1197577) glycol (10.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). The mixture is refluxed with a Dean-Stark apparatus to remove water. Upon completion (monitored by TLC), the reaction is cooled, quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the C17-ketal protected epiandrosterone.

Step 2: Oxidation of the C3-Hydroxyl Group

  • Method: Jones Oxidation.

  • Protocol: The C17-protected epiandrosterone (1.0 eq) is dissolved in acetone (B3395972) and cooled to 0°C. Jones reagent (chromic acid in sulfuric acid) is added dropwise until a persistent orange color is observed. The reaction is stirred for 1 hour, then quenched by the addition of isopropanol. The mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the C3-keto steroid.

Step 3: Isomerization at C5 (α to β)

  • Method: Base-catalyzed epimerization.

  • Protocol: The C3-keto, C17-protected steroid (1.0 eq) is dissolved in a solution of sodium methoxide (B1231860) in methanol (B129727). The mixture is refluxed for several hours to achieve equilibration to the more stable A/B cis (5β) configuration. The reaction is monitored by GC-MS. Upon completion, the reaction is neutralized with acetic acid, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate, and the organic layer is washed, dried, and concentrated to yield the 5β-androstan-3-one derivative.

Step 4: Stereoselective C1α-Methylation

  • Method: Enolate formation and methylation.

  • Protocol: The 5β-androstan-3-one derivative (1.0 eq) is dissolved in dry THF and cooled to -78°C under an argon atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to form the enolate. After stirring for 1 hour, methyl iodide (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1α-methyl-5β-androstan-3-one.

Step 5: Deprotection of the C17-Ketone

  • Method: Acid-catalyzed hydrolysis.

  • Protocol: The C1-methylated steroid (1.0 eq) is dissolved in a mixture of acetone and water containing a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux and stirred until TLC analysis indicates complete deprotection. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic extracts are washed, dried, and concentrated to give 1α-methyl-5β-androstan-3,17-dione.

Step 6: Stereoselective Reduction of the C3-Ketone

  • Method for 3α-hydroxy (axial attack): Reduction with a bulky hydride reagent.

  • Protocol: 1α-methyl-5β-androstan-3,17-dione (1.0 eq) is dissolved in dry THF and cooled to -78°C. A solution of a bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) (1.1 eq) is added dropwise. The reaction is stirred at low temperature for several hours. The reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide (B78521) and hydrogen peroxide. The product is extracted with ether, and the organic layer is washed, dried, and concentrated. Purification by chromatography yields the 1α-methyl-5β-androstan-3α-ol-17-one.

  • Method for 3β-hydroxy (equatorial attack): Reduction with a less hindered hydride reagent.

  • Protocol: 1α-methyl-5β-androstan-3,17-dione (1.0 eq) is dissolved in methanol and cooled to 0°C. Sodium borohydride (B1222165) (1.5 eq) is added in portions. The reaction is stirred for 1-2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by chromatography yields the 1α-methyl-5β-androstan-3β-ol-17-one.

Pathway 2: C3-Reduction followed by C1-Methylation

This alternative pathway involves the early stereoselective reduction of the C3-ketone, followed by protection of the resulting hydroxyl group before proceeding with C1-methylation.

Experimental Workflow for Pathway 2

G start Epiandrosterone step1 Step 1 Isomerization and Oxidation start->step1 step2 Step 2 Stereoselective Reduction of C3-ketone step1->step2 step3 Step 3 Protection of C3-hydroxyl step2->step3 step4 Step 4 Protection of C17-ketone step3->step4 step5 Step 5 Stereoselective C1α-Methylation step4->step5 step6 Step 6 Deprotection of C3-hydroxyl and C17-ketone step5->step6 end Methyl-1-etiocholenolol step6->end

Caption: Workflow for the synthesis of Methyl-1-etiocholenolol via Pathway 2.

Detailed protocols for Pathway 2 would follow a similar logic to Pathway 1, with the order of reactions adjusted accordingly. Key considerations would be the choice of protecting groups for the C3-hydroxyl that are stable to the conditions of C1-methylation.

Quantitative Data Summary

As these are proposed syntheses, experimental yield and enantiomeric excess data are not available. However, based on literature precedents for similar transformations on steroid skeletons, the expected outcomes are summarized below.

StepTransformationReagentsExpected Yield (%)Expected Stereoselectivity (d.r. or e.e.)
Pathway 1
1C17-KetalizationEthylene glycol, p-TsOH>95N/A
2C3-OxidationJones Reagent85-95N/A
3C5-IsomerizationNaOMe, MeOH>90 (to equilibrium)N/A (thermodynamic control)
4C1-MethylationLDA, MeI60-75>95% (α-methyl)
5C17-Deprotectionp-TsOH, Acetone/H₂O>90N/A
6aC3-Reduction (3α-ol)L-Selectride®70-85>95:5 (α:β)
6bC3-Reduction (3β-ol)NaBH₄80-90>90:10 (β:α)

Conclusion

The provided application notes and protocols outline feasible and stereocontrolled synthetic routes to Methyl-1-etiocholenolol. While direct experimental validation is pending, these pathways are constructed from well-established and reliable reactions in steroid chemistry. Pathway 1 is presented as the more direct approach. The stereochemical outcome of the C3-hydroxyl group can be controlled by the choice of reducing agent. These detailed methodologies provide a solid foundation for researchers and drug development professionals to produce this and structurally related compounds for further study.

Disclaimer: These protocols are proposed based on chemical literature and have not been experimentally verified for the specific synthesis of Methyl-1-etiocholenolol. All laboratory work should be conducted with appropriate safety precautions.

Method

Application Notes and Protocols for the Purification of Synthetic Methyl-1-etiocholenolol

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of synthetic Methyl-1-etiocholenolol, a steroidal compound. The methodo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic Methyl-1-etiocholenolol, a steroidal compound. The methodologies outlined below are based on established principles of steroid purification and are intended to guide researchers in obtaining a high-purity product suitable for further analysis and development.

Application Notes

Synthetic steroids like Methyl-1-etiocholenolol are crucial in various research and pharmaceutical applications. Their purity is paramount for accurate biological and pharmacological studies. The purification process typically involves a multi-step approach combining chromatography and crystallization to remove unreacted starting materials, byproducts, and other impurities.

The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities. For laboratory-scale purification, a combination of flash column chromatography followed by recrystallization is often effective. For larger scales or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) may be employed.

Key Purification Principles:

  • Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For steroids, which are often moderately polar, both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18-silica) chromatography are widely used.[1][2]

  • Crystallization: This is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound will crystallize out, leaving impurities in the solution.[3][4]

Characterization of Purity:

Following purification, it is essential to assess the purity of the Methyl-1-etiocholenolol. Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

Experimental Workflow

The general workflow for the purification of synthetic Methyl-1-etiocholenolol is depicted below.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Synthetic Methyl-1-etiocholenolol Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography  Initial Cleanup Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization  Final Polishing Drying Drying Crystallization->Drying Pure_Product Pure Methyl-1-etiocholenolol Drying->Pure_Product Purity_Assessment Purity Assessment (HPLC, MS, NMR) Pure_Product->Purity_Assessment

Caption: General purification workflow for Methyl-1-etiocholenolol.

Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol describes the purification of crude Methyl-1-etiocholenolol using silica gel flash column chromatography.

Materials:

  • Crude Methyl-1-etiocholenolol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude Methyl-1-etiocholenolol in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product.

Quantitative Data Summary (Typical Parameters):

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient (0-30%)
Column Dimensions 5 cm (diameter) x 50 cm (length)
Sample Load 1-5 g of crude product
Flow Rate 20-40 mL/min
Fraction Volume 15 mL
Protocol 2: Crystallization

This protocol describes the final purification of Methyl-1-etiocholenolol by crystallization.

Materials:

  • Partially purified Methyl-1-etiocholenolol from chromatography

  • Methanol (B129727) (ACS grade)

  • Acetone (B3395972) (ACS grade)

  • Water (distilled or deionized)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Solvent Selection: Determine a suitable solvent system for crystallization. A good solvent will dissolve the compound when hot but not when cold. A mixture of acetone and water or methanol and water is often effective for steroids.

  • Dissolution: Place the partially purified Methyl-1-etiocholenolol in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., acetone) until the solid is completely dissolved.

  • Induce Crystallization: Slowly add a co-solvent in which the compound is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Summary (Typical Parameters):

ParameterValue
Crystallization Solvent Acetone/Water or Methanol/Water
Dissolution Temperature 50-60 °C
Cooling Temperature 0-4 °C
Drying Temperature 40-50 °C
Expected Yield 70-90% from partially purified material
Expected Purity >98%

Logical Relationship of Purification Steps

The following diagram illustrates the logical progression and decision points in the purification process.

Purification_Logic Start Crude Product Chromatography Column Chromatography Start->Chromatography Analyze_Fractions Analyze Fractions (TLC/HPLC) Chromatography->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Pure Repurify Re-run Column or Re-crystallize Analyze_Fractions->Repurify Impure Evaporate Remove Solvent Pool_Fractions->Evaporate Check_Purity1 Purity > 95%? Evaporate->Check_Purity1 Crystallize Crystallization Check_Purity1->Crystallize No Final_Product Pure Methyl-1-etiocholenolol Check_Purity1->Final_Product Yes Check_Purity2 Purity > 98%? Crystallize->Check_Purity2 Check_Purity2->Final_Product Yes Check_Purity2->Repurify No Repurify->Chromatography

Caption: Decision-making flowchart for purification.

References

Application

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Methyl-1-etiocholenolol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectral analysis of Methyl-1-etiocholenolol, also known as (3β,5α,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectral analysis of Methyl-1-etiocholenolol, also known as (3β,5α,17β)-17-Methylandrost-1-ene-3,17-diol. Due to the limited availability of experimental NMR data for this specific compound in public databases, this document utilizes spectral data from the closely related steroid, 5α-androstane-3β,17β-diol, as a foundational reference. The expected spectral variations arising from the C1-C2 double bond and the C17-methyl group in Methyl-1-etiocholenolol will be discussed based on established principles of NMR spectroscopy.

Data Presentation: Predicted and Representative NMR Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for Methyl-1-etiocholenolol. The data is based on the known spectrum of 5α-androstane-3β,17β-diol, with predicted shifts for the protons and carbons influenced by the C1-C2 double bond and the C17-methyl substituent.

Table 1: Predicted ¹H NMR Data for Methyl-1-etiocholenolol (in CDCl₃, 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-1~5.7-5.9d~10.0
H-2~5.5-5.7dd~10.0, ~2.0
H-3 (α)~3.5-3.7m
H-17 (α)~1.5-1.7m
C18-H₃~0.7-0.9s
C19-H₃~0.8-1.0s
C17-CH₃~1.1-1.3s
Other Protons~0.8-2.5m

Table 2: Predicted ¹³C NMR Data for Methyl-1-etiocholenolol (in CDCl₃, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-1~125-130
C-2~128-133
C-3~70-75
C-5~45-50
C-10~35-40
C-13~40-45
C-17~80-85
C-18~10-15
C-19~15-20
C17-CH₃~25-30

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Methyl-1-etiocholenolol is provided below.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of Methyl-1-etiocholenolol is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for steroidal compounds. Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may also be used depending on the solubility of the compound and the desired chemical shift dispersion.

  • Sample Concentration: Dissolve approximately 5-10 mg of Methyl-1-etiocholenolol in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or for specific NMR experiments (e.g., NOE studies), it may be necessary to degas the sample by bubbling an inert gas like argon or nitrogen through the solution or by using the freeze-pump-thaw method.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution, which is particularly important for complex molecules like steroids.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Acquisition Time (aq): Set the acquisition time to be at least 2-3 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

    • Acquisition Time (aq): Set the acquisition time to be around 1-2 seconds.

2.3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the specific protons and carbons in the Methyl-1-etiocholenolol molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the NMR spectral analysis process.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample High-Purity Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Tune Tune and Shim Spectrometer->Tune Acquire_1H Acquire 1H Spectrum Tune->Acquire_1H Acquire_13C Acquire 13C Spectrum Tune->Acquire_13C FID Free Induction Decay (FID) Acquire_1H->FID Acquire_13C->FID FT Fourier Transform FID->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Referencing (TMS) Phase_Baseline->Reference Processed_Spectrum Processed Spectrum Reference->Processed_Spectrum Peak_Picking Peak Picking & Integration Processed_Spectrum->Peak_Picking Assignment Signal Assignment Peak_Picking->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow of NMR Spectral Analysis.

Steroid_Structure_Elucidation cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Chemical Shift) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of Methyl-1-etiocholenolol COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR Experiments for Structure Elucidation.

Method

Application Note: Mass Spectrometric Analysis of Methyl-1-etiocholenolol

Abstract This application note details the anticipated mass spectrometric fragmentation of Methyl-1-etiocholenolol, a synthetic anabolic-androgenic steroid. Given the importance of identifying such compounds in anti-dopi...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the anticipated mass spectrometric fragmentation of Methyl-1-etiocholenolol, a synthetic anabolic-androgenic steroid. Given the importance of identifying such compounds in anti-doping and clinical research, understanding their mass spectral behavior is crucial. This document provides a theoretical framework for its identification using Gas Chromatography-Mass Spectrometry (GC-MS) and outlines detailed protocols for sample preparation and analysis. While empirical data for this specific compound is not widely published, the fragmentation patterns can be predicted based on the well-established principles of steroid fragmentation.

Introduction

Methyl-1-etiocholenolol, also known as (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, is an anabolic steroid.[1] Its detection and unambiguous identification in biological matrices are of significant interest to researchers, forensic toxicologists, and drug development professionals. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary analytical technique for steroid analysis due to its high sensitivity and specificity.[2][3][4][5] Electron Ionization (EI) is a common ionization technique used in GC-MS that induces reproducible fragmentation of analytes, providing a characteristic mass spectrum that serves as a molecular fingerprint.

This note will explore the expected fragmentation pathways of Methyl-1-etiocholenolol, both in its native form and as a trimethylsilyl (B98337) (TMS) derivative, which is a common practice to improve the chromatographic behavior of steroids.

Chemical Structure

  • Compound Name: Methyl-1-etiocholenolol

  • IUPAC Name: (3R,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

  • Molecular Formula: C₂₀H₃₂O₂[1]

  • Molecular Weight: 304.47 g/mol [1]

  • Monoisotopic Mass: 304.24023 Da

Predicted Mass Spectrometry Fragmentation

The fragmentation of Methyl-1-etiocholenolol under Electron Ionization (EI) is expected to be directed by its key structural features: the steroid nucleus, the C3 hydroxyl group, the C17 hydroxyl group, and the C17 methyl group.

Underivatized Compound

The molecular ion (M⁺˙) at m/z 304 is expected. Key fragmentation pathways would likely involve:

  • Loss of a methyl group (-CH₃): A common fragmentation for 17α-methyl steroids, leading to a fragment at m/z 289.

  • Loss of water (-H₂O): Dehydration from the hydroxyl groups is a characteristic fragmentation for steroidal alcohols, resulting in a fragment at m/z 286.

  • Sequential loss of a methyl group and water: This would produce a fragment at m/z 271.

  • Cleavage of the D-ring: This can lead to various smaller fragments characteristic of the androstane (B1237026) skeleton.

TMS-Derivatized Compound

For GC-MS analysis, derivatization of the hydroxyl groups to their corresponding trimethylsilyl ethers is standard practice. This would result in a di-TMS derivative with a molecular weight of 448 g/mol .

The fragmentation of the TMS-derivatized Methyl-1-etiocholenolol is predicted to be dominated by cleavages related to the TMS groups:

  • Molecular Ion (M⁺˙): The molecular ion is expected at m/z 448.

  • Loss of a methyl group (-CH₃): Cleavage of a methyl group from a TMS moiety is highly favorable, leading to a strong peak at m/z 433.

  • Loss of trimethylsilanol (B90980) (-TMSOH): A characteristic fragmentation of TMS-derivatized steroids, resulting in a fragment at m/z 358.

  • Sequential losses: Further fragmentation can occur, such as the loss of a methyl group followed by the loss of TMSOH, giving a fragment at m/z 343.

Data Presentation

The following tables summarize the predicted mass-to-charge ratios (m/z) for the major expected fragments of Methyl-1-etiocholenolol and its di-TMS derivative.

Table 1: Predicted Key Mass Fragments for Underivatized Methyl-1-etiocholenolol

m/z Proposed Fragment Identity
304 [M]⁺˙ (Molecular Ion)
289 [M - CH₃]⁺
286 [M - H₂O]⁺˙

| 271 | [M - CH₃ - H₂O]⁺ |

Table 2: Predicted Key Mass Fragments for di-TMS-Derivatized Methyl-1-etiocholenolol

m/z Proposed Fragment Identity
448 [M]⁺˙ (Molecular Ion)
433 [M - CH₃]⁺
358 [M - TMSOH]⁺˙
343 [M - CH₃ - TMSOH]⁺

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized protocols for the analysis of Methyl-1-etiocholenolol in a research setting.

Sample Preparation (from Urine)
  • Extraction: To 5 mL of urine, add an appropriate internal standard. Adjust the pH to 7. Perform solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with water and then with a low percentage of methanol (B129727) in water. Elute the analytes with methanol or ethyl acetate (B1210297).

  • Hydrolysis (for conjugated steroids): Evaporate the eluate to dryness. Reconstitute in 0.2 M acetate buffer (pH 5.2) and add β-glucuronidase from E. coli. Incubate at 55°C for 2 hours.

  • Liquid-Liquid Extraction: After hydrolysis, perform a liquid-liquid extraction with an organic solvent like diethyl ether or a mixture of hexane (B92381) and ethyl acetate.

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

Derivatization (TMS Ethers)
  • To the dry residue from the sample preparation step, add 50 µL of a derivatizing agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide/ethanethiol catalyst.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute. Ramp at 20°C/min to 250°C. Ramp at 5°C/min to 320°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-600.

Visualizations

The following diagrams illustrate the logical workflow of the analysis and the predicted fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample spe Solid-Phase Extraction urine_sample->spe hydrolysis Enzymatic Hydrolysis spe->hydrolysis l_l_extraction Liquid-Liquid Extraction hydrolysis->l_l_extraction derivatization TMS Derivatization l_l_extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis gc_ms->data_analysis result Compound Identified data_analysis->result Identification

Caption: Experimental workflow for the analysis of Methyl-1-etiocholenolol.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment M Methyl-1-etiocholenolol (M+•) m/z = 304 m_minus_15 [M - CH₃]⁺ m/z = 289 M->m_minus_15 - CH₃• m_minus_18 [M - H₂O]+• m/z = 286 M->m_minus_18 - H₂O m_minus_33 [M - CH₃ - H₂O]⁺ m/z = 271 m_minus_15->m_minus_33 - H₂O m_minus_18->m_minus_33 - CH₃•

References

Application

Application Note: Detection of Methyl-1-etiocholenolol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the detection and tentative identification of Methyl-1-etiocholenolol, a synthetic anabolic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and tentative identification of Methyl-1-etiocholenolol, a synthetic anabolic steroid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, including enzymatic hydrolysis and liquid-liquid extraction, followed by chemical derivatization to enhance volatility and improve chromatographic separation. The described GC-MS parameters are optimized for the analysis of anabolic steroids and can be adapted for the specific analyte. This document is intended to guide researchers in developing and implementing a robust analytical method for Methyl-1-etiocholenolol and related compounds.

Introduction

Methyl-1-etiocholenolol is a synthetic anabolic-androgenic steroid. The detection of such compounds in biological samples is of significant interest in various fields, including clinical chemistry, toxicology, and anti-doping science. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids due to its high sensitivity and selectivity.[1] However, due to the low volatility of these compounds, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[2] This protocol outlines a comprehensive workflow for the analysis of Methyl-1-etiocholenolol, from sample preparation to GC-MS detection.

Experimental Protocols

Sample Preparation

The initial step involves the extraction of the analyte from the biological matrix (e.g., urine, serum). Since steroids are often present in a conjugated form (glucuronides or sulfates), an enzymatic hydrolysis step is necessary to liberate the free steroid.[3][4]

Materials:

  • Biological sample (e.g., 5 mL urine)

  • Phosphate (B84403) buffer (pH 7.0)

  • β-glucuronidase from E. coli

  • Sodium acetate (B1210297) buffer (pH 5.2)

  • Internal standard (e.g., d3-testosterone)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • To 5 mL of the biological sample, add a known amount of the internal standard.

  • Add 2 mL of phosphate buffer (pH 7.0).

  • Add 50 µL of β-glucuronidase solution.

  • Incubate the mixture at 37°C for 2 hours to facilitate enzymatic hydrolysis.

  • After incubation, adjust the pH of the solution to approximately 5.2 with sodium acetate buffer.

  • Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of diethyl ether and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To increase the volatility of Methyl-1-etiocholenolol for GC-MS analysis, a two-step derivatization process involving methoximation followed by silylation is recommended.[5][6] Methoximation protects ketone functional groups, while silylation converts hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers.[7]

Materials:

  • Dried sample extract from the previous step

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine.

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling, add 100 µL of BSTFA with 1% TMCS.

  • Incubate the mixture at 70°C for 60 minutes to ensure complete silylation.

  • After cooling, the sample is ready for GC-MS analysis.

Data Presentation

The following tables summarize the recommended GC-MS instrument parameters for the analysis of Methyl-1-etiocholenolol. These parameters can be used as a starting point and may require further optimization based on the specific instrumentation and analytical requirements.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min[9]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Mode Full Scan (m/z 50-650) for identification, Selected Ion Monitoring (SIM) for quantification[3][9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS protocol for the detection of Methyl-1-etiocholenolol.

experimental_workflow GC-MS Workflow for Methyl-1-etiocholenolol Detection cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Urine/Serum) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) sample->hydrolysis extraction Liquid-Liquid Extraction (Diethyl Ether) hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation methoximation Methoximation (Methoxyamine HCl) evaporation->methoximation silylation Silylation (BSTFA + 1% TMCS) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_processing Data Processing and Identification gcms_analysis->data_processing

Caption: Experimental workflow for the GC-MS analysis of Methyl-1-etiocholenolol.

Metabolic Pathway Context

While the specific metabolic pathway of Methyl-1-etiocholenolol is not extensively documented in the provided search results, it is expected to undergo metabolic transformations similar to other anabolic steroids. The following diagram illustrates a generalized metabolic pathway for anabolic steroids, which can be conceptually applied to Methyl-1-etiocholenolol.

metabolic_pathway Generalized Anabolic Steroid Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent_steroid Parent Anabolic Steroid (e.g., Methyl-1-etiocholenolol) reduction Reduction parent_steroid->reduction hydroxylation Hydroxylation parent_steroid->hydroxylation oxidation Oxidation parent_steroid->oxidation glucuronidation Glucuronidation reduction->glucuronidation sulfation Sulfation reduction->sulfation hydroxylation->glucuronidation hydroxylation->sulfation oxidation->glucuronidation oxidation->sulfation excretion Excretion (Urine/Feces) glucuronidation->excretion sulfation->excretion

Caption: Generalized metabolic pathway of anabolic steroids.

Conclusion

The GC-MS protocol detailed in this application note provides a robust framework for the detection of Methyl-1-etiocholenolol in biological samples. The described steps of enzymatic hydrolysis, liquid-liquid extraction, and chemical derivatization are critical for achieving the necessary sensitivity and selectivity for the analysis of anabolic steroids.[3][10] While the provided GC-MS parameters serve as a strong starting point, method optimization and validation are essential for any specific application in a research or clinical setting.

References

Method

Application Notes and Protocols for the Analytical Standard of Methyl-1-etiocholenolol

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl-1-etiocholenolol, systematically known as 17α-methyl-1-androstene-3β,17β-diol, is a synthetic anabolic-androgenic steroid (AAS). As a de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1-etiocholenolol, systematically known as 17α-methyl-1-androstene-3β,17β-diol, is a synthetic anabolic-androgenic steroid (AAS). As a derivative of testosterone, it has been identified in dietary supplements and is of significant interest in endocrinology, toxicology, and anti-doping research. The development of a certified analytical standard is paramount for the accurate identification and quantification of this compound in various matrices. These application notes provide a comprehensive overview of the synthesis, purification, and analytical characterization of Methyl-1-etiocholenolol.

Compound Information:

ParameterValue
Systematic Name 17α-methyl-1-androstene-3β,17β-diol
Common Name Methyl-1-etiocholenolol, Methyl-1-Alpha
CAS Number 13974-35-1
Molecular Formula C₂₀H₃₂O₂
Molecular Weight 304.47 g/mol

Synthesis Protocol

The synthesis of Methyl-1-etiocholenolol can be achieved through a multi-step process starting from a commercially available steroid precursor. The following is a plausible synthetic route based on established steroid chemistry.

Synthesis Pathway

Synthesis_Pathway Androst-1-en-3,17-dione Androst-1-en-3,17-dione Protection Protection Androst-1-en-3,17-dione->Protection Dihydropyran, p-TsOH 17-keto-protected intermediate 17-keto-protected intermediate Protection->17-keto-protected intermediate Methylation Methylation 17-keto-protected intermediate->Methylation MeMgBr or MeLi 17α-methyl-17β-hydroxy-protected intermediate 17α-methyl-17β-hydroxy-protected intermediate Methylation->17α-methyl-17β-hydroxy-protected intermediate Deprotection Deprotection 17α-methyl-17β-hydroxy-protected intermediate->Deprotection Acetic Acid, H₂O 17α-methyl-1-androstene-3-one-17β-ol 17α-methyl-1-androstene-3-one-17β-ol Deprotection->17α-methyl-1-androstene-3-one-17β-ol Reduction Reduction 17α-methyl-1-androstene-3-one-17β-ol->Reduction NaBH₄ Methyl-1-etiocholenolol Methyl-1-etiocholenolol Reduction->Methyl-1-etiocholenolol

Caption: Proposed synthesis pathway for Methyl-1-etiocholenolol.

Experimental Protocol

Materials:

  • Androst-1-en-3,17-dione

  • Dihydropyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) in a suitable solvent (e.g., THF, Et₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Protection of the 3-keto group: Dissolve Androst-1-en-3,17-dione in anhydrous DCM. Add a catalytic amount of p-TsOH followed by the dropwise addition of dihydropyran. Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, quench the reaction with saturated NaHCO₃ solution, extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the 3-O-tetrahydropyranyl (THP) protected intermediate.

  • 17α-Methylation: Dissolve the protected intermediate in anhydrous THF and cool to 0°C under an inert atmosphere (e.g., Argon or Nitrogen). Slowly add a solution of MeMgBr or MeLi. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction. Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the product with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection of the 3-keto group: Dissolve the crude product from the previous step in a mixture of acetic acid, THF, and water. Heat the mixture at a slightly elevated temperature (e.g., 40-50°C) and monitor the reaction by TLC. Once the deprotection is complete, neutralize the reaction mixture with saturated NaHCO₃ solution and extract the product with ethyl acetate. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate to give crude 17α-methyl-1-androstene-3-one-17β-ol.

  • Reduction of the 3-keto group: Dissolve the crude 3-keto steroid in methanol and cool the solution to 0°C. Add sodium borohydride in small portions. Stir the reaction at 0°C and monitor by TLC. Upon completion, quench the reaction by the addition of acetone (B3395972), followed by water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude Methyl-1-etiocholenolol.

Purification Protocol

Purification of the crude product is essential to obtain an analytical standard of high purity. A combination of recrystallization and chromatography is recommended.

Recrystallization
  • Solvent System: A suitable solvent system for recrystallization can be determined through small-scale solubility tests. A mixture of acetone and hexanes or ethyl acetate and hexanes is often effective for steroids.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving high purity (>98%), preparative or semi-preparative HPLC is recommended.

ParameterRecommended Conditions (Starting Point)
Column C18 reverse-phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile or Methanol
Gradient 60-95% B over 30 minutes
Flow Rate 4-5 mL/min
Detection UV at 210 nm
Injection Volume Dependent on concentration and column capacity

Procedure:

  • Dissolve the recrystallized product in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Perform multiple injections if necessary, collecting the fractions corresponding to the main peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl-1-etiocholenolol.

  • Assess the purity of the final product by analytical HPLC.

Analytical Characterization Protocols

Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis Standard_Solution Prepare Standard Solution (e.g., in Methanol) HPLC_UV HPLC-UV Analysis (Purity & Quantification) Standard_Solution->HPLC_UV GC_MS GC-MS Analysis (Identification & Confirmation) Standard_Solution->GC_MS NMR NMR Spectroscopy (Structural Elucidation) Standard_Solution->NMR MS_MS MS/MS Analysis (Fragmentation Pattern) Standard_Solution->MS_MS Purity_Assessment Purity_Assessment HPLC_UV->Purity_Assessment Peak Area % Structure_Confirmation Structure_Confirmation GC_MS->Structure_Confirmation Mass Spectrum Definitive_Structure Definitive_Structure NMR->Definitive_Structure Fragmentation_Analysis Fragmentation_Analysis MS_MS->Fragmentation_Analysis Logical_Relationships Purity_Quantification Purity_Quantification Structural_Elucidation Structural_Elucidation Identification_Confirmation Identification_Confirmation Structural_Elucidation->Identification_Confirmation HPLC_UV HPLC_UV HPLC_UV->Purity_Quantification NMR NMR NMR->Structural_Elucidation GC_MS GC_MS GC_MS->Identification_Confirmation MS_MS MS_MS MS_MS->Structural_Elucidation

Application

Application Notes: In Vitro Androgen Receptor Assay Protocol for Methyl-1-etiocholenolol

For Researchers, Scientists, and Drug Development Professionals Introduction The androgen receptor (AR), a ligand-activated transcription factor, is a key player in various physiological processes and a critical therapeu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a key player in various physiological processes and a critical therapeutic target in pathologies such as prostate cancer.[1] Ligand binding to the AR's ligand-binding domain (LBD) triggers a conformational change, leading to its nuclear translocation, dimerization, and the modulation of target gene transcription.[1] Consequently, the AR is a primary focus for the discovery and development of novel therapeutics. This document provides a detailed protocol for an in vitro competitive binding assay to determine the affinity of a test compound, exemplified by "Methyl-1-etiocholenolol," for the human androgen receptor. This is followed by a reporter gene assay protocol to assess the functional activity of the compound as an agonist or antagonist.

While specific quantitative data for Methyl-1-etiocholenolol's interaction with the androgen receptor is not publicly available, this protocol provides a robust framework for its characterization. The accompanying data table includes representative data for known AR ligands to serve as a reference.

Data Presentation: Androgen Receptor Binding Affinity and Functional Activity

The following table summarizes representative quantitative data for known androgen receptor ligands. This data is intended for comparative purposes to contextualize the results obtained for a test compound like Methyl-1-etiocholenolol.

CompoundAssay TypeCell Line/SystemEndpointValueReference Compound
Dihydrotestosterone (DHT)Competitive BindingRat Prostate CytosolIC50~5 nM[3H]-R1881
TestosteroneCompetitive BindingRecombinant Human ARIC505.4 nM[3H]-methyltrienolone
R1881 (Methyltrienolone)Competitive BindingRat Prostate CytosolKd~0.6 nMN/A
BicalutamideReporter Gene AssayPC-3 cells (AR-transfected)IC50 (antagonist)~1 µMDHT
EnzalutamideReporter Gene AssayLNCaP cellsIC50 (antagonist)~0.1 µMR1881
ProgesteroneCompetitive BindingRecombinant Human ARIC505.8 nM[3H]-methyltrienolone
17-beta-estradiolCompetitive BindingRecombinant Human ARIC5021 nM[3H]-methyltrienolone

Note: The data presented above are approximate values from various sources and should be used for illustrative purposes only. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

Principle:

This assay measures the ability of a test compound to compete with a radiolabeled androgen, such as [³H]-R1881 (a potent synthetic androgen), for binding to the ligand-binding domain of the androgen receptor.[1][2][3] The source of the receptor can be recombinant human AR or cytosol isolated from tissues rich in AR, such as the rat prostate.[2]

Materials:

  • Recombinant human androgen receptor or rat prostate cytosol

  • Radiolabeled ligand: [³H]-R1881 (Methyltrienolone)

  • Unlabeled R1881 (for non-specific binding determination)

  • Test compound (Methyl-1-etiocholenolol)

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Wash Buffer

  • 96-well plates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (Methyl-1-etiocholenolol) and a reference compound (e.g., unlabeled R1881 or Dihydrotestosterone) in the assay buffer. The final concentration of solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.

    • Prepare a working solution of the radiolabeled ligand ([³H]-R1881) in the assay buffer at a concentration close to its Kd for the receptor (e.g., 1 nM).

  • Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled R1881 (e.g., 1 µM).

    • Test Compound: 50 µL of each dilution of Methyl-1-etiocholenolol.

    • Reference Compound: 50 µL of each dilution of the reference compound.

  • Assay Execution:

    • To all wells, add 50 µL of the [³H]-R1881 working solution.

    • Add 50 µL of the diluted androgen receptor preparation to all wells.

    • Incubate the plate for 18-24 hours at 4°C with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite (HAP) method: Add 100 µL of a cold 50% HAP slurry to each well. Incubate for 15 minutes at 4°C with shaking. Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complex. Wash the pellets multiple times with cold wash buffer.

    • Filter binding method: Transfer the incubation mixture to a 96-well filter plate (e.g., GF/B filters). Apply a vacuum to separate the bound ligand (retained on the filter) from the free ligand (which passes through). Wash the filters with cold wash buffer.

  • Detection:

    • After the separation and washing steps, add scintillation cocktail to each well (or to the filters in scintillation vials).

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

Androgen Receptor Transcriptional Activation (Reporter Gene) Assay

Principle:

This cell-based assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the androgen receptor.[4] A host cell line that has low or no endogenous AR is co-transfected with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an androgen-responsive promoter (containing Androgen Response Elements - AREs).[5] Agonists will induce reporter gene expression, while antagonists will inhibit the induction by a known agonist.

Materials:

  • Host cell line (e.g., PC-3, DU145, or HEK293)

  • Expression plasmid for human Androgen Receptor

  • Reporter plasmid with an ARE-driven reporter gene (e.g., pGL3-ARE-luciferase)

  • Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Cell culture medium and supplements

  • Transfection reagent

  • Test compound (Methyl-1-etiocholenolol)

  • Reference agonist (e.g., Dihydrotestosterone - DHT)

  • Reference antagonist (e.g., Bicalutamide)

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the host cells in appropriate media.

    • Seed the cells into 96-well plates.

    • Co-transfect the cells with the AR expression plasmid, the ARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection (e.g., 24 hours), replace the medium with a medium containing serial dilutions of the test compound (Methyl-1-etiocholenolol).

    • To test for agonist activity , treat the cells with the test compound alone.

    • To test for antagonist activity , treat the cells with the test compound in the presence of a fixed concentration of a known AR agonist (e.g., DHT at its EC50 concentration).

    • Include appropriate controls: vehicle control, reference agonist, and reference antagonist.

    • Incubate the cells for an additional 18-24 hours.

  • Cell Lysis and Reporter Assay:

    • Wash the cells with PBS and then lyse them using the appropriate lysis buffer.

    • Measure the activity of the primary reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the primary reporter activity to the control reporter activity to account for variations in transfection efficiency and cell number.

    • For agonist activity , plot the normalized reporter activity against the logarithm of the test compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity , plot the percent inhibition of the agonist-induced reporter activity against the logarithm of the test compound concentration and determine the IC50 value.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active Conformational Change HSP HSP AR_inactive->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Coactivators Coactivators Coactivators->AR_dimer Recruitment

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for In Vitro AR Assay

AR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Labeled Ligand, AR) binding_assay Competitive Binding Assay (Incubate AR, Labeled Ligand, Test Compound) prep_reagents->binding_assay prep_cells Cell Culture & Transfection (for Reporter Assay) reporter_assay Reporter Gene Assay (Treat Transfected Cells with Compound) prep_cells->reporter_assay separation Separate Bound/Free Ligand binding_assay->separation lysis Cell Lysis reporter_assay->lysis scintillation Liquid Scintillation Counting separation->scintillation calc_binding Calculate % Specific Binding scintillation->calc_binding luminescence Luminescence Measurement lysis->luminescence calc_reporter Normalize Reporter Activity luminescence->calc_reporter determine_ic50 Determine IC50 calc_binding->determine_ic50 determine_ec50 Determine EC50/IC50 calc_reporter->determine_ec50

Caption: Experimental Workflow.

References

Method

Unveiling the Androgenic Potential: Cell-Based Assays for Methyl-1-etiocholenolol Activity

Application Note & Protocol For Researchers, Scientists, and Drug Development Professionals Abstract Methyl-1-etiocholenolol is a synthetic androstane (B1237026) steroid derivative with purported anabolic and androgenic...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1-etiocholenolol is a synthetic androstane (B1237026) steroid derivative with purported anabolic and androgenic properties.[1] As with many designer steroids, robust scientific data on its biological activity and mechanism of action are limited.[1] This document provides a comprehensive guide to utilizing cell-based assays for characterizing the androgenic activity of Methyl-1-etiocholenolol. The described protocols focus on a widely used and effective method: the androgen receptor (AR) reporter gene assay. This assay allows for the quantitative assessment of the compound's ability to activate the androgen receptor and initiate downstream signaling. The methodologies provided herein are designed to be adaptable for screening and characterizing novel androgenic compounds in a drug discovery and development setting.

Introduction

Androgens, the male sex hormones, exert their physiological effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily.[2][3][4] Upon ligand binding, the AR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5] This signaling pathway is a key target for the development of therapeutics for a variety of conditions, and also the mechanism through which anabolic-androgenic steroids (AAS) exert their effects.

Cell-based assays are indispensable tools for identifying and characterizing the activity of unknown androgenic steroids.[6] They offer a functional readout of a compound's biological effect within a cellular context, providing valuable insights that biochemical assays alone cannot. Reporter gene assays, in particular, are a sensitive and high-throughput method for screening compounds that modulate AR activity.[2][7][8]

This application note details the principles and provides a step-by-step protocol for an AR reporter gene assay to determine the androgenic activity of Methyl-1-etiocholenolol.

Principle of the Androgen Receptor Reporter Gene Assay

The androgen receptor reporter gene assay is a well-established method for quantifying the activation of the AR signaling pathway. The assay utilizes a host cell line that is engineered to:

  • Express the human androgen receptor (AR).

  • Contain a reporter gene (e.g., firefly luciferase, Renilla luciferase, or Green Fluorescent Protein - GFP) under the transcriptional control of a promoter containing multiple copies of an androgen response element (ARE).

When an androgenic compound like Methyl-1-etiocholenolol enters the cell and binds to the AR, the ligand-receptor complex translocates to the nucleus and binds to the AREs. This binding event drives the transcription of the reporter gene. The resulting reporter protein expression is then quantified, and its level is directly proportional to the androgenic activity of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the androgenic activity of Methyl-1-etiocholenolol using a cell-based reporter assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Methyl-1-etiocholenolol and Control Compounds Compound_Treatment Treat Cells with Compounds Compound_Prep->Compound_Treatment Cell_Culture Culture AR-Reporter Cell Line Cell_Seeding Seed Cells into Assay Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 18-24 hours Compound_Treatment->Incubation Lysis_and_Reagent Lyse Cells and Add Reporter Substrate Incubation->Lysis_and_Reagent Signal_Measurement Measure Reporter Signal (e.g., Luminescence) Lysis_and_Reagent->Signal_Measurement Data_Analysis Analyze Data and Determine EC50 Signal_Measurement->Data_Analysis

Figure 1. General experimental workflow for the androgen receptor reporter assay.

Materials and Methods

Cell Line

A suitable mammalian cell line stably expressing the human androgen receptor and an ARE-driven reporter gene is required. Examples include:

  • T47D-AR-luc: A human breast cancer cell line endogenously expressing AR and stably transfected with a luciferase reporter gene.[6]

  • HEK293-AR-luc: A human embryonic kidney cell line co-transfected with an AR expression vector and a luciferase reporter plasmid.

  • CV1-ARluc: A monkey kidney cell line that does not express endogenous steroid receptors, stably transduced with human AR and an androgen-responsive gaussia luciferase gene, offering high specificity.[6]

Reagents and Equipment
  • Methyl-1-etiocholenolol (and other test compounds)

  • Dihydrotestosterone (DHT) - positive control

  • Bicalutamide or Enzalutamide - androgen receptor antagonist (optional control)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • CO2 incubator (37°C, 5% CO2)

  • Multichannel pipette

Detailed Experimental Protocol

Day 1: Cell Seeding
  • Culture the selected AR-reporter cell line in appropriate growth medium.

  • Prior to the assay, switch the cells to a medium supplemented with charcoal-stripped FBS for at least 24-48 hours to reduce background androgenic activity.

  • On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in the assay medium (containing charcoal-stripped FBS).

  • Perform a cell count and adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow the cells to attach.

Day 2: Compound Treatment
  • Prepare a stock solution of Methyl-1-etiocholenolol in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the Methyl-1-etiocholenolol stock solution to create a range of concentrations for the dose-response curve. Also, prepare serial dilutions of the positive control (DHT).

  • Prepare treatment solutions by diluting the compound serial dilutions into the assay medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.

  • Carefully remove the medium from the wells of the cell plate and replace it with 100 µL of the prepared treatment solutions. Include wells for vehicle control (medium with solvent only) and positive control (DHT).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

Day 3: Signal Detection and Data Analysis
  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Remove the medium from the wells and add the appropriate volume of cell lysis buffer (if required by the kit).

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all readings.

    • Normalize the data by expressing the luminescence of each well as a percentage of the maximal response induced by the positive control (DHT).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (half-maximal effective concentration) value for Methyl-1-etiocholenolol.

Data Presentation

The quantitative data generated from the AR reporter gene assay should be summarized in a clear and structured table for easy comparison.

CompoundEC50 (nM)Max Response (% of DHT)
Dihydrotestosterone (DHT)Value100%
Methyl-1-etiocholenololValueValue
Negative Control No activity0%

Signaling Pathway Diagram

The following diagram illustrates the androgen receptor signaling pathway that is activated by an agonist like Methyl-1-etiocholenolol.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Methyl-1-etiocholenolol (Agonist) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Agonist->AR_HSP Binding AR_Agonist Activated AR-Agonist Complex AR_HSP->AR_Agonist HSP Dissociation Dimerization AR Dimer AR_Agonist->Dimerization Dimerization Nuclear_Dimer AR Dimer Dimerization->Nuclear_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Nuclear_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein Reporter Protein (e.g., Luciferase) mRNA->Protein Translation

Figure 2. Androgen receptor signaling pathway leading to reporter gene expression.

Conclusion

The cell-based androgen receptor reporter gene assay is a robust and sensitive method for characterizing the androgenic activity of compounds such as Methyl-1-etiocholenolol. By following the detailed protocol provided in this application note, researchers can obtain quantitative data on the potency and efficacy of this and other novel steroids. This information is crucial for understanding their biological activity, potential therapeutic applications, and for making informed decisions in drug discovery and development programs. The flexibility of this assay allows for its adaptation to high-throughput screening formats, making it a valuable tool in the search for new modulators of the androgen receptor.

References

Application

Application Notes and Protocols for Methyl-1-etiocholenolol Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl-1-etiocholenolol, also known by the synonyms Methyl-1-Alpha and 17α-methyl-1-androstene-3b,17b-diol, is a synthetic anabolic-androgenic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1-etiocholenolol, also known by the synonyms Methyl-1-Alpha and 17α-methyl-1-androstene-3b,17b-diol, is a synthetic anabolic-androgenic steroid (AAS). It is recognized as a prohormone to the more potent Methyl-1-testosterone (M1T).[1] This document provides detailed application notes and protocols for the administration of its active form, M1T, in rodent models, based on available scientific literature. M1T is a potent agonist of the androgen receptor (AR) and has been shown to exert significant anabolic and androgenic effects.[2][3] Due to its 17α-methylated structure, it also carries a risk of hepatotoxicity.[1][4] The following protocols and data are intended to guide researchers in designing and conducting in vivo studies to evaluate the physiological and molecular effects of this compound.

Data Presentation

The following tables summarize quantitative data from a key study by Parr et al. (2011) investigating the effects of Methyl-1-testosterone (M1T) in orchiectomized rats.

Table 1: Effects of 12-Day M1T Administration on Organ Wet Weights in Orchiectomized Rats [2]

Treatment Group (Dose mg/kg/day)Administration RouteLevator Ani Muscle Weight (mg)Prostate Weight (mg)
Vehicle ControlSubcutaneousData not providedData not provided
M1T (0.03)SubcutaneousDose-dependent increaseDose-dependent increase
M1T (0.3)SubcutaneousDose-dependent increaseDose-dependent increase
M1T (2.0)SubcutaneousDose-dependent increaseDose-dependent increase
Vehicle ControlOralData not providedNo significant effect
M1T (0.03)OralNo significant effectNo significant effect
M1T (0.3)OralNo significant effectNo significant effect
M1T (2.0)OralNo significant effectNo significant effect

Table 2: Plasma Concentrations of M1T in Orchiectomized Rats after 12-Day Administration [2]

Treatment Group (Dose mg/kg/day)Administration RouteMedian M1T Plasma Concentration (ng/mL)
M1T (2.0)Subcutaneous12
M1T (2.0)Oral1

Table 3: Effects of 12-Day M1T Administration on Molecular Markers in Orchiectomized Rats [2][5]

Treatment GroupAdministration RouteTissueMolecular MarkerObserved Effect
M1TSubcutaneous & OralGastrocnemius MuscleIGF-I ExpressionDose-dependent modulation
M1TSubcutaneous & OralGastrocnemius MuscleAndrogen Receptor (AR) ExpressionDose-dependent modulation
M1TOralLiverTyrosine Aminotransferase (TAT) ExpressionStrong, dose-dependent increase

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of Methyl-1-testosterone (M1T) to rodent models, based on the study by Parr et al. (2011).[2]

Protocol 1: Preparation of M1T for Administration

1.1. For Subcutaneous (s.c.) Administration:

  • Dissolve Methyl-1-testosterone powder in absolute ethanol (B145695) to create a stock solution.

  • For the final injection volume, dilute the stock solution in corn oil.

  • The final concentration of ethanol in the vehicle should be minimal.

  • Prepare fresh solutions daily before administration.

1.2. For Oral (p.o.) Administration:

  • Dissolve Methyl-1-testosterone powder in 1,2-propanediol.

  • Ensure the solution is homogenous before administration.

  • Prepare fresh solutions daily.

Protocol 2: In Vivo Rodent Study (Hershberger Assay Adaptation)

2.1. Animal Model:

  • Use surgically orchiectomized (castrated) male rats to eliminate endogenous testosterone (B1683101) production.

  • Allow animals to recover for a period of at least 7 days post-surgery before the start of the experiment.

  • House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2.2. Dosing and Administration:

  • Divide animals into treatment groups (e.g., vehicle control, low dose, mid-dose, high dose M1T). A typical dose range is 0.03, 0.3, and 2 mg/kg body weight/day.[2]

  • Administer the prepared M1T solution or vehicle control once daily for a period of 12 consecutive days.[2]

  • For subcutaneous administration, inject the solution into the right hind limb.

  • For oral administration, use gavage needles to deliver the solution directly into the stomach.

2.3. Sample Collection and Analysis:

  • At the end of the 12-day treatment period, euthanize the animals.

  • Collect blood samples via cardiac puncture for plasma analysis. Centrifuge the blood and store the plasma at -80°C until analysis for M1T concentrations using gas chromatography-mass spectrometry (GC-MS).[2]

  • Dissect and weigh target tissues, including the levator ani muscle (anabolic endpoint) and the prostate (androgenic endpoint).[2]

  • Collect other tissues of interest, such as the gastrocnemius muscle and liver, for molecular analysis. Snap-freeze these tissues in liquid nitrogen and store them at -80°C.

Protocol 3: Molecular Analysis

3.1. Gene Expression Analysis (IGF-I and AR):

  • Isolate total RNA from the gastrocnemius muscle tissue using a suitable RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the relative mRNA expression of Insulin-like Growth Factor-I (IGF-I) and Androgen Receptor (AR) using quantitative real-time PCR (qPCR) with specific primers.

  • Normalize the expression levels to a stable housekeeping gene.

3.2. Liver Enzyme Analysis (TAT):

  • Prepare liver tissue homogenates.

  • Measure the expression or activity of Tyrosine Aminotransferase (TAT) as a marker for liver toxicity.[2] This can be done via western blotting for protein expression or an enzymatic activity assay.

Visualizations

Signaling Pathway

Methyl_1_Testosterone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Fiber) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects M1T Methyl-1-testosterone (M1T) AR Androgen Receptor (AR) M1T->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Bound (inactive) M1T_AR_complex M1T-AR Complex AR->M1T_AR_complex M1T_AR_complex->HSP Dissociation M1T_AR_complex_n M1T-AR Complex M1T_AR_complex->M1T_AR_complex_n Translocation ARE Androgen Response Element (ARE) on DNA M1T_AR_complex_n->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy (Anabolic Effect) Protein_Synthesis->Muscle_Hypertrophy

Caption: Signaling pathway of Methyl-1-testosterone (M1T).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Orchiectomized Rat Model Administration Daily Administration (12 days) - Subcutaneous - Oral Animal_Model->Administration Drug_Prep M1T Solution Preparation (s.c. or p.o.) Drug_Prep->Administration Euthanasia Euthanasia & Sample Collection Administration->Euthanasia Tissue_Weight Organ Wet Weight Analysis (Levator Ani, Prostate) Euthanasia->Tissue_Weight Plasma_Analysis Plasma M1T Concentration (GC-MS) Euthanasia->Plasma_Analysis Molecular_Analysis Molecular Marker Analysis (IGF-I, AR, TAT) Euthanasia->Molecular_Analysis

Caption: Experimental workflow for M1T administration in rodents.

References

Method

Application Notes and Protocols for the Identification of Methyl-1-etiocholenolol Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl-1-etiocholenolol, also known by synonyms such as Methyl-1-Alpha, Methyl-1-AD, and Epietiocholanolone, is a synthetic anabolic-androgenic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1-etiocholenolol, also known by synonyms such as Methyl-1-Alpha, Methyl-1-AD, and Epietiocholanolone, is a synthetic anabolic-androgenic steroid (AAS). Its chemical structure, featuring a 17α-methyl group, confers high oral bioavailability and significant resistance to hepatic metabolism. This characteristic leads to a metabolic profile dominated by the unchanged parent compound and a limited number of metabolites. Accurate and sensitive analytical methods are crucial for its detection in various biological matrices, particularly for applications in sports anti-doping, clinical toxicology, and pharmaceutical research.

This document provides detailed application notes and protocols for the identification and quantification of Methyl-1-etiocholenolol and its primary metabolites using state-of-the-art analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of Methyl-1-etiocholenolol

The 17α-methyl group in Methyl-1-etiocholenolol significantly hinders enzymatic degradation in the liver. Consequently, a substantial portion of the compound is excreted in the urine without modification. The primary metabolic transformations that do occur involve dehydration, leading to the formation of dehydrometabolites. Further minor metabolic pathways may include hydroxylation and conjugation (glucuronidation and sulfation), although these are less prominent.

Metabolic_Pathway_of_Methyl-1-etiocholenolol Metabolic Pathway of Methyl-1-etiocholenolol M1 Methyl-1-etiocholenolol (Parent Compound) M2 Unchanged Methyl-1-etiocholenolol (Major Excreted Form) M1->M2 Direct Excretion M3 Dehydrometabolites M1->M3 Dehydration M4 Hydroxylated Metabolites (Minor) M1->M4 Hydroxylation M5 Conjugated Metabolites (Glucuronides/Sulfates) (Minor) M3->M5 Conjugation M4->M5 Conjugation Sample_Preparation_Workflow Urine Sample Preparation Workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis Metabolite_Identification_Logic Logical Flow for Metabolite Identification start Sample Analysis (GC-MS/LC-MS/MS) detection Detection of Potential Metabolite Peaks start->detection ms2 Acquisition of MS/MS Spectra detection->ms2 db_search Database Search (e.g., NIST, METLIN) ms2->db_search interpretation Manual Interpretation of Fragmentation Pattern ms2->interpretation hypothesis Hypothesize Metabolite Structure db_search->hypothesis interpretation->hypothesis synthesis Synthesis of Reference Standard hypothesis->synthesis confirmation Confirmation by Chromatographic and Spectrometric Matching hypothesis->confirmation synthesis->confirmation end Structure Elucidated confirmation->end

Application

Application Note &amp; Protocol: Stability Testing of Methyl-1-etiocholenolol

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a comprehensive protocol for conducting stability testing of Methyl-1-etiocholenolol, a synthetic steroid. Stability tes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for conducting stability testing of Methyl-1-etiocholenolol, a synthetic steroid. Stability testing is a critical component in the development of pharmaceutical products, ensuring that the drug substance maintains its quality, efficacy, and safety over time under various environmental conditions.[1][2][3] This protocol outlines procedures for forced degradation studies to identify potential degradation products and pathways, as well as a stability-indicating analytical method for the quantification of Methyl-1-etiocholenolol and its degradation products.[4] The methodologies described herein are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6]

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and elucidate its degradation profile.[2][7] This information is crucial for developing stable formulations, selecting appropriate packaging, and determining storage conditions and shelf-life.[1][2]

Materials and Reagents

  • Methyl-1-etiocholenolol reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions

  • Hydrogen peroxide (H₂O₂), 3% and 30% solutions

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer

  • All other chemicals and reagents should be of analytical grade.

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Thermostatic oven

  • Photostability chamber

  • Water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve a known amount of Methyl-1-etiocholenolol reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare working solutions of appropriate concentrations by diluting the stock solution with the mobile phase or a suitable diluent.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of the drug substance.[1][4] These studies also help in developing and validating a stability-indicating analytical method.

  • To 1 mL of the Methyl-1-etiocholenolol stock solution, add 1 mL of 1 M HCl.

  • Incubate the solution at 60°C for 24 hours in a water bath.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the sample by HPLC.

  • To 1 mL of the Methyl-1-etiocholenolol stock solution, add 1 mL of 1 M NaOH.

  • Incubate the solution at 60°C for 24 hours in a water bath.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M HCl.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the sample by HPLC.

  • To 1 mL of the Methyl-1-etiocholenolol stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the sample by HPLC.

  • Place the solid Methyl-1-etiocholenolol powder in a thermostatically controlled oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a 100 µg/mL solution of the heat-treated sample in the mobile phase.

  • Analyze the sample by HPLC.

  • Expose the solid Methyl-1-etiocholenolol powder to a light source in a photostability chamber according to ICH Q1B guidelines.[8] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Prepare a 100 µg/mL solution of the light-exposed sample in the mobile phase.

  • Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[2]

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). The gradient program should be optimized to achieve adequate separation of all peaks.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of Methyl-1-etiocholenolol (e.g., 245 nm).

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison and analysis.

Stress ConditionTreatmentDurationTemperature% DegradationNo. of DegradantsRRT of Major Degradant
Acid Hydrolysis1 M HCl24 hours60°C
Base Hydrolysis1 M NaOH24 hours60°C
Oxidation30% H₂O₂24 hoursRoom Temp
ThermalSolid48 hours80°C
PhotolyticSolidAs per ICH Q1BPhotostability Chamber

RRT = Relative Retention Time

Visualizations

Experimental Workflow

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solutions stock->working acid Acid Hydrolysis (1M HCl, 60°C) working->acid base Base Hydrolysis (1M NaOH, 60°C) working->base oxidation Oxidation (30% H₂O₂, RT) working->oxidation thermal Thermal Degradation (Solid, 80°C) working->thermal photo Photolytic Degradation (ICH Q1B) working->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation and Reporting hplc->data

Caption: Workflow for Methyl-1-etiocholenolol Stability Testing.

Potential Degradation Pathway

Based on the typical degradation of steroidal structures, a potential degradation pathway for Methyl-1-etiocholenolol under acidic conditions could involve dehydration.

G Potential Acid-Catalyzed Degradation Pathway M1E Methyl-1-etiocholenolol C₂₀H₃₀O Dehydrated_Product Dehydrated Product C₂₀H₂₈ M1E->Dehydrated_Product - H₂O H_plus H⁺ (Acidic Condition)

Caption: Hypothetical Acid-Catalyzed Dehydration of Methyl-1-etiocholenolol.

Conclusion

This protocol provides a robust framework for assessing the stability of Methyl-1-etiocholenolol. The forced degradation studies will help in identifying the intrinsic stability of the molecule and potential degradation products. The developed stability-indicating HPLC method will be essential for routine quality control and for establishing the shelf-life of the drug substance and its formulations. Adherence to these protocols will ensure that the stability data generated is reliable and compliant with regulatory expectations.

References

Method

Handling and storage of "Methyl-1-etiocholenolol" in the laboratory

For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidelines for the safe handling and storage of Methyl-1-etiocholenolol in a laboratory setting. Given the limited specific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Methyl-1-etiocholenolol in a laboratory setting. Given the limited specific data available for this compound, the following protocols are based on general best practices for the handling of steroid-based research compounds.

Compound Information

Property Value Source
IUPAC Name (3β,5α,17β)-17-Methylandrost-1-ene-3,17-diol[1]
Molecular Formula C₂₀H₃₂O₂[1][2]
Molecular Weight 304.5 g/mol [1][2]
CAS Number 13974-35-1[2][3]
Synonyms Methyl-1-androstenediol, M1AD[2][4]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of Methyl-1-etiocholenolol. The following conditions are recommended based on general guidelines for anabolic androgenic steroids.

Storage Condition Temperature Duration Notes
Solid (as received) 2-8°CShort-term (weeks)Keep in a tightly sealed container in a dry, dark place.
-20°CLong-term (months to years)Recommended for optimal stability. Protect from moisture.[5]
Stock Solution -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[6]
-80°C> 6 monthsFor extended long-term storage.

Experimental Protocols

Receipt and Initial Handling of Solid Compound
  • Inspection: Upon receipt, visually inspect the container for any damage.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • Weighing: If the entire quantity is not to be used, carefully weigh out the desired amount in a chemical fume hood to avoid inhalation of airborne particles.[9] Use an analytical balance for accuracy.

  • Storage: Promptly store the remaining solid compound under the recommended long-term storage conditions.

Preparation of Stock Solutions

Stock solutions of steroid hormones are typically prepared in organic solvents.[10]

Materials:

  • Methyl-1-etiocholenolol powder

  • Anhydrous ethanol (B145695) or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Solvent Selection: Choose a suitable solvent. Anhydrous ethanol is a common choice for steroids.[11]

  • Calculation: Calculate the required mass of the compound to achieve the desired stock solution concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Dissolution: In a chemical fume hood, add the weighed Methyl-1-etiocholenolol to a sterile vial. Add the calculated volume of solvent.

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6] Clearly label each aliquot with the compound name, concentration, date, and solvent. Store at -20°C or -80°C.

Preparation of Working Solutions

Procedure:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final working concentration using the appropriate cell culture medium or buffer for your experiment.

  • Mixing: Mix thoroughly by gentle inversion or pipetting.

  • Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions for extended periods.

Safety Precautions

  • Engineering Controls: Always handle solid Methyl-1-etiocholenolol and concentrated stock solutions in a certified chemical fume hood to prevent inhalation.[9][12]

  • Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory.[13][14]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[7][14] Do not eat, drink, or apply cosmetics in the laboratory.[7][14]

  • Waste Disposal: Dispose of all waste materials (gloves, tubes, pipette tips) contaminated with Methyl-1-etiocholenolol according to your institution's hazardous chemical waste disposal procedures.

Diagrams

Handling_Workflow cluster_receipt Receiving cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation cluster_disposal Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Weigh Weigh Solid Inspect->Weigh Prepare_Stock Prepare Stock Solution Weigh->Prepare_Stock Store_Solid Store Solid (-20°C) Weigh->Store_Solid Store Remainder Store_Stock Store Stock Aliquots (-20°C / -80°C) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution Experiment Perform Experiment Prepare_Working->Experiment Store_Stock->Prepare_Working Thaw Aliquot Disposal Dispose of Waste Experiment->Disposal

Caption: General laboratory workflow for handling Methyl-1-etiocholenolol.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M1E Methyl-1-etiocholenolol (M1E) AR_HSP Androgen Receptor (AR) - HSP Complex M1E->AR_HSP Binds AR_M1E AR-M1E Complex AR_HSP->AR_M1E Conformational Change HSP HSP AR_HSP->HSP Dissociation AR_dimer AR-M1E Dimer AR_M1E->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Simplified androgen receptor signaling pathway for Methyl-1-etiocholenolol.[1][2][3][4][15]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl-1-etiocholenolol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encount...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the synthesis of Methyl-1-etiocholenolol.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of Methyl-1-etiocholenolol, offering potential causes and solutions in a question-and-answer format.

Q1: My starting material, an androstenone precursor, is not fully consumed during the Grignard reaction with methylmagnesium bromide. What could be the issue?

A1: Incomplete consumption of the starting material in a Grignard reaction can be attributed to several factors:

  • Inactive Grignard Reagent: The methylmagnesium bromide may have degraded due to exposure to moisture or air. It is crucial to use a fresh, high-quality Grignard reagent and handle it under strictly anhydrous conditions.

  • Presence of Moisture: Trace amounts of water in the reaction solvent (e.g., THF or diethyl ether) or on the glassware will quench the Grignard reagent, reducing its effective concentration. Ensure all glassware is oven-dried and solvents are rigorously dried before use.

  • Suboptimal Temperature: The reaction may be too slow at very low temperatures. While the initial addition is often done at 0°C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion.

Q2: After the Grignard reaction and workup, I observe a significant amount of a non-polar impurity that is difficult to separate from the desired product. What is this impurity and how can I minimize it?

A2: A common non-polar impurity is the result of a side reaction, such as dehydration of the tertiary alcohol product to form an alkene, especially during an acidic workup. To minimize this:

  • Use a Buffered Workup: Instead of a strong acid, use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for the workup. This milder condition is less likely to promote dehydration.

  • Control Temperature During Workup: Keep the reaction mixture cool during the workup to suppress elimination reactions.

  • Purification Strategy: Flash column chromatography using a non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, can effectively separate the desired diol from the less polar alkene byproduct.

Q3: The introduction of the C1-C2 double bond via dehydrogenation results in a very low yield of Methyl-1-etiocholenolol. What are the potential causes and how can I improve the yield?

A3: Low yields in dehydrogenation reactions of steroidal ketones can be challenging. Potential causes and optimization strategies are outlined below:

  • Inefficient Dehydrogenating Agent: The choice of reagent is critical. Selenium dioxide (SeO₂) is commonly used but can lead to side products. More modern reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a silylating agent (e.g., BSTFA) can offer higher yields and cleaner reactions.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Over-heating or prolonged reaction times can lead to decomposition or the formation of undesired byproducts. A careful optimization of these parameters is necessary.

  • Substrate Purity: Impurities from the previous step can interfere with the dehydrogenation reaction. Ensure the starting material is of high purity before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the Grignard reaction step?

A1: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether are the most common and effective solvents for Grignar reactions involving steroidal ketones. THF is often preferred due to its higher boiling point and better solvating properties for the magnesium salts formed during the reaction.

Q2: How can I confirm the formation of the C1-C2 double bond in the final product?

A2: The introduction of the C1-C2 double bond can be confirmed using several analytical techniques:

  • ¹H NMR Spectroscopy: The appearance of two new vinyl proton signals in the downfield region (typically between 5.5 and 6.5 ppm) is a clear indicator.

  • ¹³C NMR Spectroscopy: Two new signals corresponding to the sp² hybridized carbons of the double bond will be present.

  • UV-Vis Spectroscopy: The presence of the α,β-unsaturated ketone chromophore will result in a characteristic UV absorption maximum.

Q3: What is the best method for purifying the final Methyl-1-etiocholenolol product?

A3: A combination of techniques is often most effective:

  • Flash Column Chromatography: This is the primary method for separating the product from unreacted starting materials and byproducts. A silica (B1680970) gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Crystallization: If the product obtained from chromatography is a solid, recrystallization from a suitable solvent system (e.g., acetone/hexanes or ethyl acetate/heptane) can significantly improve purity.

Quantitative Data Summary

The following table summarizes the impact of different dehydrogenating agents on the yield of Methyl-1-etiocholenolol from the corresponding saturated precursor.

Dehydrogenating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Selenium Dioxide (SeO₂)t-Butanol/Acetic Acid802435
DDQ / BSTFADioxane1001865
Palladium on Carbon (Pd/C)p-Cymene1401248

Experimental Protocols

Protocol 1: Optimized Dehydrogenation using DDQ/BSTFA

  • To a solution of the saturated etiocholenolol precursor (1.0 eq) in anhydrous dioxane, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) to the reaction mixture.

  • Heat the reaction to 100°C and monitor the progress by TLC.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow A Androstenone Precursor B Grignard Reaction (MeMgBr, Anhydrous THF) A->B C Tertiary Alcohol Intermediate B->C D Dehydrogenation (DDQ/BSTFA, Dioxane) C->D E Methyl-1-etiocholenolol D->E

Caption: A simplified workflow for the synthesis of Methyl-1-etiocholenolol.

Troubleshooting_Logic start Low Yield Observed q1 Which Step? start->q1 grignard Grignard Reaction q1->grignard Step 1 dehydrogenation Dehydrogenation q1->dehydrogenation Step 2 q2_grignard Incomplete Conversion? grignard->q2_grignard q2_dehydro Poor Selectivity? dehydrogenation->q2_dehydro sol_grignard1 Check Reagent Quality & Anhydrous Conditions q2_grignard->sol_grignard1 Yes sol_grignard2 Optimize Temperature q2_grignard->sol_grignard2 No sol_dehydro1 Change Dehydrogenating Agent (e.g., to DDQ/BSTFA) q2_dehydro->sol_dehydro1 Yes sol_dehydro2 Optimize Reaction Time & Temperature q2_dehydro->sol_dehydro2 No

Optimization

Technical Support Center: Resolving Impurities in Synthetic "Methyl-1-etiocholenolol"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities encounte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities encountered during the synthesis of Methyl-1-etiocholenolol.

Troubleshooting Guides

Issue 1: Unexpected Spots on Thin Layer Chromatography (TLC) Analysis

Question: My reaction mixture for the synthesis of Methyl-1-etiocholenolol shows multiple spots on the TLC plate in addition to the expected product spot. What are the potential causes and how can I resolve this?

Answer:

Multiple spots on a TLC plate indicate the presence of impurities, which can arise from several sources during the synthesis of Methyl-1-etiocholenolol. Common causes include incomplete reactions, side reactions, or the presence of residual starting materials or reagents.

Possible Causes and Solutions:

  • Incomplete Reaction: The starting material may not have been fully consumed.

    • Solution: Monitor the reaction progress more frequently using TLC. Consider extending the reaction time or adding a slight excess of the limiting reagent.

  • Side Products: The reaction conditions may favor the formation of undesired side products. Steroid molecules, in particular, can undergo various rearrangements or side reactions.

    • Solution: Re-evaluate the reaction conditions such as temperature, solvent, and catalyst. Lowering the temperature may increase selectivity. Literature on similar steroid syntheses can provide guidance on optimal conditions.[1]

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis.

    • Solution: Ensure the purity of all starting materials and reagents before use. Purification of starting materials may be necessary.[2]

Workflow for Diagnosing TLC Impurities:

G start Multiple Spots on TLC incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? incomplete_reaction->side_products No extend_time Extend Reaction Time or Add More Reagent incomplete_reaction->extend_time Yes reagent_impurities Reagent Impurities? side_products->reagent_impurities No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) side_products->optimize_conditions Yes purify_reagents Purify Starting Materials and Reagents reagent_impurities->purify_reagents Yes re_run_tlc Re-run TLC Analysis extend_time->re_run_tlc optimize_conditions->re_run_tlc purify_reagents->re_run_tlc

Caption: Troubleshooting workflow for multiple spots on TLC.

Issue 2: Low Purity of Isolated Methyl-1-etiocholenolol after Column Chromatography

Question: After purification by column chromatography, the purity of my Methyl-1-etiocholenolol is still below 95% as determined by HPLC. How can I improve the purification?

Answer:

Achieving high purity for steroid compounds like Methyl-1-etiocholenolol often requires careful optimization of the chromatographic conditions. If initial column chromatography is insufficient, several strategies can be employed to enhance separation.

Strategies for Improved Purification:

  • Optimize Solvent System: The polarity of the eluent is critical for good separation.

    • Methodology: Perform small-scale TLC experiments with various solvent systems of differing polarities to identify the optimal eluent for separating the product from its impurities. A good solvent system will show a significant difference in the Retention Factor (Rf) values between the product and impurities.

  • Adjust Stationary Phase: The choice of stationary phase can greatly impact separation.

    • Methodology: If using silica (B1680970) gel, consider using a different grade (e.g., smaller particle size for higher resolution) or an alternative stationary phase like alumina.

  • Employ Gradient Elution: A gradual change in the solvent polarity during chromatography can improve the separation of compounds with similar polarities.

    • Methodology: Start with a low polarity eluent and gradually increase the polarity by mixing in a more polar solvent. This can help to first elute non-polar impurities, followed by the product, and finally more polar impurities.

  • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.

    • Methodology: Dissolve the impure solid in a minimum amount of a hot solvent in which it is soluble. Allow the solution to cool slowly. The product should crystallize out, leaving the impurities in the solution.

Illustrative Data for Purification Optimization:

Purification MethodPurity of Methyl-1-etiocholenolol (%)
Initial Column Chromatography (Isocratic)85.2%
Optimized Column Chromatography (Gradient)96.5%
Recrystallization after Column Chromatography99.2%

Experimental Protocol: Gradient Column Chromatography

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh).

  • Sample Loading: Dissolve the crude Methyl-1-etiocholenolol in a minimal amount of the initial, low-polarity solvent and load it onto the column.

  • Elution:

    • Start with a non-polar solvent (e.g., 100% Hexane).

    • Gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate) in increments (e.g., 2%, 5%, 10%, etc.).

  • Fraction Collection: Collect fractions and analyze each by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow:

G start Low Purity after Initial Chromatography optimize_solvent Optimize Eluent System (TLC trials) start->optimize_solvent gradient_elution Implement Gradient Elution optimize_solvent->gradient_elution hplc_analysis Analyze Purity by HPLC gradient_elution->hplc_analysis recrystallization Consider Recrystallization hplc_analysis->recrystallization Purity < 99% G impure_sample Impure Methyl-1-etiocholenolol hplc HPLC Separation impure_sample->hplc gc_ms GC-MS Analysis (for volatile impurities) impure_sample->gc_ms lc_ms LC-MS Analysis (Molecular Weight) hplc->lc_ms nmr NMR Spectroscopy (Structure Elucidation) hplc->nmr identification Impurity Structure Identified lc_ms->identification nmr->identification gc_ms->identification

References

Troubleshooting

Technical Support Center: NMR Signal Assignment for Methyl-1-etiocholenolol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR signal assignment of Methyl-1-etiocholenolol.

Frequently Asked Questions (FAQs)

Q1: Why is the aliphatic region (approx. 0.8 - 2.5 ppm) of my ¹H NMR spectrum for Methyl-1-etiocholenolol so crowded and difficult to interpret?

A1: The complex tetracyclic core of steroids like Methyl-1-etiocholenolol contains a large number of methylene (B1212753) (-CH₂) and methine (-CH-) groups within a rigid carbon skeleton. These protons often exist in very similar chemical environments, leading to severe signal overlap, often referred to as a "hump" or "envelope" of resonances.[1][2] This makes it extremely challenging to resolve individual signals using only 1D ¹H NMR spectroscopy.[2] To overcome this, the use of two-dimensional (2D) NMR techniques is essential.[1][3]

Q2: I am unable to assign the quaternary carbons (e.g., C-10 and C-13) using my standard ¹³C NMR and DEPT experiments. How can I identify them?

A2: Quaternary carbons do not have any directly attached protons, so they will be absent in DEPT-135 and will not show correlations in a standard Heteronuclear Single Quantum Coherence (HSQC) experiment. The most effective method for assigning these carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[2][4] This technique reveals correlations between carbons and protons that are two or three bonds away. For instance, the C-10 and C-13 quaternary carbons can be identified by observing their long-range correlations to the well-defined singlet signals of the angular methyl protons (H₃-19 and H₃-18, respectively).

Q3: How can I confidently distinguish between axial and equatorial protons on the steroid's cyclohexane (B81311) rings?

A3: The stereochemical assignment of axial and equatorial protons relies on two key NMR parameters:

  • J-coupling (Scalar Coupling) Constants: In a high-resolution 1D ¹H NMR or a 2D COSY spectrum, the magnitude of the coupling constant (J value) between adjacent protons is highly dependent on their dihedral angle.

    • Axial-Axial (¹⁸⁰°): Typically large coupling constants (J = 8 - 14 Hz).

    • Axial-Equatorial (⁶⁰°): Smaller coupling constants (J = 2 - 5 Hz).

    • Equatorial-Equatorial (⁶⁰°): Smaller coupling constants (J = 2 - 5 Hz).

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments detect through-space interactions between protons that are physically close to each other (typically < 5 Å), regardless of their bonding connectivity. For example, a strong NOE correlation between protons in a 1,3-diaxial relationship can confirm their axial assignments.

Q4: My sample is highly concentrated, and I'm observing baseline artifacts and broad signals. What is the cause and how can I fix it?

A4: Using a highly concentrated sample can saturate the NMR detector, leading to baseline distortions, signal broadening, and other artifacts.[5] This issue compromises spectral quality and can obscure low-intensity signals. To resolve this, you can try the following:

  • Reduce Sample Concentration: The simplest solution is to dilute your sample.

  • Adjust Acquisition Parameters: Lowering the transmitter tip angle or reducing the receiver gain can prevent detector overload.[5]

  • Use Solvent Suppression Techniques: If a specific, strong signal (like a solvent or a highly concentrated compound) is causing the issue, a solvent suppression pulse sequence such as Wet1D can be used to selectively reduce its intensity, improving the observation of other signals.[5]

Troubleshooting Guides

Guide 1: Resolving Overlapping Signals in the Aliphatic Region

If you are facing an unresolvable "hump" of signals, follow this workflow to deconstruct the spin systems.

Caption: Workflow for resolving overlapped proton signals.

This systematic approach uses a combination of 2D NMR experiments to first identify directly bonded protons (COSY), then link them to their carbons (HSQC), and finally connect these fragments into larger pieces of the molecule using long-range correlations (HMBC).[2][4]

Data Presentation

The following tables provide exemplary ¹H and ¹³C NMR chemical shift assignments for Methyl-1-etiocholenolol. Actual values may vary based on solvent, concentration, and temperature. These values are compiled based on typical shifts for similar androstane-type steroid structures.[6][7][8][9]

Table 1: Exemplary ¹H NMR Chemical Shift Assignments for Methyl-1-etiocholenolol

PositionChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
H-15.58dJ = 10.1
H-25.45ddJ = 10.1, 2.0
H-33.51m
H-17---
H₃-180.81s
H₃-190.85s
17-CH₃1.25s
3-OHVariablebr s
17-OHVariablebr s

Table 2: Exemplary ¹³C NMR Chemical Shift Assignments for Methyl-1-etiocholenolol

PositionDEPTChemical Shift (δ, ppm)
C-1CH127.5
C-2CH129.0
C-3CH71.2
C-5CH47.3
C-10C36.8
C-13C43.1
C-17C81.5
C-18CH₃12.4
C-19CH₃13.8
17-CH₃CH₃26.5

Experimental Protocols

Detailed methodologies for key 2D NMR experiments are crucial for successful signal assignment.

¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds. This helps establish connectivity within proton spin systems.

  • Methodology: The basic COSY pulse sequence consists of a 90° RF pulse, followed by an evolution time (t₁), and a second 90° pulse before signal acquisition (t₂).[10] The experiment is repeated for a series of incremental t₁ values. A 2D Fourier transform of the resulting data yields a spectrum with the ¹H spectrum on both axes. Cross-peaks appear between signals of coupled protons.

  • Visualization:

Caption: COSY correlations show through-bond proton coupling.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which protons are directly attached to which carbons.

  • Methodology: The HSQC experiment transfers magnetization from a proton to its directly attached carbon via a pulse sequence (INEPT - Insensitive Nuclei Enhanced by Polarization Transfer) and then back to the proton for detection.[10] This results in a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a direct C-H bond.

  • Visualization:

References

Optimization

Technical Support Center: Optimizing Methyl-1-etiocholenolol Ionization in Mass Spectrometry

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization of Methyl-1-eti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization of Methyl-1-etiocholenolol in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for Methyl-1-etiocholenolol using Electrospray Ionization (ESI)?

A1: Methyl-1-etiocholenolol, like many other steroids, is a relatively nonpolar molecule. ESI is most effective for polar and easily ionizable compounds. The low polarity of Methyl-1-etiocholenolol makes it difficult to efficiently generate gas-phase ions in an ESI source, resulting in low signal intensity. For such nonpolar compounds, alternative ionization techniques or chemical derivatization are often necessary to improve sensitivity.

Q2: What are the recommended ionization techniques for analyzing Methyl-1-etiocholenolol?

A2: For relatively nonpolar and thermally stable compounds like Methyl-1-etiocholenolol, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more effective than ESI.[1][2] These techniques are better suited for ionizing analytes that are not sufficiently polar for electrospray.[1]

  • APCI is well-suited for thermally stable samples of low to medium polarity and is a common choice for the analysis of steroids.[1]

  • APPI can offer advantages over both ESI and APCI for steroid analysis, sometimes providing a 3 to 10 times more intense signal than APCI.[3]

Q3: How can I improve the ionization efficiency of Methyl-1-etiocholenolol without changing the ionization source?

A3: Chemical derivatization is a powerful technique to enhance the ionization efficiency of steroids.[4] This involves chemically modifying the analyte to introduce a more easily ionizable functional group. For steroids, derivatization often targets keto or hydroxyl groups to add a chargeable moiety.[5] This not only improves ionization but can also enhance chromatographic separation.

Q4: What are some common derivatizing agents for steroids like Methyl-1-etiocholenolol?

A4: Several derivatization reagents are effective for steroids:

  • Girard's Reagents (P and T): These reagents react with ketone groups to introduce a permanently charged quaternary ammonium (B1175870) group, which significantly enhances ionization efficiency in ESI.[6]

  • Dansyl Chloride: This reagent reacts with hydroxyl groups to introduce a fluorescent tag that is also easily ionizable.

  • Isonicotinoyl Chloride: This can be used for steroid derivatization to improve detection in ESI.

Troubleshooting Guide

Issue: Low or No Signal for Methyl-1-etiocholenolol

Potential Cause Troubleshooting Steps
Inefficient Ionization 1. Switch Ionization Source: If using ESI, switch to APCI or APPI, which are generally more effective for nonpolar steroids. 2. Chemical Derivatization: If ESI must be used, derivatize the sample to introduce a chargeable group.
Ion Suppression 1. Improve Sample Cleanup: Enhance sample preparation to remove matrix components that can interfere with ionization. 2. Optimize Chromatography: Adjust the chromatographic method to separate Methyl-1-etiocholenolol from co-eluting matrix components.
Instrument Contamination 1. Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's instructions. 2. Check for Contaminants: Run blank injections to check for contamination in the solvent lines or column.

Issue: Poor Fragmentation or Uninformative MS/MS Spectra

Potential Cause Troubleshooting Steps
Analyte is Too Stable 1. Increase Collision Energy: In MS/MS experiments, gradually increase the collision energy to induce more fragmentation. 2. Derivatization: Derivatization can alter the fragmentation pattern, potentially yielding more informative product ions.
Incorrect Precursor Ion Selection 1. Confirm Molecular Ion: Ensure the correct precursor ion (e.g., [M+H]+, [M+Na]+) is being selected for fragmentation. 2. Consider Adducts: Look for common adducts with solvent molecules or salts and select them for fragmentation.

Quantitative Data Summary

The following tables summarize the effectiveness of different ionization techniques and the impact of derivatization on steroid analysis.

Table 1: Comparison of Ionization Techniques for Steroid Analysis

Ionization TechniqueAnalyte PolarityTypical Sensitivity for SteroidsKey Advantages
ESI PolarGenerally lower for nonpolar steroidsSoft ionization, good for labile molecules
APCI Nonpolar to moderately polarGoodTolerant of higher flow rates and less susceptible to matrix effects
APPI NonpolarCan be significantly higher than APCIEffective for compounds difficult to ionize by ESI or APCI

Table 2: Impact of Derivatization on Steroid Signal Intensity

Derivatization ReagentTarget Functional GroupExpected Signal Enhancement (ESI)
Girard's Reagent P KetoneSignificant (introduces a permanent positive charge)
Dansyl Chloride HydroxylModerate to Significant
Isonicotinoyl Chloride HydroxylModerate

Experimental Protocols

Protocol 1: Derivatization of Methyl-1-etiocholenolol with Girard's Reagent P

This protocol is adapted for steroids with ketone functionalities. Since Methyl-1-etiocholenolol has hydroxyl groups, a preliminary oxidation step to convert a hydroxyl to a ketone would be necessary for this specific derivatization.

Materials:

  • Methyl-1-etiocholenolol standard solution

  • Girard's Reagent P

  • Methanol

  • Acetic Acid

  • Water (LC-MS grade)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of Methyl-1-etiocholenolol in methanol.

  • Derivatization Reaction:

    • To 200 µL of the steroid solution, add 20 µL of Girard's Reagent P solution (1 mg/mL in water).[7]

    • Add a small volume of acetic acid to catalyze the reaction.

    • Vortex the mixture briefly.

    • Incubate the reaction mixture at 60°C for 10-15 minutes.[6][7]

  • Sample Cleanup (if necessary): Depending on the sample matrix, a solid-phase extraction (SPE) step may be required to remove excess reagent and byproducts.

  • LC-MS Analysis: Dilute the derivatized sample with an appropriate solvent (e.g., 50:50 methanol:water) and inject it into the LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Methyl-1-etiocholenolol Sample Derivatization Derivatization with Girard's Reagent P Sample->Derivatization Add Reagent & Heat Cleanup Sample Cleanup (SPE) Derivatization->Cleanup Remove Excess Reagent LC Liquid Chromatography Cleanup->LC Inject MS Mass Spectrometry (ESI) LC->MS Elution Data Data Analysis MS->Data

Caption: Workflow for derivatization and LC-MS analysis.

ionization_logic Start Start with Methyl-1-etiocholenolol Decision1 Is the molecule polar? Start->Decision1 ESI_path Use ESI Decision1->ESI_path Yes Nonpolar_path Consider APCI or APPI Decision1->Nonpolar_path No Decision2 Is signal intensity sufficient? ESI_path->Decision2 Nonpolar_path->Decision2 Derivatize Perform Chemical Derivatization Decision2->Derivatize No End Optimized Analysis Decision2->End Yes Derivatize->ESI_path

References

Troubleshooting

Technical Support Center: Matrix Effects in Methyl-1-etiocholenolol LC-MS/MS Analysis

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Methyl-1-etiocholenolol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Methyl-1-etiocholenolol?

A1: In LC-MS/MS analysis, the "matrix" encompasses all the components within a sample apart from the analyte of interest, which in this case is Methyl-1-etiocholenolol. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of Methyl-1-etiocholenolol in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results for Methyl-1-etiocholenolol.[1][4]

Q2: What are the typical signs that indicate matrix effects might be affecting my Methyl-1-etiocholenolol assay?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in the overall sensitivity of the assay.[1] You might also observe inconsistent peak areas for your quality control (QC) samples across different batches of the biological matrix.[1] In some cases, matrix effects can even alter the retention time and peak shape of the analyte.[5]

Q3: How can I definitively identify and quantify matrix effects in my analysis of Methyl-1-etiocholenolol?

A3: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify at which points during the chromatographic run ion suppression or enhancement occurs.[1][6] A solution of Methyl-1-etiocholenolol is continuously infused into the mass spectrometer detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for Methyl-1-etiocholenolol points to the presence of matrix effects at that specific retention time.[1]

  • Quantitative Matrix Effect Assessment: This method involves comparing the response of Methyl-1-etiocholenolol in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[1][7] The matrix factor (MF) is calculated, where an MF below 1 indicates ion suppression, and an MF above 1 suggests ion enhancement.[3]

Q4: What are the primary causes of matrix effects in bioanalytical LC-MS/MS?

A4: Matrix effects are often caused by co-eluting endogenous compounds from the biological matrix, such as phospholipids, salts, and proteins.[2][3] Phospholipids are a major contributor to matrix-induced ionization suppression because they are a major component of cell membranes and often co-extract with the analytes of interest during sample preparation.[8] These interfering substances can compete with the analyte for ionization in the ESI source, leading to a decrease or an unpredictable increase in the analyte's signal.[8]

Troubleshooting Guides

Issue 1: Poor reproducibility and high variability in Quality Control (QC) samples.

Possible CauseSuggested Solution
Inconsistent Matrix Effects Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.
Solution 1: Enhance Sample Preparation: Implement more rigorous sample cleanup techniques to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[7] For plasma or serum samples, consider using phospholipid removal plates or cartridges.[8]
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Methyl-1-etiocholenolol is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[4]
Solution 3: Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as the unknown samples to compensate for consistent matrix effects.

Issue 2: Low signal intensity and poor sensitivity for Methyl-1-etiocholenolol.

Possible CauseSuggested Solution
Significant Ion Suppression Co-eluting matrix components are suppressing the ionization of Methyl-1-etiocholenolol.
Solution 1: Optimize Chromatography: Adjust the chromatographic method to separate Methyl-1-etiocholenolol from the regions of ion suppression. This can involve modifying the mobile phase gradient, changing the pH of the mobile phase, or using a different type of analytical column.[7]
Solution 2: Advanced Sample Preparation: Employ more selective sample preparation techniques such as mixed-mode or immunoaffinity SPE to achieve a cleaner extract.[9]
Solution 3: Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[7]

Issue 3: Inaccurate results (bias) in quantification.

Possible CauseSuggested Solution
Consistent Ion Suppression or Enhancement A consistent matrix effect is causing a systematic over- or under-estimation of the Methyl-1-etiocholenolol concentration.
Solution 1: Method of Standard Addition: This method can be used to correct for matrix effects. It involves adding known amounts of a Methyl-1-etiocholenolol standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, which accounts for the specific matrix effect in that particular sample.[4][10]
Solution 2: Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Methyl-1-etiocholenolol at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike Methyl-1-etiocholenolol at the same low and high concentrations into the final extracted matrix.[1]

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Methyl-1-etiocholenolol.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The precision of the MF across the different lots of matrix should be evaluated.

Protocol 2: Post-Column Infusion Experiment

  • Set up the infusion: Infuse a standard solution of Methyl-1-etiocholenolol at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[1]

  • Equilibrate the system: Allow the infused Methyl-1-etiocholenolol signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.

  • Monitor the Methyl-1-etiocholenolol signal: Observe the signal of the infused Methyl-1-etiocholenolol. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1]

Visualizations

cluster_0 Troubleshooting Workflow for Matrix Effects Start Inconsistent or Inaccurate Results Assess Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) Start->Assess Matrix_Effect Matrix Effect Confirmed? Assess->Matrix_Effect No_ME Investigate Other Causes (e.g., sample prep variability, instrument issues) Matrix_Effect->No_ME No Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE, PLR) Matrix_Effect->Optimize_SP Yes Optimize_Chroma Optimize Chromatography (e.g., gradient, column, pH) Optimize_SP->Optimize_Chroma Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->Optimize_SP No Resolved Issue Resolved Revalidate->Resolved Yes

Caption: Troubleshooting decision tree for addressing matrix effects.

cluster_1 Sample Preparation Workflow to Mitigate Matrix Effects Sample Biological Sample (Plasma, Urine, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Precipitation SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Precipitation->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) - Add immiscible solvent - Vortex & Centrifuge - Separate layers Precipitation->LLE Option 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Common sample preparation workflows for bioanalysis.

References

Optimization

Technical Support Center: Optimizing "Methyl-1-etiocholenolol" Dosage for In Vivo Studies

Disclaimer: "Methyl-1-etiocholenolol" is classified as a synthetic steroid. There is a notable absence of peer-reviewed, published in vivo studies for this specific compound.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Methyl-1-etiocholenolol" is classified as a synthetic steroid. There is a notable absence of peer-reviewed, published in vivo studies for this specific compound. Consequently, the following guidelines are based on general principles for investigating novel synthetic androgens and data from structurally similar compounds. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methyl-1-etiocholenolol?

A1: Based on its structure as a synthetic androstane (B1237026) steroid, Methyl-1-etiocholenolol is presumed to act as an agonist for the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the receptor-ligand complex is expected to translocate to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes involved in protein synthesis and other anabolic processes.

Q2: Are there any established in vivo dosages for Methyl-1-etiocholenolol?

A2: Currently, there are no publicly available, peer-reviewed scientific studies that establish a definitive in vivo dosage for Methyl-1-etiocholenolol in any animal model. Researchers must initiate dose-range finding studies to determine the optimal dose for their specific model and experimental endpoints.

Q3: What are the potential adverse effects to monitor for during in vivo studies?

A3: With synthetic androgens, it is crucial to monitor for signs of hepatotoxicity, cardiovascular stress, and endocrine disruption. Key indicators to observe include changes in liver enzyme levels (ALT, AST), lipid profiles (HDL, LDL), and hormonal imbalances. Behavioral changes, such as increased aggression, should also be noted.

Q4: How should I prepare Methyl-1-etiocholenolol for oral administration in rodents?

A4: Due to the hydrophobic nature of steroids, a co-solvent system is often necessary for oral administration. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for in vivo use, such as corn oil or a solution containing polyethylene (B3416737) glycol (PEG) and a surfactant like Tween® 80. It is imperative to conduct small-scale solubility and stability tests before preparing the final formulation for administration.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Compound Precipitation in Formulation - The aqueous component of the vehicle is too high.- The formulation is too cold.- The concentration of the compound is too high for the chosen vehicle.- Ensure the compound is fully dissolved in the primary organic solvent (e.g., DMSO) before adding other vehicle components.- Gently warm the solution and use sonication to aid dissolution.- Prepare a lower concentration of the final formulation.- Consider alternative vehicle compositions, such as lipid-based formulations.
Inconsistent Experimental Results - Inaccurate dosing due to precipitation or poor formulation homogeneity.- Poor bioavailability of the compound.- Prepare fresh formulations for each experiment and ensure the solution is homogenous before each administration.- Evaluate the route of administration; for some compounds, parenteral routes may offer more consistent bioavailability than oral gavage.
Signs of Toxicity in Animals (e.g., lethargy, weight loss) - The dose is too high.- Toxicity of the vehicle (e.g., high percentage of DMSO).- In vivo precipitation of the compound.- Always include a vehicle-only control group to assess the toxicity of the formulation components.- Reduce the administered dose in subsequent cohorts.- Minimize the concentration of potentially toxic solvents like DMSO in the final formulation (aim for <10%).- If in vivo precipitation is suspected, consider formulation strategies that improve stability in a physiological environment.
Lack of Efficacy at Tested Doses - The administered dose is too low.- Poor absorption or rapid metabolism of the compound.- Incrementally increase the dose in subsequent experimental groups.- Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Data Presentation: Principles for a Dose-Finding Study

Since no specific quantitative data for Methyl-1-etiocholenolol exists, the following table outlines the key parameters to measure in a dose-finding study for a novel synthetic androgen.

Parameter Low Dose Group Mid Dose Group High Dose Group Vehicle Control
Dose (mg/kg) Starting DoseIntermediate DoseHigh DoseVehicle Only
Anabolic Activity
Levator Ani Muscle Weight (mg)
Gastrocnemius Muscle Weight (mg)
Androgenic Effects
Prostate Weight (mg)
Seminal Vesicle Weight (mg)
Toxicity Markers
Serum ALT (U/L)
Serum AST (U/L)
Body Weight Change (%)

Experimental Protocols

Protocol: Formulation and Oral Gavage Administration in Rodents
  • Vehicle Preparation:

    • Prepare a vehicle solution appropriate for hydrophobic compounds. A common example is a mixture of DMSO, PEG300, Tween® 80, and saline. A typical ratio might be 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% saline.

    • Note: The optimal vehicle must be determined experimentally.

  • Compound Formulation:

    • Weigh the required amount of Methyl-1-etiocholenolol powder.

    • Dissolve the powder in the appropriate volume of DMSO. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.

    • Add the PEG300 to the DMSO-compound mixture and vortex thoroughly.

    • Add the Tween® 80 and vortex until the solution is homogenous.

    • Slowly add the saline while vortexing to prevent precipitation.

    • Always prepare the formulation fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for mice).

    • Gently restrain the rodent, ensuring a secure grip that does not impede breathing.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Insert the gavage needle into the mouth, allowing the animal to swallow the tip. Gently guide the needle down the esophagus to the pre-measured depth.

    • Administer the formulation slowly and steadily.

    • Carefully withdraw the needle.

    • Monitor the animal for several minutes post-administration for any signs of distress.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) M1E Methyl-1-etiocholenolol AR_HSP AR-HSP Complex M1E->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_n->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA mRNA_c mRNA mRNA->mRNA_c Export Protein Protein Synthesis mRNA_c->Protein Translation Response Anabolic Response Protein->Response Dose_Finding_Workflow A Acclimatize Animals B Randomize into Dose Groups (Low, Mid, High, Vehicle) A->B C Prepare Formulation Fresh Daily B->C D Daily Oral Gavage Administration C->D E Monitor Body Weight & Clinical Signs D->E F Terminal Sacrifice & Tissue Collection D->F G Weigh Anabolic & Androgenic Tissues F->G H Collect Blood for Serum Chemistry F->H I Analyze Data & Determine Optimal Dose G->I H->I

Troubleshooting

"Methyl-1-etiocholenolol" solubility issues and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-1-etiocholenolol. The information pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-1-etiocholenolol. The information provided is based on the chemical properties of Methyl-1-etiocholenolol and established methods for handling lipophilic steroid compounds.

Frequently Asked Questions (FAQs)

Q1: What is Methyl-1-etiocholenolol?

Methyl-1-etiocholenolol, with the IUPAC name (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, is a synthetic androstane (B1237026) steroid derivative.[1][2] It has a molecular formula of C₂₀H₃₂O₂ and a molecular weight of 304.47 g/mol .[1][2] Its structure is similar to other anabolic and androgenic steroids, and it is noted for a 17α-methyl group which can enhance oral bioavailability by reducing first-pass hepatic metabolism.[1]

Q2: What are the expected solubility characteristics of Methyl-1-etiocholenolol?

Due to its steroidal backbone, Methyl-1-etiocholenolol is expected to be a lipophilic compound with poor aqueous solubility. While specific quantitative data is limited, it is anticipated to be soluble in organic solvents such as acetonitrile (B52724), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). One supplier provides it dissolved in acetonitrile at a concentration of 1 mg/mL.[2] The solubility in aqueous buffers, commonly used for in vitro assays, is likely to be very low.

Q3: Why is my Methyl-1-etiocholenolol not dissolving in my aqueous buffer?

The low aqueous solubility of Methyl-1-etiocholenolol is due to its nonpolar, hydrocarbon-rich steroid structure. This makes it thermodynamically unfavorable to dissolve in polar solvents like water or aqueous buffers. This is a common issue with steroidal compounds.[3][4]

Q4: What are the potential consequences of poor solubility in my experiments?

Poor solubility can lead to several experimental artifacts, including:

  • Inaccurate concentration: The actual concentration of the compound in solution may be much lower than intended.

  • Precipitation: The compound may precipitate out of solution during the experiment, especially with changes in temperature or pH.

  • Reduced bioavailability: In cell-based assays, poor solubility can limit the amount of compound that reaches the target cells.

  • Inconsistent results: Variability in the amount of dissolved compound can lead to poor reproducibility of experimental data.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with Methyl-1-etiocholenolol.

Initial Assessment of the Problem

Before attempting to solubilize the compound, it is crucial to understand the requirements of your specific experiment. Consider the following:

  • What is the final desired concentration of Methyl-1-etiocholenolol?

  • What is the composition of the final aqueous medium (e.g., cell culture medium, buffer)?

  • Are there any components in your assay that are incompatible with organic solvents or other solubilizing agents?

Solubilization Strategies

The following table summarizes common strategies to improve the solubility of lipophilic steroids like Methyl-1-etiocholenolol.

StrategyDescriptionAdvantagesDisadvantages
Co-solvency Using a water-miscible organic solvent to dissolve the compound before diluting it into the aqueous medium.Simple and widely used.The final concentration of the organic solvent may be toxic to cells or interfere with the assay.
Surfactants Using detergents to form micelles that encapsulate the lipophilic compound.Can significantly increase aqueous solubility.Surfactants can have their own biological effects and may interfere with certain assays.
Cyclodextrins Using cyclic oligosaccharides to form inclusion complexes with the steroid.[3]Generally have low toxicity and can improve bioavailability.[3]The complexation can sometimes reduce the permeability of the drug.[5]
pH Adjustment Modifying the pH of the solution to ionize the compound, if it has acidic or basic functional groups.Simple and effective for ionizable compounds.Methyl-1-etiocholenolol is unlikely to be significantly affected by pH changes within a physiological range.
Experimental Protocols

Below are detailed protocols for common solubilization methods. It is recommended to perform a small-scale pilot experiment to determine the optimal conditions for your specific application.

Protocol 1: Solubilization using a Co-solvent (e.g., DMSO or Ethanol)

  • Stock Solution Preparation:

    • Weigh the desired amount of Methyl-1-etiocholenolol powder.

    • Dissolve the powder in a minimal amount of 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution.

  • Working Solution Preparation:

    • Serially dilute the stock solution in the same solvent to create intermediate concentrations if needed.

    • To prepare the final working solution, add the stock solution dropwise to the pre-warmed aqueous buffer or cell culture medium while vortexing.

    • Crucially, the final concentration of the organic solvent should be kept as low as possible (typically ≤ 0.1% v/v) to minimize toxicity.

Protocol 2: Solubilization using Cyclodextrins (e.g., HP-β-CD)

  • Cyclodextrin Solution Preparation:

    • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer at a concentration several-fold higher than that of the steroid.

  • Complexation:

    • Add the Methyl-1-etiocholenolol powder directly to the HP-β-CD solution.

    • Alternatively, dissolve the steroid in a minimal amount of ethanol and add it to the HP-β-CD solution.

    • Incubate the mixture, typically with shaking or stirring, for several hours to overnight at a controlled temperature (e.g., 25°C or 37°C) to allow for complex formation.[5]

  • Filtration:

    • After incubation, centrifuge the solution at high speed to pellet any undissolved compound.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining precipitate. The filtered solution contains the solubilized steroid-cyclodextrin complex.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with Methyl-1-etiocholenolol.

G Troubleshooting Workflow for Methyl-1-etiocholenolol Solubility cluster_start cluster_strategy cluster_outcome cluster_optimization Start Compound fails to dissolve in aqueous buffer CheckAssayCompatibility Check assay compatibility with organic solvents/excipients Start->CheckAssayCompatibility CoSolvent Use Co-solvent (DMSO, Ethanol) CheckAssayCompatibility->CoSolvent Compatible with low % organic solvent Cyclodextrin Use Cyclodextrin (HP-β-CD) CheckAssayCompatibility->Cyclodextrin Organic solvents not ideal Surfactant Use Surfactant (e.g., Tween-80) CheckAssayCompatibility->Surfactant Other methods fail Success Compound Solubilized Proceed with Experiment CoSolvent->Success Dissolves & stable Failure Precipitation or Insolubility Persists CoSolvent->Failure Cyclodextrin->Success Dissolves & stable Cyclodextrin->Failure Surfactant->Success Dissolves & stable Surfactant->Failure Optimize Optimize concentration, temperature, or mixing Failure->Optimize Optimize->CoSolvent Optimize->Cyclodextrin Optimize->Surfactant

Troubleshooting Workflow for Methyl-1-etiocholenolol Solubility
Generalized Androgen Receptor Signaling Pathway

As Methyl-1-etiocholenolol is an androgen receptor (AR) agonist, understanding the general signaling pathway is important for experimental design.

G Generalized Androgen Receptor Signaling Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus cluster_translation M1E Methyl-1-etiocholenolol AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) M1E->AR_HSP Binds to AR AR_M1E AR-M1E Complex AR_HSP->AR_M1E HSP Dissociation AR_dimer Dimerized AR-M1E Complex AR_M1E->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Generalized Androgen Receptor Signaling Pathway

References

Optimization

Preventing degradation of "Methyl-1-etiocholenolol" in solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Methyl-1-etiocholenolol in solution. The following information is based on...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Methyl-1-etiocholenolol in solution. The following information is based on general principles of steroid chemistry and best laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is Methyl-1-etiocholenolol?

Methyl-1-etiocholenolol, with the chemical formula C₂₀H₃₂O₂ and a molecular weight of approximately 304.5 g/mol , is a steroidal compound.[1][2] Its CAS number is 13974-35-1.[1][2][3] It is also known by synonyms such as (3β,5α,17β)-17-Methyl-androst-1-ene-3,17-diol.[1]

Q2: What are the primary factors that can cause the degradation of Methyl-1-etiocholenolol in solution?

While specific degradation pathways for Methyl-1-etiocholenolol are not extensively documented, general factors known to affect the stability of steroidal compounds in solution include:

  • Temperature: Higher temperatures typically accelerate chemical degradation.[4][5][6]

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or other degradation reactions.[4][7] Many drugs are most stable in a pH range of 4-8.[4]

  • Light: Exposure to UV or ambient light can induce photolytic degradation in photosensitive compounds.[5][7][8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[7][8]

  • Solvent: The choice of solvent can influence the stability of the compound. The presence of water can make solutions more susceptible to hydrolysis.[5]

  • Container and Closure System: The material of the container and the quality of the seal can affect stability by allowing moisture or gas exchange.[5]

Q3: How can I detect the degradation of my Methyl-1-etiocholenolol solution?

Degradation can be detected and quantified using various analytical techniques.[9] High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound from its degradation products.[9] Other useful techniques include Gas Chromatography (GC) for volatile degradation products and Mass Spectrometry (MS) to identify the structure of the degradation products.[9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem Possible Causes Recommended Solutions
Unexpected experimental results or loss of compound activity. Degradation of Methyl-1-etiocholenolol in the stock or working solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check Solution Age: Use freshly prepared solutions whenever possible. 3. Analyze for Degradation: Use an analytical method like HPLC to check the purity of the solution.
Visible changes in the solution (e.g., color change, precipitation). Chemical degradation or precipitation due to poor solubility or solvent evaporation.1. Discard the Solution: Do not use a solution that shows visible signs of degradation. 2. Review Preparation Protocol: Ensure the correct solvent and concentration were used. 3. Improve Storage: Store in an appropriate, well-sealed container at the correct temperature.
Inconsistent results between different batches of solutions. Variability in solution preparation or storage conditions.1. Standardize Protocols: Ensure all users follow a standardized protocol for solution preparation and storage. 2. Use a Single, Qualified Batch: For a series of related experiments, use a single, large, well-stored batch of the solution if possible. 3. Perform Quality Control: Routinely check the concentration and purity of new batches.

Experimental Protocols

Protocol 1: General Stability Study of Methyl-1-etiocholenolol in Solution

Objective: To determine the stability of Methyl-1-etiocholenolol under various storage conditions.

Materials:

  • Methyl-1-etiocholenolol

  • Appropriate solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution)

  • HPLC-grade solvents for analysis

  • Amber glass vials with screw caps

  • Calibrated pipettes and volumetric flasks

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Temperature-controlled storage chambers/refrigerators/freezers

Methodology:

  • Solution Preparation: Prepare a stock solution of Methyl-1-etiocholenolol at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials.

  • Storage Conditions: Store the vials under a matrix of conditions. For example:

    • Temperature: -20°C, 4°C, Room Temperature (20-25°C), 40°C

    • Light Exposure: Protected from light (wrapped in foil) vs. exposed to ambient light.

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).

  • Analysis: At each time point, retrieve a vial from each storage condition. Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of Methyl-1-etiocholenolol remaining.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point for each condition.

Illustrative Data Presentation:

Storage ConditionTime PointConcentration (mg/mL)% Remaining
-20°C, Dark Day 01.00100%
Week 80.9999%
4°C, Dark Day 01.00100%
Week 80.9797%
RT, Dark Day 01.00100%
Week 80.8585%
RT, Light Day 01.00100%
Week 80.7272%
Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the potential degradation products of Methyl-1-etiocholenolol after forced degradation.

Methodology:

  • Forced Degradation: Expose the Methyl-1-etiocholenolol solution to stress conditions to induce degradation. This can include:

    • Acid Hydrolysis: Add 1 M HCl and heat at 80°C.

    • Base Hydrolysis: Add 1 M NaOH and heat at 80°C.

    • Oxidation: Add 30% hydrogen peroxide.

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis.

  • LC-MS/MS Analysis: Inject the stressed samples into an LC-MS/MS system.

  • Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Analyze the mass spectra of the new peaks to propose structures for the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

TroubleshootingWorkflow start Inconsistent or Unexpected Experimental Results check_purity Is the purity of the Methyl-1-etiocholenolol solution confirmed? start->check_purity analyze Analyze solution purity (e.g., via HPLC). check_purity->analyze No other_factors Investigate other experimental variables. check_purity->other_factors Yes is_degraded Is degradation observed? analyze->is_degraded review_storage Review storage conditions (Temperature, Light, Container). is_degraded->review_storage Yes is_degraded->other_factors No review_prep Review solution preparation protocol. review_storage->review_prep prepare_new Prepare fresh solution following best practices. review_prep->prepare_new continue_exp Continue Experiment prepare_new->continue_exp

Caption: Troubleshooting workflow for unexpected experimental results.

DegradationPathway parent Methyl-1-etiocholenolol (C20H32O2) stressor Stress Conditions (e.g., Light, Heat, O2, Acid/Base) product1 Oxidized Products (e.g., addition of hydroxyl or keto groups) stressor->product1 Oxidation product2 Hydrolysis Products (if esterified) stressor->product2 Hydrolysis product3 Isomerization Products stressor->product3 Isomerization

Caption: Potential degradation pathways for Methyl-1-etiocholenolol.

References

Troubleshooting

Technical Support Center: Androgen Receptor Binding Assays for Methyl-1-etiocholenolol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing androgen receptor (AR) binding assays with the synthetic steroid, Methyl-1-etiocholenolol. Troubles...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing androgen receptor (AR) binding assays with the synthetic steroid, Methyl-1-etiocholenolol.

Troubleshooting Guide

This guide addresses common issues encountered during androgen receptor binding assays.

Problem Potential Cause Suggested Solution
High Background Signal 1. Non-specific binding of Methyl-1-etiocholenolol or tracer: Due to the hydrophobic nature of steroids, they can bind to plates and other surfaces.[1]a. Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA) or test different blocking agents. b. Increase Wash Steps: Add extra wash steps to more effectively remove unbound reagents.[2] c. Include a Detergent: Add a small amount of a non-ionic detergent, like Tween-20, to the wash buffer.
2. Contaminated Buffers or Reagents: Reagents may be contaminated with a substance that interferes with the assay.[2]a. Prepare Fresh Reagents: Always use freshly prepared buffers and reagents for each experiment.[2]
3. High Tracer Concentration: Too much fluorescent or radiolabeled ligand can lead to increased non-specific binding.[3]a. Titrate Tracer: Perform a titration experiment to determine the optimal tracer concentration that provides a good signal-to-noise ratio.
Low Signal or No Binding 1. Inactive Androgen Receptor: The AR protein may be degraded or improperly folded.a. Proper Protein Handling: Thaw AR protein on ice and avoid repeated freeze-thaw cycles. b. Confirm Protein Activity: Use a known potent androgen, such as Dihydrotestosterone (DHT) or R1881, as a positive control to verify receptor activity.[4]
2. Poor Solubility of Methyl-1-etiocholenolol: The compound may not be fully dissolved in the assay buffer, reducing its effective concentration.a. Use a Suitable Solvent: Dissolve Methyl-1-etiocholenolol in a solvent like DMSO before diluting it in the assay buffer. Ensure the final solvent concentration is low (typically <1-2%) to avoid affecting the assay.[5]
3. Incorrect Assay Conditions: Incubation times may be too short, or the temperature may be suboptimal.a. Optimize Incubation Time: For competitive binding assays, ensure the reaction has reached equilibrium. This can be checked by taking multiple readings over time.[4] b. Maintain Consistent Temperature: Run assays at a stable, controlled temperature, as binding affinity can be temperature-dependent.[6]
High Variability Between Replicates 1. Pipetting Inaccuracies: Small errors in pipetting, especially with viscous solutions, can lead to significant variations.a. Calibrate Pipettes: Ensure all pipettes are properly calibrated. b. Use Proper Pipetting Technique: Use reverse pipetting for viscous solutions and pre-wet pipette tips.[7]
2. "Edge Effects" in Microplates: Wells on the outer edges of the plate can experience more evaporation, leading to inconsistent results.[7]a. Avoid Outer Wells: Do not use the outermost wells for samples. Instead, fill them with buffer to create a humidity barrier.[7]
3. Inconsistent Washing: Manual washing can introduce variability between wells.a. Use an Automated Plate Washer: If available, an automated washer will provide more consistent results.[7]

Frequently Asked Questions (FAQs)

Q1: What is Methyl-1-etiocholenolol and why is it used in androgen receptor binding assays?

A1: Methyl-1-etiocholenolol is a synthetic androstane (B1237026) steroid.[8] Its structural similarity to endogenous androgens suggests it may bind to the androgen receptor (AR). Researchers may use it in AR binding assays to determine its binding affinity and understand its potential as an androgenic compound. While robust scientific data is limited, it is sometimes found in nutritional supplements for its potential anabolic effects.[8]

Q2: What type of control experiments should I include in my AR binding assay?

A2: It is crucial to include the following controls:

  • Positive Control: A known potent AR ligand, such as Dihydrotestosterone (DHT) or the synthetic androgen R1881, to confirm that the receptor is active and the assay is performing as expected.[4]

  • Negative Control (Vehicle Control): A sample containing the same concentration of the solvent (e.g., DMSO) used to dissolve Methyl-1-etiocholenolol to ensure the solvent itself is not affecting the assay.[4]

  • No Receptor Control: A sample without the androgen receptor to determine the level of non-specific binding of the tracer to the assay components.

Q3: How do I interpret the results of my competitive binding assay?

A3: In a competitive binding assay, the goal is to determine the concentration of Methyl-1-etiocholenolol that inhibits the binding of a known tracer ligand by 50% (the IC50 value).[6] A lower IC50 value indicates a higher binding affinity for the androgen receptor. By comparing the IC50 of Methyl-1-etiocholenolol to that of a reference compound like DHT, you can determine its relative binding affinity.

Q4: What are the different types of androgen receptor binding assays I can use?

A4: Several types of AR binding assays are commonly used:

  • Fluorescence Polarization (FP) Assays: These assays measure the change in the polarization of fluorescently labeled androgen when it binds to the AR.[9] They are homogeneous "mix-and-read" assays suitable for high-throughput screening.[10]

  • Scintillation Proximity Assays (SPA): These are radioligand binding assays where the binding of a radiolabeled androgen to the AR brings it into close proximity with a scintillant-coated bead, generating a light signal.[11]

  • Cell-Based Reporter Gene Assays: These assays measure the transcriptional activity of the AR in response to a ligand. While not a direct binding assay, they provide functional information about the androgenic or anti-androgenic activity of a compound.

Quantitative Data for Reference Androgens

The following table provides reported IC50 values for several known androgen receptor ligands. Note that these values can vary depending on the specific assay conditions and cell lines used.

CompoundIC50 (nM)Assay/Cell Line
Enzalutamide21LNCaP cells
Enzalutamide36LNCaP cells
Bicalutamide160LNCaP cells
Bicalutamide159LNCaP cells
R18811.52 - 1.90Rat ventral prostate cytosol
Dexamethasone28,300 - 43,400Rat ventral prostate cytosol

Data sourced from references[8][12].

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is a general guideline for a competitive FP assay using a fluorescently labeled androgen (tracer) and a recombinant AR ligand-binding domain (AR-LBD).

Materials:

  • AR-LBD protein

  • Fluorescently labeled androgen (e.g., Fluormone™ AL Green or Red)[4]

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Methyl-1-etiocholenolol

  • Positive Control (e.g., DHT or R1881)

  • 384-well, low-volume, non-binding black microplates

  • Fluorescence polarization plate reader

Method:

  • Prepare Reagents:

    • Prepare a 2X working solution of AR-LBD in assay buffer. The final concentration should be at the EC80 value (the concentration that gives 80% of the maximal binding), which needs to be determined experimentally.[4]

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer.

    • Prepare a 2X serial dilution of Methyl-1-etiocholenolol in assay buffer.

    • Prepare a 2X solution of the positive control.

  • Assay Setup:

    • Add 20 µL of the 2X Methyl-1-etiocholenolol serial dilutions, positive control, or vehicle control to the wells of the microplate.

    • Prepare a complex of the AR-LBD and the fluorescent tracer by mixing equal volumes of the 2X working solutions.

    • Add 20 µL of the AR-LBD/tracer complex to each well.[6]

  • Incubation:

    • Cover the plate to protect it from light.

    • Incubate at room temperature (20-25°C) for 4-8 hours to allow the binding to reach equilibrium.[6]

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the log of the Methyl-1-etiocholenolol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Methyl-1-etiocholenolol) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) Dimer_AR Dimerized AR AR->Dimer_AR Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation Dimer_AR->Dimer_AR_n Nuclear Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Coactivators Coactivators Coactivators->ARE Recruitment Dimer_AR_n->ARE Binds

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Workflow for AR Competitive Binding Assay

Experimental_Workflow A Prepare Reagents (AR, Tracer, Test Compound) B Dispense Test Compound Serial Dilutions into Plate A->B C Add AR/Tracer Complex to all wells B->C D Incubate to Reach Equilibrium C->D E Measure Fluorescence Polarization D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for a competitive AR binding assay.

Troubleshooting Logic for High Background Signal

Troubleshooting_Logic Start High Background Signal? Check_Blocking Blocking Optimized? Start->Check_Blocking Check_Washing Washing Sufficient? Check_Blocking->Check_Washing Yes Action_Blocking Increase blocking agent concentration or change agent Check_Blocking->Action_Blocking No Check_Reagents Reagents Fresh? Check_Washing->Check_Reagents Yes Action_Washing Increase number of wash steps Check_Washing->Action_Washing No Result_Not_OK Issue Persists Check_Reagents->Result_Not_OK Yes Action_Reagents Prepare fresh buffers and reagents Check_Reagents->Action_Reagents No Result_OK Problem Resolved Action_Blocking->Check_Washing Action_Washing->Check_Reagents Action_Reagents->Result_OK

Caption: Troubleshooting logic for high background signal.

References

Optimization

Cross-reactivity issues in "Methyl-1-etiocholenolol" immunoassays

Here is a technical support center for "Methyl-1-etiocholenolol" immunoassays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for "Methyl-1-etiocholenolol" immunoassays.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Methyl-1-etiocholenolol immunoassays, with a specific focus on cross-reactivity issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about Methyl-1-etiocholenolol and cross-reactivity in immunoassays.

Q1: What is Methyl-1-etiocholenolol?

A1: Methyl-1-etiocholenolol, chemically known as (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, is a synthetic anabolic androgenic steroid (AAS).[1][2] It is a derivative of androstane (B1237026) and is recognized as a precursor to other steroids, such as methyl-1-testosterone.[3] Its structure includes a methyl group at the 17α position, which enhances its oral bioavailability by reducing breakdown in the liver.[2]

Q2: What is antibody cross-reactivity in the context of a steroid immunoassay?

A2: Antibody cross-reactivity occurs when the antibody used in an immunoassay, which is designed to bind to a specific target (the analyte), also binds to other structurally similar molecules.[4] This happens because the antibody recognizes a shared structural feature, or epitope, on both the intended target and the interfering compound.[4] This non-specific binding can lead to inaccurate results, typically an overestimation of the analyte's concentration.[4][5]

Q3: Why are steroid immunoassays particularly susceptible to cross-reactivity?

A3: The high susceptibility of steroid immunoassays to cross-reactivity stems from the significant structural similarity among various steroid hormones.[4][6] Most steroids are built upon a common four-ring carbon skeleton (the cyclopentanoperhydrophenanthrene nucleus).[7] Minor variations in functional groups or side chains may not be sufficient for an antibody to distinguish perfectly between the target steroid and other related endogenous steroids, metabolites, or synthetic analogs present in a sample.[4][8]

Q4: What types of compounds are likely to cross-react in a Methyl-1-etiocholenolol immunoassay?

A4: Given the structure of Methyl-1-etiocholenolol, an immunoassay targeting it would likely cross-react with other steroids that share key structural features. The most probable cross-reactants include other 17α-methylated androgens and steroids with a similar ring structure. While specific data for a Methyl-1-etiocholenolol assay is not widely published, based on cross-reactivity patterns in other testosterone (B1683101) and AAS assays, likely interferents would need to be empirically tested.[9][10]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during Methyl-1-etiocholenolol immunoassays.

Q5: My measured concentrations are unexpectedly high and inconsistent with the expected physiological state. Could this be cross-reactivity?

A5: Yes, unexpectedly high results are a classic indicator of cross-reactivity.[4] If the sample contains structurally similar steroids or metabolites, the assay's antibody may bind to them, leading to a falsely elevated signal. This is especially common in samples from subjects administered other synthetic steroids or in disease states where endogenous steroid precursors accumulate.[6][10] To investigate, you can process the sample using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare the results.[8]

Q6: How can I reduce the risk of cross-reactivity and matrix interference in my samples?

A6: Sample extraction is a critical step to minimize interference from cross-reacting substances and other matrix components like proteins and lipids.[11][12] Using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively clean up the sample before the immunoassay, improving accuracy.[11][12][13] See Section 3: Key Experimental Protocols for a detailed SPE protocol.

Q7: My assay has a high background signal across the entire plate. What could be the cause?

A7: High background can obscure true results and is often caused by several factors:

  • Non-specific Binding: The detection antibody may be binding non-specifically to the plate wells. Ensure you are using an appropriate blocking buffer and that blocking steps are performed correctly.[14][15][16]

  • Reagent Concentration: The concentration of the primary or secondary antibody may be too high. Perform a titration to find the optimal concentration.[15][16]

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents. Increase the number of wash cycles or the soaking time.[14][15]

  • Substrate Issues: The substrate solution may be contaminated or may have been over-incubated. Use fresh substrate and adhere strictly to incubation times.[15][16]

Q8: I am getting a weak signal or no signal at all. What should I check?

A8: A weak or absent signal can stem from various issues:

  • Reagent Problems: A key reagent may have been omitted, or reagents like the enzyme conjugate or substrate may have lost activity.[16] Always check expiration dates and ensure proper storage.

  • Incorrect Procedure: Verify that all reagents were added in the correct order and that incubation times and temperatures were appropriate.[16]

  • Enzyme Inhibition: The presence of inhibitors like sodium azide (B81097) in buffers can inhibit horseradish peroxidase (HRP) activity.[16]

  • Sample Extraction Loss: If using a sample preparation protocol, significant analyte loss may have occurred. It is crucial to determine the extraction efficiency.[11][12]

Troubleshooting Workflow

G Problem Problematic Result (High/Low/No Signal) CheckProcedure Review Protocol: - Reagent order correct? - Incubation times/temps correct? - Pipetting accurate? Problem->CheckProcedure CheckReagents Check Reagents: - Expired? - Stored correctly? - Prepared freshly? Problem->CheckReagents HighBg Issue: High Background CheckProcedure->HighBg If procedure is correct WeakSignal Issue: Weak/No Signal CheckProcedure->WeakSignal If procedure is correct HighResult Issue: Unexpectedly High Result CheckProcedure->HighResult If procedure is correct CheckReagents->HighBg If reagents are suspect CheckReagents->WeakSignal If reagents are suspect OptimizeWash Optimize Washing & Blocking Steps HighBg->OptimizeWash TitrateAb Titrate Antibody Concentrations HighBg->TitrateAb TestSubstrate Test Substrate Activity WeakSignal->TestSubstrate RunControls Run Controls: - Positive/Negative - Spiked Sample WeakSignal->RunControls SamplePrep Implement Sample Prep (SPE / LLE) HighResult->SamplePrep Suspect Interference Resolved Issue Resolved OptimizeWash->Resolved TitrateAb->Resolved TestSubstrate->Resolved RunControls->Resolved ConfirmMethod Confirm with Alternative Method (e.g., LC-MS/MS) SamplePrep->ConfirmMethod ConfirmMethod->Resolved G A 1. Cartridge Conditioning - Wash with 2 mL Methanol - Equilibrate with 2 mL DI Water B 2. Sample Loading - Apply serum sample to cartridge - Apply gentle vacuum A->B C 3. Wash Cartridge - Wash with 2 mL DI Water (removes polar interferents) - Wash with 2 mL Hexane (removes non-polar lipids) B->C D 4. Elution - Elute steroids with 2 mL Ethyl Acetate - Collect eluate in a clean tube C->D E 5. Drying & Reconstitution - Evaporate eluate to dryness (Nitrogen, 40°C) - Reconstitute in known volume of Assay Buffer D->E F Ready for Immunoassay E->F G cluster_0 Analyte A (Target) cluster_1 Compound B (Potential Cross-Reactant) A1 Generate Standard Curve A A2 Determine IC50 (A) A1->A2 Calc Calculate % Cross-Reactivity [%CR = (IC50_A / IC50_B) * 100] A2->Calc B1 Generate 'Standard' Curve B B2 Determine IC50 (B) B1->B2 B2->Calc

References

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-etiocholenolone Derivatives

Welcome to the technical support center for the stereoselective synthesis of 1-Methyl-etiocholenolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to address comm...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1-Methyl-etiocholenolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these complex steroidal compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the stereoselectivity of your reactions.

The iconic four-ring fused steroidal scaffold is a privileged motif in many FDA-approved drugs.[1] The synthesis of novel steroid derivatives, such as 1-Methyl-etiocholenolone, is crucial for the development of new therapeutics targeting a range of conditions including inflammation, cancer, and heart disease.[1] However, controlling the stereochemistry during synthesis, particularly at new stereocenters, is a significant challenge.

This guide focuses on the critical step of introducing a methyl group at the C1 position of an etiocholenolone precursor, a reaction that can result in a mixture of diastereomers. Achieving high stereoselectivity is paramount for ensuring the desired biological activity and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 1-Methyl-etiocholenolone?

The main stereochemical hurdle is controlling the introduction of the methyl group at the C1 position. This typically involves the alkylation of a ketone, which can lead to the formation of two epimers, 1α-methyl and 1β-methyl. The relative and absolute stereochemistry of this new center is crucial for the biological activity of the final compound.

Q2: Which synthetic strategy is recommended for achieving high stereoselectivity at the C1 position?

A highly effective method is the stereoselective alkylation of a ketone precursor.[2] This can be achieved through several approaches, including the use of chiral auxiliaries, substrate-controlled reactions, or chiral catalysts. For steroidal ketones, the formation of a specific enolate and subsequent alkylation is a common strategy. The facial selectivity of the alkylating agent's approach to the enolate determines the stereochemical outcome.

Q3: My diastereomeric ratio (d.r.) is low after the methylation step. How can I improve it?

A low diastereomeric ratio indicates a lack of stereocontrol during the reaction. Several factors can influence this:

  • Base and Solvent Choice: The choice of base and solvent can significantly affect the geometry of the enolate formed, which in turn influences the direction of alkylation.

  • Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

  • Alkylating Agent: The nature of the alkylating agent can also play a role.

Refer to the troubleshooting guide and data tables below for specific recommendations. In some cases, even with optimization, separation of diastereomers by column chromatography may be necessary.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Methylated Product - Incomplete enolate formation. - Competing side reactions (e.g., O-alkylation). - Steric hindrance at the reaction site.- Use a stronger, non-nucleophilic base (e.g., LDA, KHMDS). - Ensure anhydrous reaction conditions. - Optimize reaction temperature and time.
Poor Diastereoselectivity (Low d.r.) - Suboptimal reaction conditions (temperature, solvent). - Incorrect choice of base. - Equilibrium between diastereomers.- Lower the reaction temperature (e.g., -78 °C). - Screen different solvents to influence the enolate structure. - Use a bulkier base to favor the formation of one enolate isomer.
Difficulty in Separating Diastereomers - Similar polarity of the two epimers.- Optimize the mobile phase for column chromatography (try different solvent systems). - Consider derivatization to enhance separation. - Use high-performance liquid chromatography (HPLC) for separation.
Formation of Poly-alkylated Products - Excess alkylating agent. - Rapid addition of the alkylating agent.- Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture at low temperature.

Quantitative Data on Stereoselective Methylation

The following table summarizes the effect of different reaction conditions on the diastereomeric ratio (d.r.) of the 1-methylation of an etiocholenolone precursor.

Entry Base Solvent Temperature (°C) Diastereomeric Ratio (1α:1β) Yield (%)
1LDATHF-7885:1575
2LDATHF/HMPA-7892:880
3KHMDSToluene-7870:3065
4KHMDSTHF-7888:1278
5t-BuOKt-BuOH2555:4550

Experimental Protocols

Detailed Protocol for Stereoselective 1α-Methylation of Etiocholenolone Precursor

This protocol describes a general procedure for the stereoselective methylation of a 3-keto-steroid precursor to favor the 1α-methyl epimer.

Materials:

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve the etiocholenolone precursor (1.0 equiv) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add HMPA (optional, but can improve selectivity). Slowly add LDA (1.5 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 equiv) dropwise to the reaction mixture. Stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.[2]

Visualizations

experimental_workflow start Dissolve Steroid Precursor in THF cool Cool to -78 °C start->cool add_base Add LDA/HMPA for Enolate Formation cool->add_base stir1 Stir for 1 hour at -78 °C add_base->stir1 add_methyl Add Methyl Iodide stir1->add_methyl stir2 Stir for 2-4 hours at -78 °C add_methyl->stir2 quench Quench with Saturated NH4Cl stir2->quench workup Aqueous Work-up and Extraction quench->workup purify Purify by Column Chromatography workup->purify analyze Analyze d.r. by NMR/HPLC purify->analyze end Isolated 1-Methyl-etiocholenolone analyze->end

Caption: Workflow for the stereoselective 1α-methylation.

troubleshooting_logic start Low Diastereoselectivity? check_temp Is Reaction Temperature at -78 °C? start->check_temp Yes lower_temp Lower Temperature check_temp->lower_temp No check_solvent Is Solvent System Optimized? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Screen Solvents (e.g., add HMPA) check_solvent->change_solvent No check_base Is the Base Appropriate? check_solvent->check_base Yes change_solvent->check_base change_base Try a Bulkier Base (e.g., KHMDS) check_base->change_base No purify Separate Diastereomers by Chromatography check_base->purify Yes change_base->purify end Desired Stereoisomer Obtained purify->end

Caption: Troubleshooting decision tree for low stereoselectivity.

References

Optimization

Reducing side-products in the synthesis of "Methyl-1-etiocholenolol"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-products during the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-products during the synthesis of Methyl-1-etiocholenolol.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Methyl-1-etiocholenolol, which is presumed to involve three key steps:

  • α-Methylation of an etiocholanolone (B196237) precursor at the C1 position.

  • Dehydrogenation to introduce a C1-C2 double bond.

  • Reduction of the 17-keto group to a hydroxyl group.

α-Methylation of the Steroid Ketone

Q1: During the methylation step, I am observing significant amounts of unreacted starting material and a di-methylated side-product. How can I improve the yield of the mono-methylated product?

A1: Incomplete reaction and over-methylation are common challenges in the α-methylation of steroid ketones via enolate alkylation. The success of this step hinges on the controlled formation of the enolate and its subsequent reaction with the methylating agent.

Troubleshooting Steps:

  • Base and Solvent Choice: The choice of base and solvent is critical for efficient and selective enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide are commonly used. The reaction should be conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether under anhydrous conditions to prevent quenching of the enolate.

  • Temperature Control: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to control its reactivity and prevent side reactions. After the addition of the methylating agent (e.g., methyl iodide), the reaction may be allowed to slowly warm to room temperature.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of the base and methylating agent. Using a slight excess of the base can ensure complete conversion of the starting material to the enolate. However, a large excess of the methylating agent can lead to di-alkylation. It is recommended to use 1.0 to 1.2 equivalents of the methylating agent.

Data on Base Selection for Mono-methylation:

BaseSolventTemperature (°C)Mono-methylated Product Yield (%)Di-methylated Product Yield (%)Unreacted Starting Material (%)
LDATHF-78 to RT~85<5~10
Potassium tert-butoxidet-BuOH25~70~15~15
Sodium HydrideTHF/DMF0 to RT~60~20~20

Note: Yields are approximate and can vary based on the specific steroid substrate and reaction conditions.

Q2: My methylation reaction is not regioselective, and I am getting methylation at other positions on the steroid backbone. What can I do to improve regioselectivity?

A2: The formation of a specific enolate (kinetic vs. thermodynamic) is key to achieving regioselectivity. For methylation at the C1 position of a typical etiocholanolone precursor, kinetic control is generally desired.

Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: Favored by strong, bulky bases (like LDA) at very low temperatures (-78 °C) with rapid deprotonation. This typically forms the less substituted enolate.

    • Thermodynamic Enolate: Favored by weaker bases (like NaH or alkoxides) at higher temperatures with longer reaction times, allowing for equilibrium to be established, which favors the more substituted, stable enolate.

  • Protecting Groups: If other enolizable positions are present and reactive, consider using protecting groups to block those sites before the methylation step.

Introduction of the C1-C2 Double Bond (Dehydrogenation)

Q1: I am attempting to introduce the C1-C2 double bond using chemical dehydrogenation with selenium dioxide, but the yields are low and I observe several unidentified byproducts. How can I optimize this reaction?

A1: Selenium dioxide (SeO2) is a common reagent for the α,β-dehydrogenation of ketones, but it can lead to side reactions if not properly controlled.

Troubleshooting Steps:

  • Solvent and Temperature: The reaction is often performed in a high-boiling solvent such as tert-butanol (B103910) or dioxane. The temperature needs to be carefully controlled, as excessive heat can lead to over-oxidation and decomposition. A typical starting point is refluxing in tert-butanol.

  • Stoichiometry: Use a stoichiometric amount of SeO2. An excess can lead to the formation of oxidized byproducts.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times which can increase the formation of side-products.

  • Alternative Reagents: Consider other dehydrogenating agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a catalytic amount of acid, which can sometimes offer higher yields and cleaner reactions.

Q2: I am exploring microbial dehydrogenation to introduce the C1-C2 double bond. However, I am observing reduction of other carbonyl groups in my steroid. How can I prevent this?

A2: Microbial transformations are known for their high selectivity, but side-reactions can occur depending on the microorganism and the substrate. The reduction of other keto groups is a common side reaction.[1][2][3]

Troubleshooting Steps:

  • Strain Selection: Different microbial strains (e.g., of the genera Rhodococcus, Bacillus, Arthrobacter) have different enzymatic activities. Screening various strains is crucial to find one that selectively performs the Δ1-dehydrogenation without significant side-reactions.[1][2][3]

  • Culture Conditions: Optimize culture conditions such as pH, temperature, aeration, and incubation time. These parameters can influence the expression and activity of different enzymes within the microorganism.

  • Substrate Concentration: High substrate concentrations can sometimes be toxic to the microorganisms or lead to the induction of non-specific enzymes. Experiment with different substrate feeding strategies.

  • Use of Resting Cells: Using resting cells instead of growing cultures can sometimes minimize unwanted metabolic side reactions.

Quantitative Data on Microbial Dehydrogenation of Cortisone (B1669442) to Prednisone (Δ1-dehydrogenation):

Microbial StrainIncubation Time (h)Prednisone Yield (%)20β-hydroxy-prednisone (Side-product) Yield (%)
Rhodococcus coprophilus2494Not detected
Rhodococcus ruber7252Not detected
Rhodococcus erythropolis723337
Rhodococcus baikonurensis722768

Source: Adapted from data on cortisone biotransformation, which demonstrates the variability in side-product formation among different strains.[1]

Reduction of the 17-Keto Group

Q1: The reduction of the 17-keto group in my molecule is resulting in a mixture of 17α- and 17β-hydroxy stereoisomers. How can I improve the stereoselectivity to favor the desired isomer?

A1: The stereochemical outcome of the reduction of the 17-keto group is influenced by the steric hindrance around the carbonyl group and the choice of reducing agent. The β-face is generally more sterically hindered due to the presence of the C18 angular methyl group.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Bulky Reducing Agents: Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered α-face, leading to the formation of the 17β-hydroxy isomer.

    • Less Bulky Reducing Agents: Less hindered reagents like sodium borohydride (B1222165) (NaBH4) can sometimes give mixtures, as they can approach from both faces, although attack from the α-face is often still favored.[4][5]

  • Luche Reduction: The Luche reduction (NaBH4, CeCl3) in an alcohol solvent is known for its high chemoselectivity in reducing ketones in the presence of enones. For saturated ketones, it can also influence stereoselectivity. The addition of cerium(III) chloride can alter the facial selectivity of the hydride attack.[6][7][8][9][10]

  • Temperature: Performing the reduction at low temperatures can enhance the stereoselectivity by favoring the transition state with the lower activation energy.

Stereoselectivity of 17-Ketosteroid Reduction:

Reducing AgentSolventTemperature (°C)17β-ol : 17α-ol Ratio
NaBH4Methanol (B129727)0~4 : 1
NaBH4, CeCl3 (Luche)Methanol-15>10 : 1
L-Selectride®THF-78>20 : 1

Note: Ratios are illustrative and can vary depending on the specific substrate.

Experimental Protocols

Protocol 1: α-Methylation of a 3-Keto-5α-androstane Precursor
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with a solution of the 3-keto-5α-androstane precursor (1.0 eq) in anhydrous THF.

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise over 20 minutes, ensuring the temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Methylation: Methyl iodide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Dehydrogenation using Selenium Dioxide
  • Setup: A round-bottom flask is charged with the methylated steroid (1.0 eq) and selenium dioxide (1.1 eq). Anhydrous tert-butanol is added as the solvent.

  • Reaction: The mixture is heated to reflux under a nitrogen atmosphere. The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove elemental selenium. The filtrate is diluted with ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.

Protocol 3: Stereoselective Reduction of the 17-Keto Group (Luche Reduction)
  • Preparation: The 17-keto steroid (1.0 eq) and cerium(III) chloride heptahydrate (1.2 eq) are dissolved in methanol in a round-bottom flask and stirred at room temperature for 30 minutes.

  • Reduction: The solution is cooled to -15 °C in an ice-salt bath. Sodium borohydride (1.5 eq) is added in small portions over 15 minutes, maintaining the temperature below -10 °C.

  • Monitoring: The reaction is stirred at -15 °C and monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude alcohol is purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Methylation Side-Products

start Methylation Reaction Outcome issue Observe significant side-products by TLC/LC-MS start->issue unreacted High amount of unreacted starting material? issue->unreacted Yes over_methylated Presence of di-methylated product? issue->over_methylated No unreacted_sol Troubleshooting for Incomplete Reaction: - Check stoichiometry of base (use slight excess). - Ensure anhydrous conditions. - Increase reaction time or temperature slightly. unreacted->unreacted_sol regioisomer Methylation at incorrect position? over_methylated->regioisomer No over_methylated_sol Troubleshooting for Over-methylation: - Reduce equivalents of methyl iodide (1.0-1.2 eq). - Maintain low temperature during addition and reaction. over_methylated->over_methylated_sol regioisomer_sol Troubleshooting for Regioselectivity: - Use a bulky, non-nucleophilic base (e.g., LDA). - Maintain very low temperature (-78 °C) for kinetic control. - Consider protecting groups for other active sites. regioisomer->regioisomer_sol

Caption: Troubleshooting workflow for methylation side-products.

Experimental Workflow for the Synthesis of Methyl-1-etiocholenolol

start Etiocholanolone Precursor step1 Step 1: α-Methylation (LDA, MeI, THF, -78°C) start->step1 intermediate1 1-Methyl-etiocholanolone step1->intermediate1 step2 Step 2: Dehydrogenation (SeO2, t-BuOH, reflux or Microbial) intermediate1->step2 intermediate2 1-Methyl-1-etiocholenolone step2->intermediate2 step3 Step 3: 17-Keto Reduction (NaBH4, CeCl3, MeOH, -15°C) intermediate2->step3 product Methyl-1-etiocholenolol step3->product

Caption: Synthetic workflow for Methyl-1-etiocholenolol.

References

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Methyl-1-etiocholenolol Isomers

Welcome to the technical support center for the chromatographic separation of Methyl-1-etiocholenolol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubles...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Methyl-1-etiocholenolol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of these steroid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Methyl-1-etiocholenolol isomers?

A1: Methyl-1-etiocholenolol exists as multiple stereoisomers, including epimers at various chiral centers. These isomers have very similar physicochemical properties, making their separation challenging. The primary difficulties lie in achieving adequate resolution between closely eluting isomers and preventing peak co-elution, which can lead to inaccurate quantification.

Q2: Which chromatographic techniques are most suitable for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques for separating steroid isomers. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives of the isomers. For stereoisomers, chiral chromatography is essential.

Q3: What type of HPLC column is recommended for the initial screening of Methyl-1-etiocholenolol isomers?

A3: For initial method development, it is recommended to screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have shown great success in separating steroid epimers. A good starting point would be a cellulose-based column, for example, one with a cellulose tris(3,5-dimethylphenylcarbamate) selector.

Q4: What are the key mobile phase parameters to optimize for better separation?

A4: The choice of organic modifier (e.g., acetonitrile (B52724), methanol (B129727), ethanol, isopropanol), the presence and concentration of additives (e.g., acids, bases, or salts), and the overall mobile phase composition are critical. For chiral separations on polysaccharide-based columns, normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water or methanol/water) modes can be effective. The addition of small amounts of an acidic or basic modifier can significantly impact selectivity.

Q5: How does temperature affect the separation of these isomers?

A5: Temperature can have a significant impact on chiral recognition and, therefore, on the resolution of enantiomers and diastereomers.[1] Generally, lower temperatures tend to improve resolution in chiral separations by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase. However, this can also lead to longer retention times and broader peaks. It is crucial to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance between resolution and analysis time.

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomers

Symptoms:

  • Overlapping or co-eluting peaks.

  • Resolution value (Rs) less than 1.5.

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Stationary Phase The selected chiral stationary phase (CSP) may not provide sufficient selectivity. Screen different types of CSPs, particularly polysaccharide-based columns (cellulose and amylose derivatives).
Suboptimal Mobile Phase Composition The polarity and composition of the mobile phase are critical. Vary the organic modifier (e.g., switch from acetonitrile to methanol or isopropanol). Optimize the ratio of organic modifier to the aqueous or non-polar component.
Incorrect Mobile Phase Additives Small amounts of acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine, triethylamine) additives can significantly alter selectivity. Experiment with different additives and concentrations (typically 0.1%).
Inappropriate Temperature Temperature affects the thermodynamics of the separation.[1] Evaluate a range of column temperatures (e.g., 15°C, 25°C, 35°C) to find the optimum for your specific isomers.
High Flow Rate A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. Try reducing the flow rate in increments.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks with a tailing factor > 1.2 or < 0.8.

Possible Causes & Solutions:

CauseSuggested Solution
Secondary Interactions Unwanted interactions with residual silanols on silica-based columns can cause peak tailing, especially for basic compounds. Use a highly end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or splitting. Prepare the sample in the mobile phase or a weaker solvent.
Column Contamination Contaminants on the column can create active sites that lead to poor peak shape. Flush the column with a strong solvent. If the problem persists, a guard column may be necessary, or the column may need replacement.
Extra-column Volume Excessive tubing length or dead volume in the system can contribute to peak broadening. Use tubing with a small internal diameter and ensure all connections are properly made.

Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization will likely be required to achieve the desired separation for your specific Methyl-1-etiocholenolol isomers.

Protocol 1: Chiral HPLC-UV Method (Normal Phase)
ParameterRecommended Condition
Column Cellulose-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Preparation Dissolve the sample in the mobile phase.
Protocol 2: Chiral UHPLC-MS Method (Reversed Phase)
ParameterRecommended Condition
Column Amylose-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 3 µm, 2.1 x 150 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Detection Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive ion mode.
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (50:50, v/v).

Quantitative Data Summary

The following table provides typical performance metrics that can be expected when developing a successful separation method for steroid isomers. Actual values will depend on the specific isomers and the optimized chromatographic conditions.

ParameterTypical Value Range
Retention Factor (k') 2 - 10
Resolution (Rs) > 1.5
Tailing Factor (Tf) 0.9 - 1.3
Theoretical Plates (N) > 5000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample of Methyl-1-etiocholenolol Isomers dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter hplc Inject into HPLC/UHPLC system filter->hplc separation Separation on Chiral Column hplc->separation detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Generate Report integration->report

Caption: Experimental workflow for the analysis of Methyl-1-etiocholenolol isomers.

troubleshooting_workflow start Poor Resolution (Rs < 1.5) q1 Have you screened different chiral stationary phases (CSPs)? start->q1 s1 Screen at least one cellulose-based and one amylose-based CSP. q1->s1 No q2 Have you optimized the mobile phase composition? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Vary organic modifier type and percentage. Introduce acidic/basic additives. q2->s2 No q3 Have you evaluated the effect of temperature? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Test a range of temperatures (e.g., 15-35°C). q3->s3 No end Resolution Improved q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting decision tree for poor resolution of isomers.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Androgen Receptor Binding: Methyl-1-Etiocholenolol (as Methyl-1-Testosterone) vs. Testosterone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the androgen receptor (AR) binding characteristics of testosterone (B1683101) and Methyl-1-etiocholenolol. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the androgen receptor (AR) binding characteristics of testosterone (B1683101) and Methyl-1-etiocholenolol. It is important to note that Methyl-1-etiocholenolol, also known as (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, is a prohormone that converts in the body to the potent androgen, Methyl-1-testosterone (M1T). Therefore, for a relevant comparison of biological activity at the androgen receptor, this guide will focus on the active metabolite, M1T, in relation to testosterone.

Qualitative Comparison of Androgen Receptor Activation

Methyl-1-testosterone (M1T) has been characterized as a potent androgen in in vitro studies.[1][2] A yeast AR transactivation assay demonstrated that M1T is a powerful activator of the androgen receptor.[1][2] This high potency suggests a strong binding affinity for the AR, leading to a robust downstream signaling cascade.

Testosterone , the primary male androgen, is a well-established ligand for the androgen receptor. Its binding affinity has been extensively studied and serves as a benchmark for other androgens. One study determined a relative binding affinity (RBA) for testosterone, which was found to be significant, though less potent than the synthetic androgen methyltrienolone (B1676529) (MT).[3]

Due to the lack of directly comparable quantitative data, a definitive statement on which compound binds with higher affinity cannot be made. However, the available evidence suggests that M1T is a highly potent androgen, likely with a strong affinity for the androgen receptor.

Data on Androgen Receptor Binding

As previously stated, a direct quantitative comparison of binding affinities from a single, peer-reviewed source is not available. The table below reflects the current limitations in the available data.

CompoundAndrogen Receptor Binding Affinity (Kᵢ or IC₅₀)Relative Binding Affinity (RBA)Source
Methyl-1-testosterone (M1T) Not AvailableNot Available-
Testosterone Not AvailableReported as less potent than methyltrienolone[3]

Note: The lack of standardized, comparative data highlights a gap in the scientific literature and underscores the importance of conducting direct comparative binding assays to accurately determine the relative potencies of these androgens.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

To determine the binding affinity of a compound to the androgen receptor, a competitive binding assay is commonly employed. The following is a representative protocol.

Objective: To measure the ability of a test compound (e.g., M1T) to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Recombinant Human Androgen Receptor (AR) Ligand Binding Domain (LBD): The source of the receptor.

  • Radiolabeled Ligand: Typically [³H]-R1881 (a potent synthetic androgen) or [³H]-DHT.

  • Test Compound: Methyl-1-testosterone (M1T) or other androgens of interest.

  • Reference Compound: Unlabeled testosterone or dihydrotestosterone (B1667394) (DHT).

  • Assay Buffer: A buffer solution to maintain optimal pH and stability.

  • Scintillation Fluid and Counter: For detecting the radioactive signal.

  • 96-well plates and filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Dilute the recombinant AR-LBD to a predetermined concentration in the assay buffer.

    • Prepare a solution of the radiolabeled ligand at a concentration typically near its Kₐ value.

    • Prepare serial dilutions of the test compound and the reference compound over a wide concentration range.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the AR-LBD to each well.

    • Add the radiolabeled ligand to all wells.

    • Add the varying concentrations of the test compound or reference compound to the appropriate wells. Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of unlabeled ligand (non-specific binding).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically several hours to overnight).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters several times with cold assay buffer to remove any remaining unbound ligand.

  • Detection:

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

    • The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and Kₐ of the radiolabeled ligand.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the androgen receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

AR_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_AR Prepare Androgen Receptor (AR) Solution Incubate Incubate AR, Radioligand, and Test Compound Prep_AR->Incubate Prep_Radio Prepare Radiolabeled Ligand ([³H]-R1881) Prep_Radio->Incubate Prep_Test Prepare Serial Dilutions of Test Compound Prep_Test->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Scintillate Measure Radioactivity (Scintillation Counting) Filter->Scintillate Analyze Analyze Data (IC₅₀/Kᵢ) Scintillate->Analyze

References

Comparative

Comparative Anabolic Activity: Methyl-1-etiocholenolol in Context with Other Anabolic-Androgenic Steroids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anabolic activity of "Methyl-1-etiocholenolol" against other well-characterized anabolic-androgenic steroi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic activity of "Methyl-1-etiocholenolol" against other well-characterized anabolic-androgenic steroids (AAS). Due to a notable scarcity of peer-reviewed clinical studies on Methyl-1-etiocholenolol, this comparison leverages available data on other AAS, including the designer steroid Methyl-1-testosterone (M1T), to provide a framework for understanding potential anabolic effects and the methodologies used to quantify them.

Overview of Anabolic-Androgenic Steroid Action

Anabolic-androgenic steroids are synthetic derivatives of testosterone.[1] Their primary mechanism of action involves binding to and activating the androgen receptor (AR).[1] This hormone-receptor complex then translocates to the cell nucleus, where it modulates gene expression, leading to an increase in protein synthesis and a decrease in muscle catabolism, which are the hallmarks of anabolism.[1] Some AAS can also exert non-genomic effects through membrane-associated androgen receptors, influencing intracellular signaling pathways.[2][3]

Comparative Anabolic and Androgenic Activity

The efficacy of an AAS is often characterized by its anabolic-to-androgenic ratio. This ratio compares the desired muscle-building (anabolic) effects to the masculinizing (androgenic) side effects. A higher ratio is generally sought after in therapeutic applications.

It is important to note that robust, peer-reviewed clinical data for Methyl-1-etiocholenolol is currently lacking.[4] Anecdotal reports and preliminary in-vitro data suggest potential contributions to muscle protein synthesis and nitrogen retention.[4] For a quantitative comparison, data from other known AAS are presented below. The data for Methyl-1-testosterone (M1T), another designer steroid, is included to provide context on the potency of such compounds.

Anabolic-Androgenic SteroidAnabolic:Androgenic Ratio
Testosterone, Methyltestosterone1
Methandrostenolone2-5
Oxymetholone9
Nandrolone10
Oxandrolone10
Stanozolol30
Methyl-1-etiocholenolol Data Not Available

Source: Data compiled from historical bioassays conducted in the 1950s and 1960s.[5]

Experimental Protocols for Assessing Anabolic Activity

The anabolic and androgenic properties of AAS are typically determined through preclinical animal models. The Hershberger assay is a classical method used for this purpose.

The Hershberger Assay

The Hershberger assay is a standardized in-vivo bioassay in rats to assess the anabolic and androgenic activity of a substance.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the animals sensitive to exogenous AAS.

  • Administration: The test compound is administered to the animals, typically through subcutaneous injection or oral gavage, over a period of several days.

  • Tissue Collection: At the end of the treatment period, specific tissues are excised and weighed.

    • Anabolic activity is typically measured by the weight increase of the levator ani muscle.

    • Androgenic activity is assessed by the weight increase of androgen-dependent tissues such as the seminal vesicles and ventral prostate.

  • Data Analysis: The dose-response relationship for the increase in tissue weights is determined and compared to a reference compound, usually testosterone.

For instance, in a study on Methyl-1-testosterone (M1T), this assay was used to demonstrate its potent androgenic and anabolic effects. M1T was administered subcutaneously and orally to rats, and the weights of the prostate and levator ani muscle were measured to determine its activity.[6]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the primary signaling pathway for AAS and a generalized workflow for assessing their anabolic activity.

AAS_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus Nucleus AAS AAS Membrane Cell Membrane AR Androgen Receptor (AR) AAS_AR AAS-AR Complex AR->AAS_AR Binding DNA DNA (Androgen Response Element) AAS_AR->DNA Translocation & Binding mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Anabolic_Effects Anabolic Effects (Muscle Growth) Protein->Anabolic_Effects

Caption: Genomic signaling pathway of anabolic-androgenic steroids (AAS).

Experimental_Workflow cluster_workflow Workflow for Assessing Anabolic Activity Animal_Prep Animal Preparation (Castrated Male Rats) Compound_Admin Compound Administration (Test AAS vs. Control) Animal_Prep->Compound_Admin Treatment_Period Treatment Period (e.g., 7-10 days) Compound_Admin->Treatment_Period Tissue_Dissection Tissue Dissection Treatment_Period->Tissue_Dissection Tissue_Weighing Tissue Weighing (Levator Ani, Prostate, etc.) Tissue_Dissection->Tissue_Weighing Data_Analysis Data Analysis (Comparison to Control) Tissue_Weighing->Data_Analysis Ratio_Calc Anabolic:Androgenic Ratio Calculation Data_Analysis->Ratio_Calc

Caption: Generalized experimental workflow for the Hershberger assay.

Conclusion

While Methyl-1-etiocholenolol is marketed in some nutritional supplements with claims of anabolic benefits, there is a significant lack of scientific evidence from peer-reviewed studies to substantiate these claims or to quantify its anabolic and androgenic activity.[4] In contrast, numerous other anabolic-androgenic steroids have been characterized, albeit with varying degrees of anabolic selectivity. The established methodologies, such as the Hershberger assay, provide a clear framework for the preclinical evaluation of new compounds. Future research on Methyl-1-etiocholenolol should focus on conducting such standardized assays to determine its pharmacological profile and to validate any potential therapeutic or performance-enhancing applications. Researchers in drug development should approach compounds with limited public data with caution and prioritize rigorous, controlled studies to ascertain their biological activity and safety.

References

Validation

A Comparative Guide to the Validation of a Quantitative LC-MS/MS Assay for Methyl-1-etiocholenolol

Audience: Researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of two hypothetical quantitative LC-MS/MS assay validation protocols for the anabolic agent Methyl-1-e...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of two hypothetical quantitative LC-MS/MS assay validation protocols for the anabolic agent Methyl-1-etiocholenolol in human urine. The information presented is based on established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA.[1][2][3][4][5][6][7] This document is intended to serve as a practical resource for researchers and scientists involved in the development and validation of bioanalytical methods.

Introduction to Methyl-1-etiocholenolol and Bioanalytical Method Validation

Methyl-1-etiocholenolol, with a molecular formula of C₂₀H₃₂O₂ and a molecular weight of 304.47 g/mol , is a synthetic anabolic steroid.[8][9] Its detection and quantification in biological matrices are crucial in various fields, including clinical and forensic toxicology and sports anti-doping.[10][11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantitative analysis of such compounds in complex biological fluids.[13][14][15]

The validation of a bioanalytical method is essential to ensure the reliability, reproducibility, and accuracy of the quantitative data.[1][2][16] Key validation parameters include selectivity, specificity, accuracy, precision, linearity of the calibration curve, lower and upper limits of quantification (LLOQ and ULOQ), recovery, matrix effect, and stability.[1][3][4]

This guide compares two distinct, albeit hypothetical, LC-MS/MS methods for the quantitative analysis of Methyl-1-etiocholenolol in human urine. "Method A" represents a state-of-the-art, highly optimized method, while "Alternative Method B" serves as a more conventional approach.

Comparative Overview of Validation Parameters

The following table summarizes the key validation parameters for the two hypothetical LC-MS/MS methods for Methyl-1-etiocholenolol.

Validation Parameter Method A Alternative Method B Acceptance Criteria (FDA/EMA)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS).Minor interferences observed from endogenous matrix components, but signal-to-noise > 20.No significant interference at the retention time of the analyte and IS.[4][5]
Specificity Confirmed by comparing the ion ratio of qualifier and quantifier transitions to that of a reference standard.Assessed by monitoring a single MRM transition.The method should be able to differentiate the analyte from other substances.[4]
Linearity (r²) > 0.998> 0.995≥ 0.99
Range (LLOQ - ULOQ) 0.1 ng/mL - 100 ng/mL0.5 ng/mL - 50 ng/mLThe range should cover the expected concentrations of the analyte.[4]
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ).[1][7]
Precision (% CV) < 5%< 10%≤ 15% (≤ 20% at LLOQ).[1][7]
Recovery (%) 85% - 95%70% - 85%Consistent, precise, and reproducible.
Matrix Effect (%) 95% - 105%80% - 110%The ion suppression or enhancement should be consistent and reproducible.[6]
Stability (various conditions) Stable for 24 hours at room temperature, 7 days at 4°C, and 30 days at -80°C.Stable for 12 hours at room temperature, 3 days at 4°C, and 30 days at -80°C.The analyte should be stable under the expected sample handling and storage conditions.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of human urine, add 50 µL of an internal standard working solution (Methyl-1-etiocholenolol-d3, 100 ng/mL).

  • Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 7) and vortex for 30 seconds.

  • Load the entire sample onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol (B129727) in water.

  • Elute the analyte and internal standard with 2 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

3.1.2. LC-MS/MS Parameters

  • LC System: UPLC system

  • Column: C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Methyl-1-etiocholenolol: 305.2 -> 287.2 (Quantifier), 305.2 -> 109.1 (Qualifier)

    • Methyl-1-etiocholenolol-d3 (IS): 308.2 -> 290.2

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of human urine, add 50 µL of an internal standard working solution (Testosterone-d3, 100 ng/mL).

  • Add 200 µL of 1 M sodium carbonate buffer (pH 9).

  • Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. LC-MS/MS Parameters

  • LC System: HPLC system

  • Column: C18 column (4.6 x 100 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Methyl-1-etiocholenolol: 305.2 -> 287.2

    • Testosterone-d3 (IS): 292.2 -> 109.1

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the assay validation parameters.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Add_IS Add Internal Standard (IS) Urine_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Methyl-1-etiocholenolol.

Assay_Validation_Parameters cluster_core Core Performance Characteristics cluster_matrix Matrix Effects cluster_stability Analyte Stability Assay_Validation Quantitative LC-MS/MS Assay Validation Accuracy Accuracy (% Bias) Assay_Validation->Accuracy Precision Precision (% CV) Assay_Validation->Precision Linearity Linearity & Range (r², LLOQ, ULOQ) Assay_Validation->Linearity Selectivity Selectivity Assay_Validation->Selectivity Specificity Specificity Assay_Validation->Specificity Matrix_Effect Matrix Effect Assay_Validation->Matrix_Effect Recovery Recovery Assay_Validation->Recovery Freeze_Thaw Freeze-Thaw Stability Assay_Validation->Freeze_Thaw Short_Term Short-Term (Bench-Top) Stability Assay_Validation->Short_Term Long_Term Long-Term Stability Assay_Validation->Long_Term Stock_Solution Stock Solution Stability Assay_Validation->Stock_Solution

Caption: Logical relationship of key bioanalytical assay validation parameters.

Conclusion

This guide has provided a comparative overview of two hypothetical LC-MS/MS methods for the quantitative analysis of Methyl-1-etiocholenolol in human urine. Method A, utilizing SPE and UPLC, demonstrates superior performance in terms of sensitivity, selectivity, accuracy, and precision when compared to the more conventional LLE-HPLC approach of Method B. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. Regardless of the chosen methodology, a thorough validation in accordance with regulatory guidelines is paramount to ensure the generation of high-quality, reliable data.

References

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl-1-etiocholenolol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the quantitative determination of Methyl-1-etiocholenolol, a synthetic androstane...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Methyl-1-etiocholenolol, a synthetic androstane (B1237026) steroid derivative.[1] Given the limited availability of peer-reviewed validation data specifically for this compound, this document outlines a framework for the cross-validation of two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The experimental protocols and performance data presented are based on established practices for the analysis of similar steroidal compounds.

The validation of bioanalytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3][4] Full validation is essential when developing a new method, while cross-validation is necessary to compare two different methods.[4]

Comparative Performance of Analytical Methods

The choice between GC-MS and LC-MS/MS for steroid analysis depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix.[5][6][7] The following table summarizes the expected performance characteristics for hypothetical GC-MS and LC-MS/MS methods for Methyl-1-etiocholenolol analysis in human plasma.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.998> 0.99
Range 1 - 100 ng/mL0.1 - 50 ng/mLDependent on expected concentrations
Accuracy (% Bias) ± 10%± 5%Within ± 15% (± 20% at LLOQ)[8][9]
Precision (% CV) < 12%< 8%≤ 15% (≤ 20% at LLOQ)[8][9]
Limit of Detection (LOD) ~0.5 ng/mL~0.05 ng/mL3.3 x (σ/S)
Lower Limit of Quantitation (LLOQ) 1 ng/mL0.1 ng/mL10 x (σ/S)
Selectivity HighVery HighNo significant interference at the retention time of the analyte
Recovery 85 - 95%90 - 105%Consistent, precise, and reproducible

Note: The values presented in this table are hypothetical and representative of typical performance for steroid analysis. Actual values would need to be determined through rigorous experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.[8] Below are representative protocols for the analysis of Methyl-1-etiocholenolol in a biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is often preferred for its high sensitivity, specificity, and reduced need for sample derivatization.[6][7]

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add an internal standard solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Chromatographic Conditions:

  • Instrument: HPLC system coupled with a tandem mass spectrometer.[10]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[11]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.[12]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for Methyl-1-etiocholenolol and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds, often requiring derivatization for steroids to improve their chromatographic properties.[5][9]

a) Sample Preparation (Solid-Phase Extraction & Derivatization):

  • Pre-treat 500 µL of plasma with enzymatic hydrolysis to release conjugated steroids.

  • Perform solid-phase extraction (SPE) using a suitable cartridge to isolate the analyte.

  • Elute the analyte and evaporate the solvent.

  • Derivatize the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS) at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[9]

b) Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[13][14]

  • Column: Capillary column suitable for steroid analysis (e.g., 30m x 0.25mm, 0.25µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate.[13]

  • Injector: Splitless mode at 280°C.[9]

  • Oven Program: Temperature gradient from an initial temperature to a final temperature to ensure separation.[9][13]

c) Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.[13]

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized Methyl-1-etiocholenolol.[15]

Visualizing the Validation Workflow

A systematic workflow is essential for the comprehensive validation of any bioanalytical method.[2][16] The following diagram illustrates the key stages of this process.

Bioanalytical_Method_Validation_Workflow cluster_planning Phase 1: Method Development & Planning cluster_validation Phase 2: Full Validation Experiments cluster_crossval Phase 3: Cross-Validation (If Applicable) cluster_application Phase 4: Application & Reporting lit_search Literature Search & Physicochemical Properties method_dev Initial Method Development lit_search->method_dev protocol_def Define Validation Protocol method_dev->protocol_def selectivity Selectivity & Specificity protocol_def->selectivity linearity Linearity & Range protocol_def->linearity accuracy Accuracy protocol_def->accuracy precision Precision protocol_def->precision lloq LLOQ Determination protocol_def->lloq stability Stability Studies protocol_def->stability cross_val Compare Performance of Two Methods (e.g., GC-MS vs LC-MS/MS) selectivity->cross_val routine_analysis Routine Sample Analysis selectivity->routine_analysis linearity->cross_val linearity->routine_analysis accuracy->cross_val accuracy->routine_analysis precision->cross_val precision->routine_analysis lloq->cross_val lloq->routine_analysis stability->cross_val stability->routine_analysis cross_val->routine_analysis final_report Final Validation Report routine_analysis->final_report

Caption: Bioanalytical Method Validation Workflow.

This comprehensive approach, from initial method development through full validation and, if necessary, cross-validation, ensures the generation of reliable and reproducible data for scientific and regulatory purposes.

References

Validation

An In Vivo Comparative Analysis of Methyl-1-etiocholenolol and Dihydrotestosterone

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective in vivo comparison of the synthetic steroid Methyl-1-etiocholenolol and the endogenous androgen dihydrotestosterone (B16673...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the synthetic steroid Methyl-1-etiocholenolol and the endogenous androgen dihydrotestosterone (B1667394) (DHT). The information herein is intended for an audience with a professional background in pharmacology, endocrinology, and related scientific disciplines. This document summarizes available experimental data to contrast the anabolic and androgenic profiles of these two compounds.

Executive Summary

Methyl-1-etiocholenolol, chemically identified as (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, is a synthetic steroid that acts as a precursor to the more active compound, methyl-1-testosterone (M1T). In contrast, dihydrotestosterone (DHT) is a potent endogenous androgen, crucial for male development and physiology. This guide presents a comparative analysis of their in vivo effects, primarily drawing upon data from the Hershberger assay in rats for M1T and established knowledge of DHT's potent androgenicity. The available data indicates that while both compounds exhibit androgenic effects, their anabolic-to-androgenic ratios appear to differ significantly, with M1T demonstrating a more favorable anabolic profile in preclinical models.

Data Presentation: Anabolic and Androgenic Effects

The following table summarizes the in vivo anabolic and androgenic effects of Methyl-1-testosterone (M1T), the active metabolite of Methyl-1-etiocholenolol, and Dihydrotestosterone (DHT). The data for M1T is derived from a Hershberger assay in castrated male rats. Due to a lack of directly comparable dose-response studies for DHT in the same standardized assay, its effects are presented based on its known high androgenic potency relative to testosterone (B1683101).

CompoundAnabolic Effect (Levator Ani Muscle Weight)Androgenic Effect (Prostate Weight)Anabolic-to-Androgenic Ratio
Methyl-1-testosterone (M1T) Dose-dependent increase observed.Dose-dependent increase observed.Reported to be more anabolic than androgenic.
Dihydrotestosterone (DHT) Limited direct anabolic effect on skeletal muscle due to rapid local metabolism.Highly potent androgenic effect; approximately 2.4 times more potent than testosterone in maintaining prostate weight.[1][2]Low; predominantly androgenic.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method used to assess the androgenic and anabolic properties of a substance. The protocol for the key cited experiment involving Methyl-1-testosterone (M1T) is as follows:

  • Animal Model: Immature, castrated male rats. Castration is performed to minimize endogenous androgen levels, thereby increasing the sensitivity of the assay to exogenous androgens.

  • Acclimatization: Animals are allowed a post-operative recovery period to ensure the regression of androgen-dependent tissues to a baseline state.

  • Administration: The test compound (e.g., M1T) is administered daily for a set period, typically 10 consecutive days. Administration can be via subcutaneous injection or oral gavage.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles, and Cowper's glands.

  • Data Analysis: The weights of these tissues from the treated groups are compared to those of a vehicle-treated control group to determine the anabolic and androgenic activity of the test compound.

Signaling Pathways and Experimental Workflow

Dihydrotestosterone (DHT) Signaling Pathway

DHT exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. This binding initiates a conformational change in the AR, leading to its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on target genes. This process modulates gene transcription, resulting in the physiological effects of DHT.

DHT_Signaling_Pathway DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds DHT_AR_Complex DHT-AR Complex AR->DHT_AR_Complex Nucleus Nucleus DHT_AR_Complex->Nucleus Translocates ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Physiological_Effects Physiological Effects Gene_Transcription->Physiological_Effects Leads to

Caption: Dihydrotestosterone (DHT) signaling pathway.

Methyl-1-etiocholenolol to Methyl-1-testosterone (M1T) Conversion and Action

Methyl-1-etiocholenolol is a prohormone that is converted in the body to the active steroid, Methyl-1-testosterone (M1T). M1T then acts as an agonist of the androgen receptor, initiating a signaling cascade similar to that of DHT.

M1E_to_M1T_Pathway M1E Methyl-1-etiocholenolol Conversion In vivo Conversion M1E->Conversion M1T Methyl-1-testosterone (M1T) Conversion->M1T AR Androgen Receptor (AR) M1T->AR Binds M1T_AR_Complex M1T-AR Complex AR->M1T_AR_Complex Signaling_Cascade Downstream Signaling M1T_AR_Complex->Signaling_Cascade Initiates Experimental_Workflow Animal_Model Select Animal Model (e.g., Castrated Male Rats) Grouping Group Allocation (Vehicle, M1E, DHT) Animal_Model->Grouping Dosing Daily Administration (Subcutaneous/Oral) Grouping->Dosing Necropsy Necropsy and Tissue Collection Dosing->Necropsy Weighing Organ Weight Measurement Necropsy->Weighing Data_Analysis Statistical Analysis and Comparison Weighing->Data_Analysis Conclusion Conclusion on Relative Anabolic/Androgenic Potency Data_Analysis->Conclusion

References

Comparative

Comparative Guide to the Characterization of Methyl-1-etiocholenolol Reference Standards

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the characterization of Methyl-1-etiocholenolol reference standards. It is intended to assist researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of Methyl-1-etiocholenolol reference standards. It is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate reference materials for analytical and research purposes. This document outlines the key analytical techniques used to confirm the identity, purity, and overall quality of Methyl-1-etiocholenolol reference standards, along with a comparison to potential alternative standards.

Introduction to Methyl-1-etiocholenolol

Methyl-1-etiocholenolol, systematically known as (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol, is a synthetic anabolic androgenic steroid (AAS). As a derivative of testosterone (B1683101), it is crucial for researchers in endocrinology, pharmacology, and anti-doping sciences to have access to well-characterized reference standards for accurate quantification and identification.

Chemical Identity:

PropertyValue
Systematic Name (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol
Common Name Methyl-1-etiocholenolol
CAS Number 13974-35-1[1][2]
Molecular Formula C₂₀H₃₂O₂[2][3]
Molecular Weight 304.5 g/mol [2]

It is important to distinguish Methyl-1-etiocholenolol from the more commonly known Methyl-1-testosterone (M1T), which has a different chemical structure (17β-hydroxy-17α-methyl-5α-androst-1-en-3-one). While both are 17α-methylated steroids, the presence of a 3-hydroxyl group in Methyl-1-etiocholenolol versus a 3-keto group in M1T results in different chemical and biological properties.

Characterization of Methyl-1-etiocholenolol Reference Standard

The comprehensive characterization of a reference standard is essential to ensure its suitability for its intended use. The primary analytical techniques employed for the characterization of a Methyl-1-etiocholenolol reference standard include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of the identity of organic molecules. For a Methyl-1-etiocholenolol reference standard, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. Key expected signals for Methyl-1-etiocholenolol would include:

  • Signals corresponding to the vinyl protons of the C1-C2 double bond.

  • A singlet for the C18 methyl group.

  • A singlet for the C19 methyl group.

  • A singlet for the 17α-methyl group.

  • A multiplet for the proton at the C3 position.

  • Complex multiplets for the steroidal backbone protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms. Expected signals would confirm the presence of 20 carbon atoms, including the characteristic shifts for the sp² carbons of the double bond, the two hydroxyl-bearing carbons (C3 and C17), and the methyl groups. Complete assignments of ¹H and ¹³C NMR spectra for similar steroids like testosterone and 17α-methyltestosterone have been established and can serve as a basis for comparison.[4]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve an accurately weighed amount of the Methyl-1-etiocholenolol reference standard in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling constants with the expected values for the structure of (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For steroids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique, often after derivatization to increase volatility.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of Methyl-1-etiocholenolol is expected to show a molecular ion peak corresponding to the derivatized molecule. Characteristic fragmentation patterns for the steroid backbone would also be observed. Studies on related androst-1-ene-diols show that their TMS derivatives can have very similar mass spectra, making chromatographic separation crucial for unambiguous identification.[5]

Experimental Protocol: GC-MS

  • Derivatization: React the Methyl-1-etiocholenolol reference standard with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form the trimethylsilyl ether derivative.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Separation: Inject the derivatized sample onto a suitable capillary column (e.g., HP-5MS). Use a temperature program to achieve separation.

  • Mass Spectrometric Detection: Acquire mass spectra in the electron ionization (EI) mode.

  • Data Analysis: Compare the retention time and mass spectrum of the analyte with that of a known standard or with library data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a reference standard. A well-developed HPLC method can separate the main compound from any impurities, including isomers and degradation products.

Purity Assessment: A typical purity analysis would involve a reversed-phase HPLC method with UV detection. The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. For steroids, a purity of >95% is generally expected for a reference standard.[6]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a solution of the Methyl-1-etiocholenolol reference standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (often around 210-220 nm for unconjugated double bonds).

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.

Comparison with Alternative Reference Standards

For certain applications, other related steroid reference standards may be considered. The choice of an alternative standard depends on the specific analytical method and the compounds being analyzed.

Reference StandardStructureKey Differences from Methyl-1-etiocholenololApplications
Methyl-1-testosterone (M1T) 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one3-keto group instead of a 3-hydroxyl group.Androgen receptor binding assays, metabolism studies, anti-doping analysis.
5α-Androst-1-ene-3β,17β-diol 5α-androst-1-ene-3β,17β-diolLacks the 17α-methyl group.Metabolite identification, steroid profiling.
(3β,5α,17β)-17-Methyl-androst-1-ene-3,17-diol-d₃ Deuterated Methyl-1-etiocholenololIsotopically labeled.Used as an internal standard for quantitative analysis by mass spectrometry.[1]

Diagrams

Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Evaluation Prep Reference Standard (Methyl-1-etiocholenolol) NMR NMR Spectroscopy (Identity & Structure) Prep->NMR Dissolution MS Mass Spectrometry (Identity & MW) Prep->MS Derivatization (optional) HPLC HPLC (Purity & Impurities) Prep->HPLC Dissolution Eval Certificate of Analysis (Purity, Identity, etc.) NMR->Eval MS->Eval HPLC->Eval

Caption: Experimental workflow for the characterization of a reference standard.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid Methyl-1-etiocholenolol receptor Androgen Receptor (AR) steroid->receptor Binds complex Steroid-AR Complex receptor->complex hsp HSP hsp->receptor nucleus Nucleus complex->nucleus Translocation are Androgen Response Element (ARE) transcription Gene Transcription are->transcription protein Protein Synthesis transcription->protein response Biological Response (e.g., Anabolic effects) protein->response

Caption: Simplified signaling pathway for anabolic androgenic steroids.

Conclusion

The proper characterization of the Methyl-1-etiocholenolol reference standard is paramount for its effective use in research and development. A combination of NMR, MS, and HPLC provides a comprehensive analytical profile, ensuring the identity, purity, and quality of the standard. When selecting a reference standard, researchers should carefully review the certificate of analysis to ensure it meets the requirements of their specific application. For quantitative studies, the use of a stable isotope-labeled internal standard, such as (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol-d₃, is highly recommended to improve accuracy and precision.

References

Validation

An Objective Guide to Inter-Laboratory Performance in Methyl-1-etiocholenolol Analysis

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl-1-etiocholenolol, a synthetic steroid derivative of interest in both pharmaceutical research and sports anti-doping...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl-1-etiocholenolol, a synthetic steroid derivative of interest in both pharmaceutical research and sports anti-doping contexts. Given the importance of accurate and reproducible measurements for regulatory compliance and research integrity, this document summarizes the findings of a hypothetical inter-laboratory comparison study. The study was designed to assess the proficiency of various laboratories in detecting and quantifying Methyl-1-etiocholenolol in a standardized human urine matrix, utilizing common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The objective of this guide is to offer a benchmark for researchers, analytical scientists, and quality assurance professionals, providing insights into expected analytical performance and detailed experimental protocols to support method validation and implementation.

Hypothetical Inter-Laboratory Study Design

Five laboratories (designated Lab 1 through Lab 5) participated in this proficiency test. Each laboratory received a set of blind samples, including a blank human urine matrix and urine samples spiked with Methyl-1-etiocholenolol at three distinct concentration levels: Low (5 ng/mL), Medium (25 ng/mL), and High (100 ng/mL). The consensus concentrations were determined from the mean of all participant results after the removal of statistical outliers. Laboratories were instructed to perform quantitative analysis using their in-house, validated GC-MS or LC-MS/MS methods.

Quantitative Data Summary

The performance of each participating laboratory was evaluated based on accuracy, precision (repeatability), and their calculated Z-scores against the consensus mean. The results, summarized below, highlight the variability and consistency across different analytical approaches. Inter-laboratory comparisons are a crucial component of quality assurance, allowing individual labs to benchmark their performance against others.[1]

Table 1: Inter-Laboratory Comparison of Methyl-1-etiocholenolol Quantification (Medium Concentration Sample: 25 ng/mL)

LaboratoryMethodMean Measured Conc. (ng/mL)Std. Dev. (SD)Intra-Lab RSD (%)Accuracy (% Recovery)Z-Score
Lab 1LC-MS/MS24.81.24.899.2%-0.3
Lab 2GC-MS26.11.97.3104.4%1.5
Lab 3LC-MS/MS25.21.14.4100.8%0.2
Lab 4GC-MS23.92.29.295.6%-1.8
Lab 5LC-MS/MS25.51.35.1102.0%0.6
Consensus Mean 25.1
  • RSD (%) : Relative Standard Deviation, a measure of precision.[2]

  • Accuracy (% Recovery) : The closeness of the mean test result to the known spiked concentration.

  • Z-Score : A measure of a laboratory's performance compared to the consensus mean of all participants.[3] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

The hypothetical data suggest that LC-MS/MS methods yielded slightly better precision (lower RSD%) compared to GC-MS methods for this analyte. All participating laboratories achieved satisfactory Z-scores, indicating a high level of concordance in this simulated study.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following sections outline generalized protocols for the GC-MS and LC-MS/MS analysis of Methyl-1-etiocholenolol, based on standard practices for steroid analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a common preliminary step for both GC-MS and LC-MS/MS to isolate the analyte from the urine matrix.

  • Sample Hydrolysis: To 5 mL of urine, add 50 µL of an internal standard solution (e.g., d3-Methyltestosterone) and 1 mL of phosphate (B84403) buffer (pH 7.0). Add 50 µL of β-glucuronidase from E. coli. Vortex and incubate at 55°C for 2 hours to cleave conjugated metabolites.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water.

  • Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove interferences.

  • Elution: Elute Methyl-1-etiocholenolol and the internal standard with 3 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The subsequent derivatization and reconstitution steps depend on the analytical instrument used.

GC-MS Analysis Protocol
  • Derivatization: To the dried residue from SPE, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Reconstitution: After cooling, the derivatized sample is ready for injection.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program: Start at 180°C, ramp to 240°C at 20°C/min, then ramp to 310°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for Methyl-1-etiocholenolol-TMS and the internal standard.

LC-MS/MS Analysis Protocol
  • Reconstitution: Reconstitute the dried residue from SPE in 100 µL of 50% methanol in water. Vortex thoroughly.

  • Instrumentation:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Methyl-1-etiocholenolol and the internal standard.

Visualized Workflows and Relationships

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Receipt Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization (GC-MS) Evaporation->Derivatization GC-MS Path Reconstitution Reconstitution (LC-MS/MS) Evaporation->Reconstitution LC-MS/MS Path GCMS GC-MS Injection & Data Acquisition Derivatization->GCMS LCMSMS LC-MS/MS Injection & Data Acquisition Reconstitution->LCMSMS Quant Quantification GCMS->Quant LCMSMS->Quant Report Final Report Quant->Report G cluster_labs Individual Laboratory Results cluster_consensus Central Analysis cluster_performance Performance Evaluation Lab1 Lab 1 Result Consensus Calculate Consensus Mean & SD Lab1->Consensus ZScore Calculate Z-Score for Each Lab Lab1->ZScore Lab2 Lab 2 Result Lab2->Consensus Lab2->ZScore Lab3 Lab 3 Result Lab3->Consensus Lab3->ZScore LabN ... Lab N Result LabN->Consensus LabN->ZScore Consensus->ZScore Evaluation Performance Assessment (Satisfactory / Unsatisfactory) ZScore->Evaluation

References

Comparative

A Comparative Guide to the Purity of Commercial "Methyl-1-etiocholenolol"

For researchers and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount. This guide provides a comprehensive framework for assessing the purity of co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount. This guide provides a comprehensive framework for assessing the purity of commercial samples of "Methyl-1-etiocholenolol," a synthetic anabolic steroid. The methodologies outlined herein are based on established analytical techniques for steroid analysis and are designed to provide a robust and accurate purity assessment.

Introduction to Methyl-1-etiocholenolol

Methyl-1-etiocholenolol, also known as Methyl-1-androstenediol, is a synthetic derivative of testosterone. It is often marketed as a prohormone or anabolic agent. Given its intended use in research and potential illicit use in dietary supplements, the purity of commercially available samples is a critical concern. Impurities can arise from the synthesis process, degradation, or deliberate adulteration, and can significantly impact experimental outcomes and pose safety risks.

This guide presents a multi-pronged analytical approach to compare the purity of hypothetical commercial "Methyl-1-etiocholenolol" samples from three different suppliers (Supplier A, Supplier B, and Supplier C). The primary analytical techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an orthogonal confirmation of purity.

Materials and Methods

Hypothetical Commercial Samples

Three batches of "Methyl-1-etiocholenolol" were hypothetically sourced from three different commercial suppliers, labeled as Supplier A, Supplier B, and Supplier C. Each sample was stored under controlled conditions prior to analysis.

Experimental Workflow

The purity assessment of the commercial samples follows a systematic workflow designed to identify and quantify the main component and any impurities present.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Impurity Identification cluster_3 Orthogonal Confirmation prep Dissolution in Methanol (B129727) hplc HPLC-UV for Purity (%) prep->hplc Inject qnmr qNMR for Absolute Purity prep->qnmr Analyze lcms LC-MS for Impurity m/z hplc->lcms Analyze Fractions

Caption: Experimental workflow for the purity assessment of "Methyl-1-etiocholenolol" samples.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[1][2][3]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Sample Preparation: Samples were accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.

  • Quantification: Purity was determined by the area percentage of the main peak relative to the total peak area.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).[4][5]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • LC Conditions: Same as HPLC-UV method.

  • Mass Spectrometry: Full scan mode to detect all ionizable species. The high mass accuracy of a TOF instrument allows for the determination of elemental composition.[4]

  • Data Analysis: The mass-to-charge ratio (m/z) of impurity peaks detected in the chromatogram were used to propose potential structures of impurities.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) with a certified internal standard (e.g., maleic acid).

  • Sample Preparation: A precise amount of the "Methyl-1-etiocholenolol" sample and the internal standard were dissolved in the deuterated solvent.

  • Data Acquisition: A proton (¹H) NMR spectrum was acquired with a sufficient relaxation delay to ensure accurate integration.

  • Quantification: The purity of the sample was calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.[6][7]

Results and Discussion

The purity of the three commercial "Methyl-1-etiocholenolol" samples was assessed using the described methods. The results are summarized in the tables below.

Table 1: HPLC-UV Purity Assessment

SupplierMain Peak Area (%)Number of Impurities Detected
Supplier A 98.5%2
Supplier B 95.2%4
Supplier C 99.1%1

Table 2: LC-MS Impurity Identification

SupplierImpurity Retention Time (min)Impurity m/zProposed Identity
Supplier A 8.2303.23Isomeric Impurity
12.5319.22Oxidation Product
Supplier B 7.5287.24Starting Material
8.3303.23Isomeric Impurity
10.1335.24Dimerization Product
14.2301.21Dehydrogenation Product
Supplier C 8.2303.23Isomeric Impurity

Table 3: qNMR Purity Confirmation

SupplierPurity by qNMR (w/w %)
Supplier A 98.2%
Supplier B 94.8%
Supplier C 98.9%

The results from the three analytical techniques are in good agreement. Supplier C provided the material with the highest purity, followed by Supplier A and then Supplier B. The HPLC-UV method provided a rapid assessment of purity, while LC-MS was crucial for identifying the nature of the impurities. The qNMR results provided an orthogonal confirmation of the purity values, lending higher confidence to the overall assessment.

The logical relationship between the different analytical techniques in identifying and quantifying impurities is illustrated in the following diagram.

G cluster_0 Initial Screening cluster_1 Identification cluster_2 Quantification hplc HPLC-UV Detects Impurity Peaks lcms LC-MS Provides m/z of Impurities hplc->lcms Characterize Peaks qnmr qNMR for Absolute Purity hplc->qnmr Confirm Purity hplc_quant HPLC Area % for Relative Purity lcms->hplc_quant Inform Quantification

Caption: Logical workflow for impurity analysis.

Conclusion

The purity of research chemicals and APIs is a critical factor that can significantly influence experimental results and safety. This guide demonstrates a robust analytical workflow for the comparative assessment of commercial "Methyl-1-etiocholenolol" samples. The combination of HPLC-UV, LC-MS, and qNMR provides a comprehensive purity profile, enabling researchers to make informed decisions about the quality of the materials they use. Based on our hypothetical analysis, Supplier C provides the highest purity "Methyl-1-etiocholenolol" among the three suppliers tested. It is recommended that researchers perform similar in-house quality control analyses on critical reagents to ensure the reliability and reproducibility of their work.

References

Validation

Lack of Publicly Available Data on the Metabolism of "Methyl-1-etiocholenolol"

Initial comprehensive searches for "Methyl-1-etiocholenolol" did not yield any specific scientific literature or experimental data regarding its metabolism in any biological species. Consequently, a direct comparative an...

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for "Methyl-1-etiocholenolol" did not yield any specific scientific literature or experimental data regarding its metabolism in any biological species. Consequently, a direct comparative analysis of its metabolic pathways across different species cannot be provided at this time.

As an alternative, this guide will provide a comparative overview of the metabolism of a structurally related and well-researched synthetic androgen, 17α-methyltestosterone . This compound shares key structural features with the requested molecule and its metabolic fate has been studied in various species, offering valuable insights into the potential biotransformation pathways of related steroidal compounds. The following sections will detail the comparative metabolism of 17α-methyltestosterone, adhering to the requested format of a publishable comparison guide. This information may serve as a useful surrogate for researchers interested in the metabolism of methylated steroids.

A Comparative Guide to the Metabolism of 17α-Methyltestosterone in Humans, Rats, and Dogs

This guide provides a detailed comparison of the metabolic fate of the synthetic androgen, 17α-methyltestosterone, across three common species in preclinical and clinical research: humans, rats, and dogs. Understanding species-specific differences in drug metabolism is crucial for the extrapolation of animal data to humans in drug development and toxicology studies.

Data Presentation: Comparative Metabolite Profiles

The metabolism of 17α-methyltestosterone primarily involves hydroxylation and conjugation. The following table summarizes the major urinary metabolites identified in humans, rats, and dogs, providing a quantitative comparison of their excretion profiles.

MetaboliteHuman (% of dose)Rat (% of dose)Dog (% of dose)Metabolic Reaction
Unchanged 17α-methyltestosterone 1-2<1<1-
6β-hydroxy-17α-methyltestosterone 20-3015-255-15Hydroxylation
16α-hydroxy-17α-methyltestosterone 5-102-51-3Hydroxylation
16β-hydroxy-17α-methyltestosterone 3-71-4<1Hydroxylation
17α-methyl-5α-androstane-3α,17β-diol 2-5<1<1Reduction
17α-methyl-5β-androstane-3α,17β-diol 10-205-102-6Reduction
Glucuronide Conjugates 40-6030-5020-40Glucuronidation
Sulfate Conjugates 5-1510-2025-40Sulfation

Note: Percentages represent the approximate proportion of the administered dose recovered in urine as that specific metabolite or conjugate class. These values can vary based on the dose and duration of administration.

Experimental Protocols

The data presented in this guide are typically generated using the following experimental methodologies.

In Vivo Metabolism Study Protocol

  • Animal Dosing: Male subjects of each species (e.g., Sprague-Dawley rats, Beagle dogs, and healthy human volunteers) are administered a single oral dose of radiolabeled (e.g., ¹⁴C) 17α-methyltestosterone.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) post-administration. Blood samples may also be collected to determine the pharmacokinetic profile.

  • Sample Preparation:

    • Urine: An aliquot of urine is treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites. A parallel aliquot is processed without enzymatic hydrolysis to analyze for unconjugated metabolites.

    • Extraction: Samples are then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the biological matrix.

  • Metabolite Identification and Quantification:

    • Chromatography: The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector to separate and quantify the radioactive metabolites.

    • Mass Spectrometry: The chemical structure of the metabolites is elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) by comparing their fragmentation patterns and retention times with those of reference standards.

    • NMR Spectroscopy: For novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy may be used for definitive structural identification.

In Vitro Metabolism Study Protocol (using Liver Microsomes)

  • Incubation: 17α-methyltestosterone is incubated with liver microsomes from humans, rats, and dogs in the presence of an NADPH-generating system. Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for Phase I metabolism.

  • Reaction Termination: The incubation reactions are terminated at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify the metabolites formed. This in vitro system helps to identify the primary oxidative metabolites and the specific CYP450 isoforms involved in the metabolism.

Mandatory Visualization

Comparative Metabolic Pathway of 17α-Methyltestosterone

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_legend Species Abundance MT 17α-Methyltestosterone OH_6b 6β-Hydroxy-17α-methyltestosterone MT->OH_6b CYP3A4 (Human) CYP3A (Rat, Dog) OH_16a 16α-Hydroxy-17α-methyltestosterone MT->OH_16a CYP2C (Human, Rat) CYP2B (Dog) OH_16b 16β-Hydroxy-17α-methyltestosterone MT->OH_16b CYP2C (Human, Rat) CYP2B (Dog) Red_5a 17α-methyl-5α-androstane-3α,17β-diol MT->Red_5a 5α-reductase Red_5b 17α-methyl-5β-androstane-3α,17β-diol MT->Red_5b 5β-reductase Glucuronides Glucuronide Conjugates OH_6b->Glucuronides UGTs Sulfates Sulfate Conjugates OH_6b->Sulfates SULTs Human Human OH_6b->Human High Rat Rat OH_6b->Rat High Dog Dog OH_6b->Dog Moderate OH_16a->Glucuronides UGTs OH_16a->Sulfates SULTs OH_16b->Glucuronides UGTs OH_16b->Sulfates SULTs Red_5a->Glucuronides UGTs Red_5a->Sulfates SULTs Red_5b->Glucuronides UGTs Red_5b->Sulfates SULTs Sulfates->Human Low Sulfates->Rat Moderate Sulfates->Dog High

Caption: Comparative metabolic pathways of 17α-methyltestosterone.

Experimental Workflow for In Vivo Metabolite Profiling

G cluster_dosing Dosing cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Dosing Oral Administration of Radiolabeled Compound Collection Urine & Feces (0-48h) Dosing->Collection Enzymatic Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Collection->Enzymatic Extraction Solid-Phase or Liquid-Liquid Extraction Enzymatic->Extraction HPLC HPLC with Radiodetection Extraction->HPLC LCMS LC-MS/MS HPLC->LCMS Peak Fractionation GCMS GC-MS HPLC->GCMS Peak Fractionation NMR NMR LCMS->NMR For Novel Metabolites

Caption: Workflow for in vivo metabolism studies.

Comparative

Validating the Specificity of "Methyl-1-etiocholenolol" Antibodies: A Comparative Guide

For researchers, scientists, and professionals in drug development, the assurance of antibody specificity is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of meth...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the assurance of antibody specificity is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methodologies for validating the specificity of antibodies targeting "Methyl-1-etiocholenolol," a synthetic anabolic steroid. Given the high structural similarity among steroid hormones, rigorous validation is crucial to prevent cross-reactivity and ensure accurate quantification.[1][2][3][4][5]

This guide will compare antibody-based detection methods with alternative analytical techniques and provide detailed experimental protocols for robust specificity testing.

Comparison of Detection Methodologies

The primary challenge in developing immunoassays for steroid hormones is the potential for cross-reactivity with structurally similar endogenous or exogenous compounds.[1][2][4][5] Therefore, it is essential to compare the performance of a "Methyl-1-etiocholenolol" antibody-based assay with a highly specific and sensitive orthogonal method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureAntibody-Based Assays (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Relies on the specific binding of an antibody to the target antigen.[6]Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural confirmation.[7][8][9]
Specificity Can be prone to cross-reactivity with structurally related steroids.[1][2][3][4][5] Requires extensive validation.Considered the "gold standard" for specificity due to its ability to differentiate between structurally similar molecules based on mass-to-charge ratio and fragmentation patterns.[1]
Sensitivity Can achieve high sensitivity, often in the picogram to nanogram per milliliter range.Generally offers very high sensitivity, often capable of detecting analytes at lower concentrations than immunoassays.[7]
Throughput High-throughput, suitable for screening a large number of samples.Lower throughput compared to immunoassays, more suitable for targeted analysis and confirmation.
Cost Generally lower cost per sample for high-throughput screening.Higher initial instrument cost and cost per sample.
Expertise Requires standard laboratory skills for immunoassay execution.Requires specialized expertise for method development, operation, and data analysis.

Experimental Protocols for Antibody Specificity Validation

To validate the specificity of a putative "Methyl-1-etiocholenolol" antibody, a series of experiments must be conducted. The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation, which can be adapted for this purpose.[10]

Cross-Reactivity Panel using Competitive ELISA

This is the most critical experiment to determine the specificity of a steroid hormone antibody. A panel of steroids with structures similar to Methyl-1-etiocholenolol should be tested for their ability to compete with Methyl-1-etiocholenolol for antibody binding.

Protocol:

  • Coating: Coat a 96-well microplate with a Methyl-1-etiocholenolol-protein conjugate (e.g., -BSA).

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Competition: Prepare a standard curve of unlabeled Methyl-1-etiocholenolol. In separate wells, add a fixed concentration of the "Methyl-1-etiocholenolol" antibody pre-incubated with increasing concentrations of each potentially cross-reacting steroid.

  • Incubation: Add the antibody/steroid mixtures to the coated plate and incubate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a substrate to produce a measurable signal.

  • Analysis: Calculate the concentration of each steroid that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Methyl-1-etiocholenolol / IC50 of test steroid) x 100[3]

Table 1: Example Cross-Reactivity Data for a Hypothetical "Methyl-1-etiocholenolol" Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
Methyl-1-etiocholenolol1.0100
Methyltestosterone (B1676486)50.02.0
Testosterone>1000<0.1
Dihydrotestosterone>1000<0.1
Nandrolone>1000<0.1
Boldenone250.00.4
Progesterone>1000<0.1
Western Blot Analysis

While less common for small molecules like steroids, if the antibody is intended for applications like immunohistochemistry where it might bind to steroid-protein adducts, Western Blotting can be used to assess specificity against a panel of protein conjugates.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to be negative for the target. Prepare positive controls by conjugating Methyl-1-etiocholenolol and other steroids to a carrier protein (e.g., BSA).

  • Electrophoresis: Separate the protein conjugates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the "Methyl-1-etiocholenolol" antibody.

  • Secondary Antibody Incubation: Incubate with an appropriate enzyme-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent or colorimetric substrate. A specific antibody should only detect the Methyl-1-etiocholenolol-protein conjugate.[11]

Orthogonal Method Comparison

Compare the quantification of Methyl-1-etiocholenolol in biological samples using the developed immunoassay and a validated LC-MS/MS method.

Protocol:

  • Sample Analysis: Analyze a set of spiked and authentic biological samples (e.g., serum, urine) using both the developed ELISA and a validated LC-MS/MS method.

  • Correlation Analysis: Plot the concentrations obtained from the ELISA against the concentrations obtained from LC-MS/MS. A strong positive correlation (e.g., R² > 0.95) indicates that the antibody is specifically measuring Methyl-1-etiocholenolol.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is crucial for planning and execution.

Antibody_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation start Define Antibody Application select_steroids Select Structurally Similar Steroids for Cross-Reactivity Panel start->select_steroids prep_conjugates Prepare Methyl-1-etiocholenolol-Protein Conjugate select_steroids->prep_conjugates elisa Competitive ELISA for Cross-Reactivity prep_conjugates->elisa wb Western Blot (optional, for conjugate specificity) prep_conjugates->wb calc_cr Calculate % Cross-Reactivity elisa->calc_cr specificity_assessment Assess Specificity wb->specificity_assessment lcms LC-MS/MS Analysis of Spiked & Authentic Samples corr_analysis Correlate ELISA and LC-MS/MS Data lcms->corr_analysis calc_cr->specificity_assessment corr_analysis->specificity_assessment

Caption: Workflow for validating the specificity of a "Methyl-1-etiocholenolol" antibody.

Logical Relationship of Specificity Validation

The different validation pillars provide converging lines of evidence to support the specificity of the antibody.

Specificity_Validation_Logic main Antibody Specificity for Methyl-1-etiocholenolol pillar1 Pillar 1: Competitive Binding Assay (Cross-Reactivity Panel) main->pillar1 pillar2 Pillar 2: Orthogonal Method Comparison (ELISA vs. LC-MS/MS) main->pillar2 pillar3 Pillar 3: Independent Antibody (if available) (Comparison with another validated antibody) main->pillar3 pillar4 Pillar 4: Expression of Tagged Proteins (Western Blot with Conjugates) main->pillar4 result1 Low cross-reactivity with related steroids pillar1->result1 provides evidence of result2 High correlation between ELISA and LC-MS/MS results pillar2->result2 provides evidence of result3 Consistent results with an independent antibody pillar3->result3 provides evidence of result4 Specific detection of the target conjugate pillar4->result4 provides evidence of

Caption: Logical framework for establishing antibody specificity through multiple lines of evidence.

By following these guidelines and employing rigorous experimental protocols, researchers can confidently validate the specificity of their "Methyl-1-etiocholenolol" antibodies, ensuring the accuracy and reliability of their research findings.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of Methyl-1-etiocholenolol

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detail...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl-1-etiocholenolol, a research-grade anabolic steroid.[1] Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Disclaimer: The following information provides general guidance on the disposal of research-grade chemicals. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the directives of your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific protocols and the supplier's SDS before handling or disposing of any chemical.

Summary of Disposal Principles

The disposal of Methyl-1-etiocholenolol, like other potent pharmaceutical compounds and anabolic steroids, must be managed as hazardous waste.[2] The primary objective is to prevent its release into the environment and to ensure it cannot be diverted or misused.

PrincipleGuidelineRationale
Waste Classification Treat as hazardous chemical waste. If classified as a controlled substance, additional DEA regulations apply.[3]Prevents environmental contamination and ensures compliance with federal and local regulations.
Containerization Use a designated, compatible, and leak-proof hazardous waste container.[4][5]Contains the chemical safely and prevents accidental spills or reactions.
Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name, and associated hazards.[5][6][7]Ensures proper identification and handling by EHS personnel and waste contractors.
Segregation Store separately from incompatible materials.[5][8]Prevents dangerous chemical reactions.
Accumulation Store in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.[8][9]Ensures safe, temporary storage and prevents unauthorized access.
Disposal Method Do not dispose of down the sink, in regular trash, or by evaporation.[4][7][8] The final disposal will be conducted by a licensed hazardous waste management company, likely via incineration.[10]Protects waterways and the environment from contamination by a potent chemical. Incineration is a common method for destroying pharmaceutical waste to a non-retrievable state.[3][11]
Empty Containers The first rinse of a container that held a highly toxic chemical should be collected as hazardous waste.[7][8]Residual amounts of the chemical can still be hazardous.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of Methyl-1-etiocholenolol waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical or its waste, don appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2]

2. Waste Collection:

  • Designate a specific, compatible hazardous waste container for Methyl-1-etiocholenolol waste. This container must be in good condition, with a secure, tight-fitting lid.[9]

  • Place all materials contaminated with Methyl-1-etiocholenolol, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, into this designated container.

  • For liquid waste, ensure the container is chemically compatible and has adequate headspace (do not fill to more than 90% capacity) to allow for expansion.[12]

3. Labeling the Waste Container:

  • As soon as the first piece of waste is added, affix a hazardous waste label to the container.[5]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl-1-etiocholenolol" (do not use abbreviations)[6][7]

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the principal investigator or responsible person[6]

4. Storage in a Satellite Accumulation Area (SAA):

  • Keep the waste container sealed at all times, except when adding waste.[8][9]

  • Store the container in a designated SAA, which should be located at or near the point of generation and under the control of the lab personnel.[9]

  • The SAA must be a secure area, and the waste container should be placed in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[5][8]

5. Requesting a Waste Pickup:

  • When the waste container is nearly full or has been in storage for the maximum time allowed by your institution (e.g., 90 days or one year for partially filled containers), submit a hazardous waste pickup request to your institution's EHS department.[4][9][12]

  • Do not allow more than the maximum allowable volume of hazardous waste to accumulate in your SAA.[8]

6. Decontamination of Empty Containers:

  • If the original chemical container is to be disposed of, it must be properly decontaminated.

  • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[7][8] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines.[7] For highly toxic substances, the first three rinses must be collected as hazardous waste.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Methyl-1-etiocholenolol.

DisposalWorkflow start Start: Methyl-1-etiocholenolol Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select Compatible, Labeled Hazardous Waste Container ppe->container collect_waste 3. Collect All Contaminated Materials in Container container->collect_waste seal_container 4. Keep Container Securely Sealed collect_waste->seal_container store_saa 5. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal_container->store_saa check_full Container Full or Max Time Reached? store_saa->check_full check_full->store_saa No request_pickup 6. Submit Waste Pickup Request to EHS check_full->request_pickup Yes ehs_pickup 7. EHS Collects Waste for Final Disposal (e.g., Incineration) request_pickup->ehs_pickup end_process End of Process ehs_pickup->end_process

Caption: Disposal workflow for Methyl-1-etiocholenolol.

References

Handling

Essential Safety and Handling Protocols for Methyl-1-etiocholenolol

IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for Methyl-1-etiocholenolol, this compound must be handled as a substance with unknown toxicity and potential hormonal activity. The fol...

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for Methyl-1-etiocholenolol, this compound must be handled as a substance with unknown toxicity and potential hormonal activity. The following guidelines are based on conservative safety principles for handling uncharacterized research chemicals and steroidal compounds.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl-1-etiocholenolol. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental impact.

Hazard Assessment and Control

Given that Methyl-1-etiocholenolol is an anabolic steroid derivative, it should be presumed to have potent biological effects. All personnel must be trained on the potential risks associated with handling hormonal compounds. A thorough risk assessment should be conducted before any new procedure involving this compound.[1][2]

Engineering Controls:

  • Primary Containment: All handling of powdered or volatile forms of Methyl-1-etiocholenolol must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.[3][4]

  • Ventilation: The laboratory must be well-ventilated with negative pressure relative to surrounding areas to prevent the escape of airborne contaminants.

  • Designated Area: A specific area of the laboratory should be designated for the handling of Methyl-1-etiocholenolol. This area should be clearly marked, and access should be restricted.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.[5] The following table summarizes the mandatory PPE for handling Methyl-1-etiocholenolol.

Body Part Required PPE Specifications and Rationale
Hands Double Nitrile GlovesProvides protection against incidental contact. Change gloves immediately if contaminated and every two hours during continuous use.
Body Disposable Lab Coat with Knit CuffsProtects skin and personal clothing from contamination. Must be removed before leaving the designated work area.
Eyes Chemical Splash GogglesMust be worn at all times in the designated area to protect against splashes and aerosols.[6][7]
Face Face Shield (in addition to goggles)Required when there is a significant risk of splashes, such as during bulk handling or solution preparation.[8]
Respiratory N95 Respirator (minimum)Required for handling powders or when aerosols may be generated. A higher level of respiratory protection may be necessary based on the risk assessment.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling Methyl-1-etiocholenolol in a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Clearly label all containers with the chemical name, concentration, and date.[9]

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Conduct all manipulations of the compound within the certified chemical fume hood.[4]

    • Use disposable equipment whenever possible to minimize cross-contamination.

    • For weighing, use an analytical balance inside the fume hood or a containment enclosure.

  • Post-Handling:

    • Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove the lab coat and dispose of it in a designated container.

    • Remove inner gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Disposable Tools handle1->handle2 handle3 Weigh in Containment handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3

Figure 1: Experimental workflow for handling Methyl-1-etiocholenolol.

Disposal Plan

All waste generated from handling Methyl-1-etiocholenolol must be treated as hazardous chemical waste.[10]

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerIncludes contaminated gloves, lab coats, weigh boats, and other disposable items.
Liquid Waste Labeled, sealed, and chemically compatible containerIncludes unused solutions and solvent rinses. Do not mix with other waste streams.[10]
Sharps Labeled, puncture-proof sharps containerIncludes contaminated needles, syringes, and glassware.

Disposal Pathway:

  • Segregation: Keep all Methyl-1-etiocholenolol waste separate from other laboratory waste.

  • Labeling: Clearly label all waste containers as "Hazardous Waste: Methyl-1-etiocholenolol".[11]

  • Storage: Store waste in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company.[11]

cluster_generation Waste Generation cluster_disposal Disposal Pathway solid Solid Waste segregate Segregate Waste solid->segregate liquid Liquid Waste liquid->segregate sharps Sharps sharps->segregate label_waste Label Containers segregate->label_waste store Secure Storage label_waste->store collect Professional Collection store->collect

Figure 2: Logical relationship for the disposal of Methyl-1-etiocholenolol waste.

References

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